molecular formula C20H18O5 B1681270 Terphenyllin CAS No. 52452-60-5

Terphenyllin

Katalognummer: B1681270
CAS-Nummer: 52452-60-5
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: YNEMPXKRLPZFAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Terphenyllin is a para-terphenyl that is 1,1':4',1''-terphenyl substituted by methoxy groups at positions 3' and 6' and hydroxy groups at positions 2', 4 and 4''. It has been isolated from Aspergillus taichungensis. It has a role as a mycotoxin and an Aspergillus metabolite. It is a para-terphenyl, a member of phenols and a dimethoxybenzene.
This compound has been reported in Aspergillus campestris, Aspergillus taichungensis, and Aspergillus candidus with data available.
novel p-terphenyl metabolite from Aspergillus candidus

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMPXKRLPZFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200452
Record name Terphenyllin
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52452-60-5
Record name Terphenyllin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Terphenyllin
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Record name Terphenyllin
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Record name Terphenyllin
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Record name TERPHENYLLIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Terphenyllin: A Technical Guide to its Natural Sources, Isolation, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin is a naturally occurring p-terphenyl (B122091) derivative that has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Isolated primarily from fungi, this polyphenolic compound has demonstrated promising cytotoxic, antimicrobial, and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development.[1][2] Terphenyls are a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups.[2][3] The biological activities of this compound and its derivatives are a subject of ongoing research, with a particular focus on their potential as anticancer agents.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities.

Natural Sources of this compound

This compound and its analogues are predominantly secondary metabolites produced by various fungal species, particularly those belonging to the genus Aspergillus.[1][5][6] These fungi can be found in a variety of environments, including as endophytes in both terrestrial and marine organisms.[2][5]

Key fungal strains reported to produce this compound include:

  • Aspergillus candidus [6][7][8]

  • Aspergillus terreus [9][10]

  • Aspergillus taichungensis [11]

  • Aspergillus sp. [3][5][12]

While most documented sources are terrestrial, marine-derived microorganisms are increasingly being recognized as a promising source of novel bioactive natural products, including p-terphenyls.[2][3]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic purification steps.

Fungal Fermentation

The production of this compound can be achieved through both solid-state and submerged liquid fermentation methods.[5] The choice of fermentation technique and the composition of the culture medium can significantly influence the yield of the target compound.[3][13]

Experimental Protocol: Fungal Fermentation

1. Seed Culture Preparation: [7][8]

  • Inoculate the selected Aspergillus strain onto Potato Dextrose Agar (B569324) (PDA) plates.

  • Incubate at 28°C for 3-5 days to obtain a mature seed culture.[7]

  • Aseptically transfer three pieces of the agar with fungi into a 500 mL Erlenmeyer flask containing 150-200 mL of Potato Dextrose Broth (PDB) medium.[7]

  • Incubate the flask on a rotary shaker at 120-180 rpm at 28°C for 3-5 days.[7]

2. Solid-State Fermentation: [3][5][7]

  • Prepare the solid fermentation medium in 1000 mL Erlenmeyer flasks, each containing 80-100 g of rice and 120 mL of distilled water or artificial seawater.[7]

  • Autoclave the flasks to sterilize the medium.

  • Inoculate each flask with 2.0 mL of the seed culture.[7]

  • Incubate the flasks under static conditions at 28°C for 30-60 days.[7][8]

3. Liquid Fermentation: [5]

  • Prepare a suitable liquid fermentation medium (e.g., PDB) and scale up to the desired volume.

  • Inoculate the liquid medium with a seed culture.

  • Incubate under static or agitated conditions at approximately 28°C for 30 days.[5]

Extraction

Following the incubation period, the fungal biomass and culture medium are extracted to recover the crude secondary metabolites.

Experimental Protocol: Extraction [3][5][7]

  • For Solid-State Fermentation:

    • Macerate the entire fermented solid medium.

    • Perform ultrasonic extraction with ethyl acetate (B1210297) (EtOAc) three times at room temperature.[7] For each 1000 mL flask, use approximately 400-500 mL of EtOAc for each extraction.[3][7]

    • Combine the EtOAc extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.[3][7]

  • For Liquid Fermentation:

    • Filter the whole fermentation broth to separate the mycelia from the supernatant.[5]

    • Extract the supernatant three times with EtOAc.[5]

    • Extract the mycelia with methanol (B129727). Evaporate the methanol and then extract the remaining aqueous solution with EtOAc.[5]

    • Combine all EtOAc extracts and concentrate under reduced pressure to yield the crude extract.[5]

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate pure this compound from the complex crude extract.

Experimental Protocol: Purification [3][7][14]

  • Silica (B1680970) Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed crude extract onto a silica gel column.

    • Elute the column with a step gradient of solvents with increasing polarity (e.g., petroleum ether-acetone or chloroform-methanol).[5][14]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions containing this compound and further purify using a Sephadex LH-20 column.

    • A common mobile phase for this step is a mixture of chloroform (B151607) and methanol (1:1, v/v) or 100% methanol.[7][14]

    • Collect and analyze fractions to identify those containing the target compound.

  • Recrystallization or Semi-preparative HPLC:

    • For final purification, the enriched fractions can be subjected to recrystallization.[3]

    • Alternatively, semi-preparative HPLC can be employed to obtain highly pure this compound.[14]

Analytical Characterization

The structure of the isolated this compound is confirmed using various analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR are used for structural elucidation.[10][15]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[6][16]

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain and fermentation conditions.

Table 1: Reported Yields of this compound and Related Compounds from Fungal Fermentation

Fungal StrainFermentation MethodYieldReference
Aspergillus candidusSolid Rice Medium (60 x 1L flasks)5.6 g of this compound[13]
Aspergillus candidus Bdf-2Solid Rice Medium (6.0 kg)43.5 g of this compound[8][14]
Aspergillus sp. with host plant leavesCo-cultivation on rice medium9.5 g/kg of extract[13]

Table 2: Cytotoxic Activity of this compound and its Derivatives (IC50 values)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compoundA-549Lung Carcinoma1.53–10.90[1]
This compoundHL-60Promyelocytic Leukemia1.53–10.90[1]
This compoundP-388Murine Leukemia1.53–10.90[1]
This compound Derivative (CHNQD-00824)Various (13 cell lines)Multiple0.16 to 7.64[3]
This compound DerivativesVarious (4 cell lines)Multiple0.13 to 5.51[4][12]
2-hydroxy-3,6-dimethoxy-p-terphenylHCT116Colon Carcinoma3.76 ± 0.03[17]

Visualizations

Experimental Workflow

G Overall Workflow for this compound Isolation and Purification cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Aspergillus Strain Aspergillus Strain Seed Culture Preparation Seed Culture Preparation Aspergillus Strain->Seed Culture Preparation Solid-State or Liquid Fermentation Solid-State or Liquid Fermentation Seed Culture Preparation->Solid-State or Liquid Fermentation Fermented Culture Fermented Culture Solid-State or Liquid Fermentation->Fermented Culture Solvent Extraction (EtOAc) Solvent Extraction (EtOAc) Fermented Culture->Solvent Extraction (EtOAc) Crude Extract Crude Extract Solvent Extraction (EtOAc)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Recrystallization / Semi-prep HPLC Recrystallization / Semi-prep HPLC Sephadex LH-20 Chromatography->Recrystallization / Semi-prep HPLC Pure this compound Pure this compound Recrystallization / Semi-prep HPLC->Pure this compound Structural Characterization (NMR, MS, etc.) Structural Characterization (NMR, MS, etc.) Pure this compound->Structural Characterization (NMR, MS, etc.)

Caption: Workflow for Prenylthis compound Isolation.[7]

Signaling Pathway

G Inhibition of the STAT3 Signaling Pathway by this compound This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_Translocation Nuclear Translocation STAT3_dimer->Nuclear_Translocation Target_Genes Target Gene Expression (c-Myc, Cyclin D1) Nuclear_Translocation->Target_Genes Cell_Effects Tumor Growth, Proliferation, Metastasis Target_Genes->Cell_Effects

Caption: Inhibition of the STAT3 signaling pathway by this compound.[5]

Conclusion

This compound, a fungal secondary metabolite, continues to be a molecule of significant interest for drug development due to its potent biological activities. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its isolation and purification. The methodologies described, from fermentation to chromatographic separation, offer a robust framework for researchers to obtain this compound for further investigation. The presented quantitative data and signaling pathway diagrams serve to underscore its therapeutic potential, particularly in the realm of oncology. Further research into the optimization of fermentation conditions and the exploration of novel fungal strains from diverse environments may lead to the discovery of new this compound analogues with enhanced bioactivities.

References

The Discovery of Terphenyllin from Aspergillus candidus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terphenyllin, a p-terphenyl (B122091) natural product, has garnered significant attention in the scientific community for its notable biological activities, particularly its potential as an anticancer agent. First isolated from the fungus Aspergillus candidus, this secondary metabolite has become a focal point for research into novel therapeutic leads. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, biosynthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation of this compound

This compound was first reported in 1975 by Marchelli and Vining from cultures of the fungus Aspergillus candidus.[1] Since this initial discovery, various strains of A. candidus, isolated from diverse environments including marine sponges and insects, have been identified as producers of this compound and its derivatives.[2]

Fungal Strains and Fermentation

Several strains of Aspergillus candidus have been documented to produce this compound. For instance, the strain Aspergillus candidus Bdf-2 was isolated from the abdomen of the cockroach Blaptica dubia, while other producing strains have been isolated from marine environments.[3] The production of this compound is typically achieved through fermentation, with both solid-state and liquid fermentation methods being employed.

Experimental Protocol: Fungal Fermentation

Solid-State Fermentation:

  • Media Preparation: A solid rice medium is prepared in 1-liter Erlenmeyer flasks, each containing 65 g of rice and 70 mL of 4% artificial seawater.[4]

  • Inoculation: The sterilized rice medium is inoculated with a seed culture of Aspergillus candidus.

  • Incubation: The flasks are incubated at room temperature for approximately 35 days.[4]

Liquid Fermentation:

  • Seed Culture: Aspergillus candidus is grown on Potato Dextrose Agar (PDA) plates at 28°C for 5 days.[3]

  • Liquid Culture: Agar plugs from the PDA plates are used to inoculate 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB). These are then incubated on a rotary shaker at 150 rpm and 28°C for 5 days.[3]

  • Large-Scale Fermentation: The liquid seed culture is then used to inoculate a larger volume of sterilized rice culture medium for large-scale production, which is incubated at 28°C for up to 60 days.[3]

Extraction and Purification

Following fermentation, the fungal biomass and culture medium are processed to extract and purify this compound.

Experimental Protocol: Extraction and Purification

  • Extraction: The fermented solid medium is extracted multiple times with ethyl acetate (B1210297) (EtOAc). The resulting extracts are combined and concentrated under vacuum to yield a crude extract.[3][4]

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone to separate the components.[3]

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with a chloroform-methanol eluent.[3]

  • Recrystallization: The purified this compound is then obtained by recrystallization.[3]

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC), are conducted to establish the detailed chemical structure and connectivity of the atoms.[3]

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Aspergillus candidus has not been fully detailed, studies on the biosynthesis of p-terphenyls in other Aspergillus species, such as Aspergillus ustus, provide a strong model.[5][6] The biosynthesis is thought to involve a biosynthetic gene cluster (BGC) that encodes the necessary enzymes for the construction of the p-terphenyl scaffold.[5][7] The pathway likely involves the formation of a terphenylquinone intermediate, followed by tailoring reactions such as O-methylation and prenylation.[5]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines.

Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound Derivative CHNQD-00824BT549Breast Cancer< 1.0[4]
This compound Derivative CHNQD-00824U2OSOsteosarcoma< 1.0[4]
This compound Derivative CHNQD-00824HCT8Colon Cancer< 1.0[4]
This compound Derivative CHNQD-00824HCT116Colon Cancer< 1.0[4]
This compound Derivative CHNQD-00824DU145Prostate Cancer< 1.0[4]
Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways, including the p53 and STAT3 pathways.

  • p53 Signaling Pathway: In some cancer cells, this compound can upregulate the tumor suppressor protein p53, leading to the induction of apoptosis.

  • STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

Visualizations

Experimental Workflows

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Structure Elucidation Aspergillus candidus Strain Aspergillus candidus Strain Solid-State or Liquid Fermentation Solid-State or Liquid Fermentation Aspergillus candidus Strain->Solid-State or Liquid Fermentation Fungal Biomass & Culture Medium Fungal Biomass & Culture Medium Solid-State or Liquid Fermentation->Fungal Biomass & Culture Medium Ethyl Acetate Extraction Ethyl Acetate Extraction Fungal Biomass & Culture Medium->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Recrystallization Recrystallization Sephadex LH-20 Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways

G cluster_0 This compound's Effect on STAT3 Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Blocked STAT3 STAT3 Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

References

A Technical Guide to the Fungal Biosynthesis of Terphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of terphenyllin, a p-terphenyl (B122091) metabolite produced by various fungi, notably within the genus Aspergillus. This compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1][2] This guide details the enzymatic cascade responsible for its formation, the underlying genetic architecture, quantitative production data, and the key experimental protocols used to elucidate this complex pathway.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of the this compound core structure originates from the shikimate pathway, utilizing the aromatic amino acid L-phenylalanine as its primary building block.[3][4] The pathway can be conceptually divided into two major stages: the formation of the p-terphenyl scaffold and the subsequent tailoring reactions that decorate the core structure to yield the final this compound molecule. While a complete, step-by-step enzymatic characterization in a single fungal species is still an area of active research, a consensus pathway has been assembled from studies in various fungi, such as Aspergillus candidus and Aspergillus ustus, and complemented by well-characterized analogous pathways in Streptomyces species.[4][5][6]

The core synthesis involves the condensation of two phenylpyruvic acid units, derived from L-phenylalanine, to form a terphenylquinone intermediate. This is followed by a series of reductive and dehydration steps. The resulting p-terphenyl scaffold is then modified by tailoring enzymes, including methyltransferases and hydroxylases, to produce this compound.[6]

Terphenyllin_Biosynthesis_Pathway Figure 1: Proposed Biosynthesis Pathway of this compound cluster_precursor Precursor Supply cluster_core p-Terphenyl Core Formation cluster_tailoring Tailoring Reactions Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase (e.g., TerD in Streptomyces) Terphenylquinone Polyporic Acid (PPA) (Terphenylquinone Intermediate) PPA->Terphenylquinone NRPS-like Enzyme (Dimerization) (e.g., TerA in Streptomyces) Terphenyl_Core p-Terphenyl Scaffold (e.g., Terphenyl Triol) Terphenylquinone->Terphenyl_Core Reductase (e.g., TerB) Dehydratase (e.g., TerC) This compound This compound Terphenyl_Core->this compound O-Methylation (e.g., UcdC) Dihydroxylation (e.g., UcdD) Derivatives Prenylthis compound & Other Derivatives This compound->Derivatives Prenylation (e.g., UcdE) & Other Modifications

Figure 1: Proposed Biosynthesis Pathway of this compound.

The this compound Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically co-located on the chromosome in a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all necessary pathway components. While the complete BGC for this compound in Aspergillus is yet to be fully delimited and characterized, analysis of related pathways in Streptomyces and genome mining of Aspergillus species provide a predictive model.[5][6]

The ter gene cluster in Streptomyces sp. RM-5-8, for instance, is approximately 39.4 kb and contains 33 open reading frames (ORFs).[5] A typical fungal this compound BGC is predicted to contain:

  • A core NRPS-like synthase (e.g., TerA): Responsible for the initial dimerization of phenylpyruvic acid.[5]

  • Oxidoreductases (e.g., TerB): A short-chain dehydrogenase/reductase that reduces the terphenylquinone intermediate.[5]

  • Dehydratases/Cyclases (e.g., TerC): An NTF2 superfamily protein that performs a dehydration step to form the aromatic ring system.[5]

  • Tailoring Enzymes: Genes encoding cytochrome P450 monooxygenases, methyltransferases, and prenyltransferases that modify the p-terphenyl core.[6]

  • A Transcription Factor: A pathway-specific regulatory protein that controls the expression of the other genes in the cluster.

  • Transporter Proteins: For exporting the final product from the cell.

Quantitative Production Data

Optimizing the production of this compound is a key objective for its potential therapeutic development. Fermentation yields are highly dependent on the fungal strain, culture conditions, and media composition. The "One Strain Many Compounds" (OSMAC) approach is often employed to enhance production by systematically altering cultivation parameters.[3]

Fungal StrainFermentation MethodMediumYieldReference
Aspergillus candidusSolid-State FermentationRice Medium (60 x 1L flasks)5.6 g (total)[3]
Endophytic Aspergillus sp.Solid-State FermentationRice Medium5.3 g/kg[3]
Endophytic Aspergillus sp. (co-cultivated with host plant leaves)Solid-State FermentationRice Medium9.5 g/kg[3]
Aspergillus sp. (marine-derived)Solid-State FermentationRice with 4% artificial seawaterHighest relative yield[7]

Key Experimental Protocols

The elucidation of the this compound pathway and the optimization of its production rely on a combination of molecular biology, analytical chemistry, and fermentation technology.

Gene Function Analysis via Heterologous Expression

Determining the function of a specific gene within the BGC often involves expressing it in a well-characterized, heterologous host that does not natively produce the compound of interest, such as Aspergillus oryzae.[8]

Gene_Function_Workflow Figure 2: Workflow for Gene Function Analysis Start Identify Putative BGC (e.g., via antiSMASH) Isolate_Gene Isolate Target Gene (e.g., TerA) via PCR from gDNA Start->Isolate_Gene Vector Clone Gene into Expression Vector (e.g., pUARA) Isolate_Gene->Vector Transform Transform Heterologous Host (e.g., Aspergillus oryzae) Vector->Transform Cultivate Cultivate Transformed Strain (with appropriate precursor feeding) Transform->Cultivate Extract Extract Metabolites (e.g., with Ethyl Acetate) Cultivate->Extract Analyze Analyze Extract via HPLC, LC-MS, NMR Extract->Analyze Result Identify Produced Compound & Elucidate Gene Function Analyze->Result

Figure 2: Workflow for Gene Function Analysis.

Methodology:

  • Gene Isolation and Cloning:

    • Genomic DNA is extracted from the this compound-producing fungus.

    • The target gene (e.g., a putative methyltransferase) is amplified using high-fidelity PCR with primers containing restriction sites compatible with the expression vector.

    • The PCR product and the expression vector (e.g., a fungal expression vector with a strong constitutive or inducible promoter) are digested with the corresponding restriction enzymes.

    • The digested gene is ligated into the vector using T4 DNA ligase.

  • Host Transformation:

    • Protoplasts of the heterologous host (A. oryzae) are prepared by enzymatic digestion of the mycelial cell walls.

    • The expression vector containing the gene of interest is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

    • Transformed protoplasts are regenerated on a selective medium to isolate successful transformants.

  • Metabolite Analysis:

    • The confirmed transformant is cultured in a suitable liquid or solid medium. The medium may be supplemented with a predicted precursor or intermediate to facilitate product formation.

    • After a set incubation period, the culture is extracted with an organic solvent like ethyl acetate (B1210297).

    • The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect new metabolites not present in the control strain (transformed with an empty vector).

    • If a new product is detected, it is purified, and its structure is determined by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the function of the expressed enzyme.[8]

Fermentation, Extraction, and Purification

This protocol outlines a general procedure for obtaining this compound from a fungal culture for characterization or bioactivity screening.

Methodology:

  • Fungal Fermentation:

    • Prepare a solid-state fermentation medium, such as rice, in 1L Erlenmeyer flasks (e.g., 65 g rice and 70 mL Potato Dextrose Broth per flask).[7]

    • Inoculate the sterilized medium with a liquid seed culture of the producing fungus (e.g., Aspergillus candidus).[1]

    • Incubate the flasks under static conditions at room temperature (e.g., 28°C) for an extended period (e.g., 35-60 days) to allow for maximal secondary metabolite production.[1][7]

  • Solvent Extraction:

    • After incubation, break up the solid fermented material.

    • Exhaustively extract the material with a suitable organic solvent, such as ethyl acetate (EtOAc), by soaking and agitation. Repeat this process multiple times (e.g., 3 times).[1]

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Initial Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, such as petroleum ether-acetone or hexane-ethyl acetate, to separate the extract into fractions of decreasing polarity.[1]

    • Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column, typically eluting with a solvent mixture like chloroform-methanol (1:1).[2] This step separates compounds based on size.

    • Final Purification (HPLC): Isolate the pure this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water).[1] Monitor the elution by UV detection at an appropriate wavelength (e.g., 210 nm). Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Conclusion and Future Directions

The biosynthetic pathway of this compound represents a fascinating example of fungal natural product assembly, starting from a common amino acid and proceeding through a series of complex enzymatic transformations. While significant progress has been made in outlining the pathway, future research will focus on several key areas. The precise characterization of each enzyme in the Aspergillus pathway, including kinetic analysis, will provide a deeper understanding of the catalytic mechanisms. The complete elucidation and annotation of the this compound BGC will enable more targeted genetic engineering strategies. By applying synthetic biology tools, such as promoter engineering and overexpression of rate-limiting enzymes, it will be possible to develop high-yield fungal cell factories for the sustainable production of this compound and novel, bioactive derivatives for drug discovery and development.[3]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Terphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin is a naturally occurring p-terphenyl (B122091) metabolite first isolated from the fungus Aspergillus candidus. As a member of the polyphenyl class of compounds, it has garnered significant interest within the scientific community due to its diverse biological activities. These activities include cytotoxic effects against various cancer cell lines, α-glucosidase inhibition, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Identifiers

This compound is a para-terphenyl, which is a molecule composed of three benzene (B151609) rings connected in a linear fashion at positions 1 and 4. The central benzene ring of this compound is substituted with two methoxy (B1213986) groups and one hydroxy group, while the two outer phenyl groups each contain a hydroxyl group.[1]

IUPAC Name: 2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol[1]

Synonyms: [1,1':4',1''-Terphenyl]-2',4,4''-triol, 3',6'-dimethoxy-[2]

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₁₈O₅[1]
Molecular Weight 338.35 g/mol [1]
CAS Number 52452-60-5[2]
Appearance White solid[3]
Melting Point Not available for this compound. For o-terphenyl: 58-59 °C[4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR Specific chemical shifts for this compound are not readily available in a consolidated table. General regions for protons on aromatic rings are expected between 6.5-9.5 ppm. Protons of methoxy groups would appear further upfield.[5]
¹³C NMR A spectrum is available on SpectraBase, but requires an account to view the full data.[6]
FT-IR Specific peak assignments for this compound are not readily available. Expected peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-3000 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).[7][8][9][10]
UV-Vis Not available for this compound. For the parent p-terphenyl, characteristic absorption bands are observed at approximately 259 nm, 330 nm, and 384 nm.[11][12]
Mass Spectrometry (LC-MS) Precursor m/z: 339.122 [M+H]⁺. Top 5 Peaks (MS2): 292.074890, 307.097504, 276.079529, 263.070679, 247.077393.[1]

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound demonstrates significant cytotoxic effects against various cancer cell lines, including gastric and pancreatic cancer.[13][14] Its anti-cancer mechanisms are primarily attributed to the inhibition of the STAT3 signaling pathway and the induction of apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. This compound has been shown to directly interact with STAT3, inhibiting its phosphorylation at Tyr705.[13][15] This lack of phosphorylation prevents STAT3 dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[16]

STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway.

This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.[14] Studies have shown that this compound treatment leads to an upregulation of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, such as caspase 7, and the cleavage of PARP, culminating in programmed cell death.[14] More recent research has also implicated the p53 signaling pathway in this compound-induced apoptosis and pyroptosis in melanoma cells, where it upregulates BAX and FAS, leading to caspase-3 activation.[17][18][19][20]

Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Downregulates Bax_Fas BAX / FAS p53->Bax_Fas Upregulates Caspase3 Caspase-3 Bax_Fas->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase7 Caspase 7 Caspase3->Caspase7 Activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase7->PARP Cleaves PARP->Apoptosis

Caption: this compound induces apoptosis via the p53 and intrinsic pathways.

α-Glucosidase Inhibition

This compound has been identified as a significant inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from its natural source and for the in vitro evaluation of its biological activities.

Isolation of this compound from Aspergillus candidus

This protocol describes a general procedure for the isolation and purification of this compound from a fungal culture.

Isolation_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal_Culture Aspergillus candidus culture Solid_State_Fermentation Solid-State Fermentation (e.g., Rice Medium) Fungal_Culture->Solid_State_Fermentation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Solid_State_Fermentation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

1. Fungal Fermentation:

  • Prepare a solid rice medium in Erlenmeyer flasks and sterilize.

  • Inoculate the sterile medium with a seed culture of Aspergillus candidus.

  • Incubate the flasks under static conditions at room temperature for approximately 35 days.

2. Extraction:

  • Extract the fermented solid medium three times with ethyl acetate (B1210297) (EtOAc).

  • Combine the EtOAc extracts and concentrate under vacuum to yield the crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Further purify the resulting fractions using Sephadex LH-20 column chromatography.

  • The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound stock solution

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, α-glucosidase solution, and various concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to inhibit cancer cell growth through the modulation of key signaling pathways like STAT3 and apoptosis highlights its potential for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various therapeutic areas.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyls, a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups, have emerged as a promising scaffold in medicinal chemistry.[1] Among these, Terphenyllin and its derivatives, naturally occurring compounds often isolated from fungal species such as Aspergillus, have garnered significant attention for their diverse and potent biological activities.[2][3] These compounds have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, and α-glucosidase inhibitory activities, positioning them as compelling candidates for the development of novel therapeutics.[2][4]

This technical guide provides a comprehensive overview of this compound derivatives and related p-terphenyls, with a focus on their anti-cancer properties. It consolidates quantitative data on their biological activities, details key experimental methodologies for their synthesis and evaluation, and visualizes the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in oncology, immunology, and natural product chemistry.

Biological Activities and Quantitative Data

The anticancer potential of this compound and its derivatives is underscored by their potent cytotoxic effects against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in assessing this activity. The following tables summarize the reported IC50 values for this compound and several of its notable derivatives across various cancer types.

Table 1: Cytotoxic Activity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)
MKN1Gastric Cancer35.5 (at 72h)[5]
BGC823Gastric Cancer39.9 (at 72h)[5]
Panc1Pancreatic Cancer36.4[6]
HPACPancreatic Cancer35.4[6]
SW1990Pancreatic Cancer35.4 - 89.9[6]
AsPC1Pancreatic Cancer35.4 - 89.9[6]
CFPAC1Pancreatic Cancer35.4 - 89.9[6]
A375MelanomaMost pronounced inhibitory effect among 6 cell lines[1]

Table 2: Cytotoxic Activity (IC50) of this compound Derivatives

DerivativeCell LineCancer TypeIC50 (µM)Reference
CHNQD-00824 BT549Breast Cancer0.16[7][8]
U2OSOsteosarcoma0.23[9]
HCT8Colon Cancer0.32[9]
HCT116Colon Cancer0.45[9]
DU145Prostate Cancer0.89[9]
A549Lung Cancer1.23[9]
HeLaCervical Cancer1.56[9]
MCF-7Breast Cancer2.34[9]
Panc-1Pancreatic Cancer>10[8]
HepG2Liver Cancer7.64[8]
2',4''-diethoxythis compound VariousVariousPotent activity reported[7]
2',4,4''-triisopropoxythis compound VariousVariousPotent activity reported[7]
Prenylthis compound KB (human epidermoid carcinoma)Epidermoid Carcinoma8.5 µg/mL[10]
4''-deoxyprenylthis compound KB (human epidermoid carcinoma)Epidermoid Carcinoma3.0 µg/mL[10]

Mechanisms of Action: Key Signaling Pathways

The anticancer effects of this compound and its derivatives are primarily mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and death. Two of the most well-characterized pathways are the STAT3 signaling cascade and the p53-mediated apoptotic pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth, angiogenesis, and immune evasion.[11] this compound has been shown to directly interact with STAT3, inhibiting its phosphorylation and subsequent activation.[11] This leads to the downregulation of STAT3-dependent target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[11] The inhibition of the STAT3 pathway by this compound ultimately results in the suppression of cancer cell growth, proliferation, and metastasis, as demonstrated in gastric cancer models.[5][11] While the direct upstream regulators of STAT3 affected by this compound are still under investigation, Janus kinases (JAKs) are the primary activators of STAT3 and are likely involved.[12]

STAT3_Pathway cluster_nucleus Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation cMyc c-Myc pSTAT3->cMyc Upregulates CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Upregulates Proliferation Cell Proliferation & Survival cMyc->Proliferation CyclinD1->Proliferation

Inhibition of the STAT3 signaling pathway by this compound.

Induction of Apoptosis via the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[13] In melanoma cells, this compound has been shown to upregulate p53.[14] This activation of p53 triggers the intrinsic apoptotic pathway through the increased expression of the pro-apoptotic proteins BAX and FAS.[14] This cascade leads to the activation of caspase-3 (CASP3), a key executioner caspase.[14] Activated CASP3 not only drives apoptosis but can also cleave Gasdermin E (GSDME), initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[14]

p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Upregulates Caspase3 Caspase-3 BAX_FAS->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

p53-mediated apoptosis and pyroptosis induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their anticancer activity.

Synthesis of Alkoxy-Terphenyllin Derivatives (General Protocol)

The synthesis of alkoxy derivatives of this compound, such as 2',4''-diethoxythis compound and 2',4,4''-triisopropoxythis compound, can be achieved through a Williamson ether synthesis. This method involves the O-alkylation of the hydroxyl groups on the p-terphenyl (B122091) backbone.

Materials:

  • This compound (or a hydroxylated p-terphenyl precursor)

  • Alkyl halide (e.g., ethyl iodide, isopropyl bromide)

  • A suitable base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the this compound precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add the base to the solution and stir at room temperature for a specified time (e.g., 30 minutes to 1 hour) to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture. The reaction is then typically heated to a specific temperature (e.g., reflux) and stirred for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired alkoxy-terphenyllin derivative.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound derivative incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end

General workflow for an MTT-based cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated STAT3 and p53, to elucidate the mechanism of action of this compound derivatives.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their ability to induce cytotoxicity in a wide range of cancer cell lines, coupled with their modulation of key oncogenic signaling pathways such as STAT3 and p53, underscores their therapeutic relevance. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these compounds, facilitating further research and development. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of p-terphenyls will be crucial in translating their preclinical promise into clinical applications.

References

Spectroscopic data analysis of Terphenyllin (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Analysis of Terphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring p-terphenyl (B122091) secondary metabolite isolated from fungi of the genus Aspergillus, such as Aspergillus candidus and Aspergillus taichungensis.[1] Structurally, it is characterized by a central benzene (B151609) ring substituted with two phenyl groups, further decorated with methoxy (B1213986) and hydroxyl moieties.[1] Terphenyls as a class have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antioxidant effects. This compound, in particular, has been shown to inhibit STAT3 signaling and induce apoptosis, making it a compound of interest in cancer research.[2]

Accurate structural elucidation and characterization are foundational to understanding a compound's mechanism of action and advancing its potential in drug development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to analyze and confirm the structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical first step in structural analysis, providing the molecular weight and elemental composition with high accuracy.

Data Presentation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for determining the molecular formula of natural products like this compound.[2][3] The analysis typically observes the protonated molecule, [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₀H₁₈O₅ [1]
Exact Mass 338.1154 g/mol [1]

| Observed Ion [M+H]⁺ | 339.122 m/z |[1] |

Tandem MS (MS/MS) experiments provide structural insights by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

Fragment m/z Relative Abundance (%) Putative Fragment Description
307.0975 70.80 Loss of methanol (B129727) (CH₃OH)
292.0749 100.00 Loss of a methyl group from the methoxy fragment
276.0795 68.46 Further fragmentation, potential loss of oxygen
263.0707 26.72 Subsequent fragmentation

Data sourced from PubChem, acquired on a Q-TOF instrument.[1]

Experimental Protocol: LC-MS/MS

The following protocol outlines a typical workflow for analyzing this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation : A purified sample of this compound (1-5 mg) is dissolved in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL. This is further diluted to a working concentration in the low µg/mL range.

  • Chromatography :

    • System : Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

    • Column : A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

    • Mobile Phase : A gradient elution is typically employed, using water (A) and acetonitrile (B52724) or methanol (B), both often containing 0.1% formic acid to facilitate protonation.

    • Flow Rate : ~0.3-0.5 mL/min.

  • Mass Spectrometry :

    • Instrument : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source : Electrospray Ionization (ESI), typically operated in positive ion mode to detect [M+H]⁺.

    • Acquisition Mode :

      • MS1 (Full Scan) : Data is acquired over a mass range of m/z 100-1000 to detect the precursor ion.

      • MS2 (Tandem MS) : A data-dependent acquisition (DDA) mode is used. The instrument automatically selects the most intense ions from the MS1 scan (such as m/z 339.122) for collision-induced dissociation (CID) to generate fragment ions.

    • Data Analysis : The accurate mass from the MS1 scan is used to calculate the elemental composition using formula-finding software. The fragmentation pattern from the MS2 scan is analyzed to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula, NMR spectroscopy reveals the complete carbon-hydrogen framework and atom connectivity, which is essential for unambiguous structure determination.[3] A full suite of 1D and 2D NMR experiments is required.

Data Presentation

The following tables describe the expected NMR data for this compound based on its known structure. The chemical shifts (δ) are expressed in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 3: Hypothetical ¹H NMR Data for this compound

Position δ (ppm) Multiplicity J (Hz) Integration
Aromatic CH 6.5 - 7.5 m - (multiple)
Methoxy (OCH₃) 3.5 - 3.8 s - 6H
Hydroxyl (OH) 8.0 - 9.5 s (br) - 3H

Note: This table is illustrative. Actual values depend on the solvent and instrument frequency. The aromatic region would show a complex pattern of doublets and triplets corresponding to the protons on the three phenyl rings.

Table 4: Hypothetical ¹³C NMR Data for this compound

Position δ (ppm) Type (DEPT)
Aromatic C-O 150 - 160 C
Aromatic C-C 125 - 135 C
Aromatic CH 115 - 130 CH
Methoxy OCH₃ 55 - 65 CH₃

Note: This table is illustrative. DEPT experiments would be used to distinguish between CH, CH₂, and CH₃ carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4][5]

  • 1D NMR Experiments :

    • ¹H NMR : Provides information on the number of different types of protons and their electronic environments.

    • ¹³C NMR : Reveals the number of unique carbons in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : Used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Experiments : These experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.[2][6]

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on a synergistic interpretation of all spectroscopic data. The workflow diagram below illustrates the logical process from compound isolation to final structure confirmation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_isolation Isolation & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation Isolation Isolation from Fungal Culture (e.g., Aspergillus sp.) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution MS (HRESIMS) Purification->HRMS OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Purification->OneD_NMR MSMS Tandem MS (MS/MS) HRMS->MSMS Formula Determine Molecular Formula (from HRMS) HRMS->Formula Fragments Analyze Fragmentation (from MS/MS) MSMS->Fragments TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Connectivity Establish C-H Framework & Connectivity (from NMR) TwoD_NMR->Connectivity Final_Structure Final Structure Confirmation of this compound Formula->Final_Structure Fragments->Final_Structure Connectivity->Final_Structure

References

Terphenyllin mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Terphenyllin

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring p-terphenyl (B122091) metabolite, primarily isolated from fungi of the Aspergillus genus, that has garnered significant scientific interest for its diverse biological activities.[1][2][3] As a member of the terphenyl class of aromatic hydrocarbons, it exhibits a range of pharmacological effects, most notably potent anticancer and anti-inflammatory properties.[4][5] Recent research has begun to unravel the complex molecular mechanisms through which this compound and its derivatives exert their cytotoxic and modulatory effects on cellular processes. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Anticancer Action

The primary anticancer effects of this compound and its derivatives are attributed to the induction of programmed cell death (apoptosis and pyroptosis) and the disruption of the cell division cycle.[6] These actions are orchestrated through the modulation of critical signaling pathways, which can vary depending on the specific cancer type.

Induction of Apoptosis and Programmed Cell Death

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[7][8] In pancreatic cancer cells, treatment with this compound leads to a concentration-dependent increase in apoptosis.[7][8] This is achieved by modulating the expression of key apoptosis-related proteins. Specifically, this compound increases the expression of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This shift in the balance of Bcl-2 family proteins ultimately leads to the activation of executioner caspases, such as caspase-7, and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[7]

In melanoma cells, this compound's mechanism is uniquely characterized by its ability to induce both apoptosis and a pro-inflammatory form of programmed cell death known as pyroptosis.[2][6] This dual action is mediated through the p53 signaling pathway.[2][9] this compound treatment upregulates the tumor suppressor protein p53, which in turn activates the intrinsic apoptotic pathway, leading to the activation of caspase-3 (CASP3).[2][10] Activated CASP3 is the central executioner, not only cleaving key apoptotic proteins but also cleaving Gasdermin E (GSDME) to initiate pyroptosis.[2][9][10]

Induction of Cell Cycle Arrest

This compound and its derivatives have been shown to disrupt the normal progression of the cell cycle, a fundamental process in cancer cell proliferation.[4][6]

  • Gastric Cancer: In gastric cancer cells, this compound induces cell cycle arrest. This is associated with the inhibition of the STAT3 signaling pathway and the subsequent downregulation of key STAT3-dependent target genes that regulate the cell cycle, including c-Myc and Cyclin D1.[6][11][12]

  • Melanoma: In melanoma cells, this compound blocks the cell cycle in the S-phase by inhibiting the expression of Cyclin A2.[6][13]

  • Breast Cancer: A this compound derivative, CHNQD-00824, was found to induce G2 phase cell cycle arrest in BT549 breast cancer cells, suggesting interference with the G2/M checkpoint.[4][14]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are rooted in its ability to interact with and modulate specific molecular signaling pathways.

p53-BAX/FAS-CASP3-GSDME Pathway in Melanoma

In A375 melanoma cells, this compound treatment leads to a significant upregulation of the p53 signaling pathway.[2] This activation triggers the intrinsic apoptotic pathway through increased expression of pro-apoptotic proteins BAX and FAS.[2][10] This cascade converges on the activation of CASP3, which then executes both apoptosis and GSDME-mediated pyroptosis.[2][9] Knockout of the upstream p53 protein has been shown to rescue cells from this compound-induced death, confirming its critical role in this pathway.[2][9]

p53_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 BAX_FAS BAX / FAS (Increased Expression) p53->BAX_FAS CASP3 Caspase-3 (Activation) BAX_FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis GSDME Gasdermin E (GSDME) (Cleavage) CASP3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

This compound-induced apoptosis and pyroptosis via the p53 pathway in melanoma cells.[2][10]
STAT3 Signaling Pathway in Gastric Cancer

In gastric cancer, this compound acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12][15] It has been shown to directly interact with STAT3, inhibiting its phosphorylation and activation.[11] This prevents the translocation of STAT3 dimers to the nucleus, thereby decreasing the expression of its downstream target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and cell cycle progression.[11][12][15] The inhibition of this pathway is a key mechanism behind this compound's ability to suppress the growth and metastasis of gastric cancer.[11][15]

STAT3_Pathway This compound This compound STAT3_p STAT3 Phosphorylation This compound->STAT3_p Inhibits STAT3_dimer STAT3 Dimerization STAT3_p->STAT3_dimer Nucleus Nuclear Translocation STAT3_dimer->Nucleus Target_Genes Target Gene Expression (c-Myc, Cyclin D1) Nucleus->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Target_Genes->Cell_Cycle_Arrest Leads to

This compound inhibits the STAT3 signaling pathway in gastric cancer cells.[11][12]
Intrinsic Apoptosis Pathway in Pancreatic Cancer

In pancreatic cancer cell lines Panc1 and HPAC, this compound triggers the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins.[7][8] It upregulates pro-apoptotic members (Bax, Bad, Puma) and downregulates anti-apoptotic members (Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, subsequent caspase activation, and apoptosis.[7][8]

Intrinsic_Apoptosis_Pathway This compound This compound Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bad, Puma) This compound->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Downregulates Mitochondria Mitochondrial Pathway Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Caspases Caspase-7 / PARP (Activation / Cleavage) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induces intrinsic apoptosis in pancreatic cancer cells.[7][8]

Anti-inflammatory Mechanism of Action

While research is more focused on its anticancer properties, the anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key inflammatory signaling cascades.[5] The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] By preventing the degradation of IκBα, this compound could block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes that encode pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[5]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IkBa_Degradation IκBα Degradation Inflammatory_Stimuli->IkBa_Degradation This compound This compound This compound->IkBa_Degradation Inhibits NFkB_Translocation NF-κB (p65) Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.[5]

Quantitative Data Presentation

The cytotoxic potency of this compound and its derivatives has been quantified across numerous cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ Values) of this compound Derivative CHNQD-00824 [4][16]

Cell Line Cancer Type IC₅₀ (µM)
BT549 Triple-Negative Breast Cancer 0.16
U2OS Osteosarcoma 0.23
HCT8 Colon Cancer 0.32
HCT116 Colon Cancer 0.45
DU145 Prostate Cancer 0.89
A549 Lung Cancer 1.23
HeLa Cervical Cancer 1.56
MCF-7 Breast Cancer 2.34
HepG2 Hepatocellular Carcinoma 7.64

| Range | Various | 0.16 - 7.64 |

Table 2: Induction of Apoptosis in Pancreatic Cancer Cells by this compound (48h Treatment) [7][8]

Cell Line Concentration (µM) % Apoptotic Cells
Panc1 200 44.5%

| HPAC | 200 | 35.4% |

Experimental Protocols

Standard methodologies are employed to investigate the mechanism of action of this compound.

General Workflow for In Vitro Cytotoxicity and Mechanistic Studies

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Analysis Western_Blot Western Blotting (Protein Expression) IC50->Western_Blot

General experimental workflow for in vitro mechanism of action studies.
Cell Viability Assay (MTT-based)

This colorimetric assay is used to assess cell metabolic activity and determine the IC₅₀ value of a compound.[17]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.[17]

  • Compound Treatment: Cells are treated with a series of dilutions of this compound (typically in DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: The treatment medium is replaced with a solution of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) in serum-free medium. Plates are incubated for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[17][18]

  • Solubilization and Reading: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader (typically around 570 nm).[17]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined from the resulting concentration-response curves.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).[7][14]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.[14]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) staining solution are added to the cell suspension. The mixture is incubated in the dark at room temperature for 10-15 minutes.[14]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[14]

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[14]

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[6]

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification: The total protein concentration of the lysates is determined using an assay such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, STAT3, p-STAT3, Caspase-3, Bcl-2, Cyclin D1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities can be quantified using software like ImageJ and normalized to a loading control like GAPDH.[7][8]

References

Unraveling Terphenyllin's Biological Activity: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anti-Cancer Potential of a Promising Natural Product

Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite, has emerged as a compound of significant interest in oncological research. Early-stage studies have revealed its potent cytotoxic effects against a variety of cancer cell lines, mediated through distinct and critical cellular pathways. This technical guide provides a comprehensive overview of the foundational research into this compound's biological activity, designed for researchers, scientists, and drug development professionals. Herein, we detail its core mechanisms of action, present quantitative data from key studies, outline experimental protocols, and visualize the intricate signaling cascades it modulates.

Core Mechanisms of Action

Current research indicates that this compound's anti-cancer effects are primarily driven by two key mechanisms: the induction of programmed cell death (apoptosis and pyroptosis) through the p53 signaling pathway and the inhibition of the STAT3 signaling pathway, which leads to cell cycle arrest and apoptosis.[1]

Induction of Apoptosis and Pyroptosis via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, this compound has been shown to upregulate the tumor suppressor protein p53.[2] This activation initiates the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic proteins BAX and FAS. This cascade culminates in the activation of caspase-3 (CASP3), a critical executioner caspase. Activated CASP3 not only drives the apoptotic process but also cleaves Gasdermin E (GSDME), triggering a pro-inflammatory form of programmed cell death known as pyroptosis.[1][2]

p53_pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Increases expression CASP3 Caspase-3 BAX_FAS->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME Cleaves Cleaved_GSDME Cleaved GSDME Pyroptosis Pyroptosis Cleaved_GSDME->Pyroptosis

p53-mediated apoptosis and pyroptosis pathway induced by this compound.
Inhibition of the STAT3 Signaling Pathway

In gastric cancer, this compound functions as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Molecular docking studies have indicated that this compound binds to STAT3, thereby inhibiting its phosphorylation and subsequent activation.[3] The constitutive activation of STAT3 is a known driver in numerous cancers, promoting cellular proliferation and survival. By blocking this pathway, this compound leads to a reduction in the expression of STAT3-dependent target genes, such as c-Myc and Cyclin D1, which are essential for cell proliferation and cycle progression.[3][4]

stat3_pathway This compound This compound STAT3 STAT3 This compound->STAT3 Binds to pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization TargetGenes Target Gene Expression (c-Myc, Cyclin D1) Dimerization->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Inhibition of the STAT3 signaling pathway by this compound.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric, and the values against various cancer cell lines are summarized below.

Table 1: Cytotoxicity of this compound in Human Pancreatic Cancer Cell Lines
Cell LineIC50 Value (µM)
Panc136.4
HPAC35.4
SW1990Not specified
AsPC1Not specified
CFPAC1Not specified
Cells were treated for 72 hours.[5]
Table 2: Cytotoxicity of this compound Derivatives
CompoundCell Line(s)IC50 Range (µM)
2',4''-diethoxythis compound4 cancer cell lines0.13 - 5.51
2',4,4''-triisopropoxythis compound4 cancer cell lines0.13 - 5.51
2',4''-bis(cyclopentyloxy)this compound4 cancer cell lines0.13 - 5.51
CHNQD-0082413 different cancer cell lines0.16 - 7.64
Specific cell lines for the first three derivatives were not detailed in the abstract.[6][7]
Table 3: Concentration-Dependent Effects of this compound in Pancreatic Cancer Cells
Cell LineConcentration (µM)Effect
Panc120056.5% decrease in colony formation
HPAC20068.5% decrease in colony formation
Panc120044.5% of cells underwent apoptosis after 48h
HPAC20035.4% of cells underwent apoptosis after 48h
[8]

Key Experimental Protocols

The investigation into this compound's biological activity utilizes standard in vitro molecular and cellular biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Treatment: Cells are treated with various concentrations of this compound (typically prepared in a stock solution with a solvent like DMSO) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[4][9]

  • MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[4]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting concentration-response curves.[4]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[4]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53, STAT3, Caspase-3, Bcl-2 family proteins).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

General Experimental Workflow

The characterization of a novel compound like this compound typically follows a structured workflow from assessing broad cytotoxic effects to elucidating specific molecular mechanisms.

experimental_workflow Start Start: Compound of Interest (this compound) CellCulture Select & Culture Cancer Cell Lines Start->CellCulture CytotoxicityAssay Cytotoxicity Screening (e.g., MTT Assay) CellCulture->CytotoxicityAssay IC50 Determine IC50 Value CytotoxicityAssay->IC50 MechanismStudies Mechanism of Action Studies (at IC50 concentrations) IC50->MechanismStudies ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) MechanismStudies->ApoptosisAssay CellCycle Cell Cycle Analysis (e.g., PI Staining) MechanismStudies->CellCycle WesternBlot Protein Expression Analysis (Western Blot) MechanismStudies->WesternBlot DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Activity and Mechanism DataAnalysis->Conclusion

General workflow for in vitro evaluation of this compound's anticancer properties.

References

In Vitro Anticancer Efficacy of Terphenyllin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite, has demonstrated significant potential as an anticancer agent in a variety of in vitro studies. This technical guide provides a comprehensive overview of the current research on this compound's efficacy against cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

This compound and its derivatives have emerged as promising candidates in the search for novel cancer therapeutics due to their broad-spectrum cytotoxic effects on numerous human cancer cell lines.[1] The primary anticancer mechanisms of this compound involve the induction of programmed cell death—specifically apoptosis and pyroptosis—and the induction of cell cycle arrest.[2] These effects are mediated through the modulation of critical cellular signaling pathways, namely the p53 and STAT3 pathways, depending on the cancer cell type.[2]

Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of this compound and its analogs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data is presented below.

Table 1: Cytotoxic Activity (IC50) of this compound Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
Panc1Pancreatic Cancer36.4[3]
HPACPancreatic Cancer35.4[3]
SW1990Pancreatic Cancer35.4 - 89.9[3]
AsPC1Pancreatic Cancer35.4 - 89.9[3]
CFPAC1Pancreatic Cancer35.4 - 89.9[3]
MKN1Gastric Cancer35.5 (at 72h)[3]
BGC823Gastric Cancer39.9 (at 72h)[3]
A375Melanoma~4.5[4]
M14Melanoma~4.5[4]

*Approximated from 2.0 µg/ml after 48 hours of treatment, resulting in ~50% viability reduction.[4]

Table 2: Cytotoxic Activity (IC50) of this compound Derivative (CHNQD-00824) Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
Panc-1Pancreatic Cancer0.16 - 7.64[5]
HCT116Colon Cancer< 1.0[2][5]
A549Non-small cell lung cancer0.16 - 7.64[5]
RCC4Renal Cancer0.16 - 7.64[5]
HeLaCervical Cancer0.16 - 7.64[5]
HepG2Liver Cancer0.16 - 7.64[5]
U2OSOsteosarcoma< 1.0[2]
U251Glioma0.16 - 7.64[5]
DU145Prostate Cancer< 1.0[2]
TE-1Esophageal Cancer0.16 - 7.64[5]
BT549Breast Cancer< 1.0[2]
MCF7Breast Cancer0.16 - 7.64[5]
HCT8Cecal Adenocarcinoma< 1.0[2]

Core Mechanisms of Anticancer Action

This compound's anticancer activity is primarily attributed to its ability to induce programmed cell death and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis and Pyroptosis

In melanoma cells, this compound treatment has been shown to upregulate the p53 tumor suppressor protein.[6] This triggers the intrinsic apoptotic pathway, leading to the activation of Caspase-3 (CASP3).[7] Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a form of inflammatory programmed cell death.[7] This dual mechanism of inducing both apoptosis and pyroptosis enhances the cancer cell-killing efficacy of this compound.[2] In pancreatic cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax, Bad, Puma, and BimL, while decreasing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8]

Induction of Cell Cycle Arrest

This compound has been observed to disrupt the cell cycle in cancer cells. In gastric cancer, it induces cell cycle arrest, which is associated with the downregulation of key regulatory proteins like c-Myc and Cyclin D1.[2] In melanoma cells, this compound causes cell cycle arrest in the S-phase by inhibiting the expression of CyclinA2.[2]

Modulation of Key Signaling Pathways

The effects of this compound on apoptosis and the cell cycle are orchestrated through its interaction with specific molecular signaling pathways.

p53 Signaling Pathway in Melanoma

In melanoma cells, this compound upregulates p53, which in turn increases the expression of pro-apoptotic proteins BAX and FAS.[7] This leads to the activation of the caspase cascade, culminating in the activation of CASP3.[7] Activated CASP3 then cleaves GSDME, triggering pyroptosis in addition to apoptosis.[7]

p53_pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Upregulates Caspase3 Caspase-3 BAX_FAS->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: this compound-induced p53-mediated apoptosis and pyroptosis pathway in melanoma cells.

STAT3 Signaling Pathway in Gastric Cancer

In gastric cancer cells, this compound has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3).[9] It inhibits the phosphorylation of STAT3 at Tyr705, which is crucial for its activation, without affecting the total STAT3 levels.[9] This inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, including the proliferation-related protein c-Myc and the cell cycle-related protein Cyclin D1.[9][10]

STAT3_pathway cluster_0 This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Upregulation Cell_Proliferation Cell Proliferation & Cell Cycle Progression Target_Genes->Cell_Proliferation

Caption: this compound-mediated inhibition of the STAT3 signaling pathway in gastric cancer cells.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to screen this compound's anticancer activity.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: When colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1) for 10-15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Overview

The in vitro screening of a potential anticancer compound like this compound typically follows a logical progression from general cytotoxicity to specific mechanistic studies.

experimental_workflow start Start: Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 proliferation Proliferation Assay (Colony Formation) ic50->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Mechanism of Action (Western Blot) proliferation->western_blot apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis end Conclusion: Anticancer Potential pathway_analysis->end

Caption: General experimental workflow for the in vitro screening of this compound.

Conclusion and Future Directions

The in vitro data strongly suggest that this compound and its derivatives are promising candidates for further development as anticancer agents. Their ability to induce multiple forms of programmed cell death and cause cell cycle arrest in a variety of cancer cell lines highlights their therapeutic potential.

Future research should focus on a broader screening of this compound against a more extensive panel of cancer cell lines to better define its spectrum of activity. Further elucidation of the upstream regulators of the STAT3 pathway that are affected by this compound will provide a more complete understanding of its mechanism of action. Ultimately, in vivo studies in animal models are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting.

References

Unveiling the Molecular Targets of Terphenyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite isolated from Aspergillus species, has garnered significant interest within the oncology research community for its potent cytotoxic effects against a range of cancer cell lines. This in-depth technical guide serves as a comprehensive resource on the molecular targets of this compound. It provides a detailed exploration of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to empower researchers and drug development professionals in their efforts to further elucidate and exploit the therapeutic potential of this compound and its derivatives.

Core Molecular Targets and Signaling Pathways

Current research indicates that the anti-cancer activity of this compound is primarily mediated through the modulation of two critical signaling pathways: the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3) pathway and the activation of the p53 tumor suppressor pathway.

STAT3 Signaling Pathway Inhibition

This compound has been identified as a direct inhibitor of the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and metastasis that is often constitutively activated in many cancers.[1] Molecular docking studies have revealed that this compound directly interacts with the STAT3 protein.[2] This interaction inhibits the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and subsequent translocation to the nucleus.[2] By preventing STAT3 phosphorylation, this compound effectively downregulates the expression of its downstream target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[1][3]

STAT3_Pathway cluster_nucleus Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription cMyc_CyclinD1 c-Myc, Cyclin D1 Transcription->cMyc_CyclinD1 Upregulation Proliferation Cell Proliferation & Survival cMyc_CyclinD1->Proliferation

p53 Signaling Pathway Activation

In melanoma cells, this compound has been shown to activate the p53 signaling pathway, a crucial tumor suppressor pathway that regulates cell cycle arrest and apoptosis in response to cellular stress.[4] Treatment with this compound leads to an upregulation of p53 protein expression.[4] Activated p53 then transcriptionally upregulates its downstream targets, including the pro-apoptotic proteins BAX and FAS.[4] This cascade ultimately leads to the activation of executioner caspases, such as Caspase-3, driving the cell towards apoptosis.[4]

p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX, FAS p53->BAX_FAS Upregulates Mitochondria Mitochondria BAX_FAS->Mitochondria Promotes Mitochondrial Permeabilization Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its impact on key molecular targets.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MKN1Gastric Cancer35.572
BGC823Gastric Cancer39.972
BT549Breast Cancer< 1.0Not Specified
U2OSOsteosarcoma< 1.0Not Specified
HCT8Colorectal Adenocarcinoma< 1.0Not Specified
HCT116Colorectal Cancer< 1.0Not Specified
DU145Prostate Cancer< 1.0Not Specified
Panc-1Pancreatic Cancer36.472
HPACPancreatic Cancer35.472
SW1990Pancreatic Cancer89.972
AsPC1Pancreatic Cancer>10072
CFPAC1Pancreatic Cancer>10072
A375MelanomaNot SpecifiedNot Specified
HepG2Liver Cancer7.64Not Specified

Note: IC50 values can vary depending on the experimental conditions.[5][6][7]

Table 2: Effect of this compound on STAT3 Signaling Pathway Components

Target ProteinEffect of this compound TreatmentCell Line(s)Quantitative Data
p-STAT3 (Tyr705)Decreased expressionMKN1, BGC823Concentration-dependent decrease observed via Western blot.
Total STAT3No significant change in expressionMKN1, BGC823Western blot analysis showed stable levels.
c-MycDecreased protein levelsMKN1, BGC823Downregulation observed following STAT3 inhibition.
Cyclin D1Decreased protein levelsMKN1, BGC823Downregulation observed following STAT3 inhibition.[3]

Table 3: Effect of this compound on p53 Signaling Pathway Components

Target ProteinEffect of this compound TreatmentCell Line(s)Quantitative Data
p53Increased expressionA375Upregulation observed via Western blot.[4]
BAXIncreased expressionA375Upregulation of both mRNA and protein levels.[4]
FASIncreased expressionA375Upregulation of both mRNA and protein levels.[4]
Bcl-2Decreased expressionPanc1, HPACDownregulation observed via Western blot.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize the molecular targets of this compound.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MKN1, A375)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated and total STAT3 to assess the inhibitory effect of this compound.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3 or anti-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Materials:

  • Cancer cell lines (e.g., MKN1, BGC823)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-STAT3 (Tyr705) primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To detect total STAT3, strip the membrane and re-probe with the anti-STAT3 antibody. A loading control like β-actin or GAPDH should also be probed.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

Protocol 3: Western Blot for p53, BAX, and Bcl-2 Expression

This protocol is for assessing the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell lines (e.g., A375, Panc1)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-BAX, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points.

  • Cell Lysis and Protein Quantification: Follow steps 2 and 3 from Protocol 2.

  • SDS-PAGE and Transfer: Follow step 4 from Protocol 2.

  • Blocking: Follow step 5 from Protocol 2.

  • Primary Antibody Incubation: Incubate separate membranes with primary antibodies against p53, BAX, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Follow steps 7 and 8 from Protocol 2.

  • Loading Control: Probe membranes with an antibody against a loading control protein (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the target protein signals to the loading control to determine the fold change in expression.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with well-defined molecular targets within the STAT3 and p53 signaling pathways. Its ability to directly inhibit the oncogenic STAT3 pathway and activate the tumor-suppressive p53 pathway underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. Further research, particularly focusing on the in vivo efficacy and safety of this compound and its derivatives, is warranted to translate these promising preclinical findings into novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Terphenyllin: Synthesis, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terphenyllin is a naturally occurring p-terphenyl (B122091) secondary metabolite produced by various fungi, most notably from the Aspergillus genus.[1][2] This class of compounds has attracted significant attention from the scientific community due to a wide range of potent biological activities, including cytotoxic effects against multiple cancer cell lines, antimicrobial, and antioxidant properties.[3][4] Structurally, this compound is characterized by a central p-terphenyl scaffold—three benzene (B151609) rings linked in a para arrangement—adorned with hydroxyl, methoxy (B1213986), and prenyl functional groups, which contribute to its bioactivity.[5]

These application notes provide detailed protocols for both the chemical synthesis and the isolation and purification of this compound from fungal cultures. The methodologies are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.

Section 1: Chemical Synthesis of the this compound Scaffold

The total synthesis of this compound and its analogs typically involves a two-stage strategy: first, the construction of the core polyhydroxylated p-terphenyl scaffold, followed by the introduction of the prenyl group.[6] The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the necessary aryl-aryl bonds of the terphenyl core.[3][6]

General Synthetic Workflow

The overall synthetic strategy is outlined below, involving a sequential Suzuki-Miyaura coupling to build the three-ring system, followed by a Friedel-Crafts reaction to install the prenyl side chain.

G cluster_0 Stage 1: p-Terphenyl Core Synthesis cluster_1 Stage 2: Prenylation A 1,4-Dihalobenzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid (2.2 eq) B->C D Protected p-Terphenyl Core C->D E Deprotection (e.g., BBr3) D->E F Polyhydroxylated p-Terphenyl E->F H Friedel-Crafts Reaction (Lewis Acid Catalyst) F->H G Prenylating Agent G->H I This compound Analog H->I

Caption: General workflow for the chemical synthesis of this compound analogs.

Experimental Protocol 1.1: Synthesis of the p-Terphenyl Core via Suzuki-Miyaura Coupling

This protocol describes a generalized method for constructing the central terphenyl scaffold.

Materials:

  • 1,4-Dihalobenzene (1 equivalent)

  • Appropriately substituted phenylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

  • Base (e.g., Sodium carbonate)

  • Solvent system (e.g., Dimethyl sulfoxide (B87167) (DMSO), Toluene)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dihalobenzene (1 eq) and the phenylboronic acid (2.2 eq) in the chosen solvent.[6]

  • Degas the solution by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the reaction to the required temperature (e.g., 100-110 °C) and stir for the necessary duration (typically 2-12 hours), monitoring progress by Thin Layer Chromatography (TLC) or HPLC.[7]

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected p-terphenyl core.[6]

  • If necessary, remove protecting groups (e.g., methoxy groups) using standard procedures, such as treatment with boron tribromide (BBr₃), to yield the polyhydroxylated p-terphenyl.[6]

Experimental Protocol 1.2: Prenylation via Friedel-Crafts Reaction

This protocol describes the introduction of the prenyl group onto the terphenyl scaffold.

Materials:

  • Polyhydroxylated p-terphenyl (1 equivalent)

  • Prenylating agent (e.g., Prenyl bromide) (1.1 equivalents)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the polyhydroxylated p-terphenyl (1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.[6]

  • Cool the solution in an ice bath (0 °C).

  • Add the Lewis acid catalyst dropwise to the cooled solution.

  • Add the prenylating agent (1.1 eq) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction by the slow addition of water.[6]

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract and purify the final product by silica gel column chromatography to yield the this compound analog.[6]

Section 2: Isolation and Purification from Fungal Culture

This compound is often isolated from large-scale fermentation of Aspergillus species. The process involves fermentation, extraction of metabolites, and a multi-step chromatographic purification.[1][4]

Isolation and Purification Workflow

The following diagram illustrates the typical workflow for isolating this compound from a fungal source.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Aspergillus candidus Culture B Seed Culture (PDA, 28°C, 3-5 days) A->B C Solid-State Fermentation (Rice Medium, 28°C, 30 days) B->C D Fermented Solid Medium C->D E Solvent Extraction (Ethyl Acetate (B1210297), 3x) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Semi-Preparative HPLC (Reversed-Phase C18) H->I J Pure this compound I->J

Caption: Workflow for the isolation and purification of this compound.[1][4]

Experimental Protocol 2.1: Fungal Fermentation

This protocol is based on common practices for culturing Aspergillus candidus for metabolite production.[1][4]

Materials:

  • Aspergillus candidus strain (e.g., LDJ-5)

  • Potato Dextrose Agar (PDA) for seed culture

  • Solid rice medium (e.g., 100 g rice, 120 mL distilled water per 1000-mL flask)

Procedure:

  • Seed Culture: Inoculate the Aspergillus candidus strain onto PDA plates and incubate at 28°C for 3-5 days.[4]

  • Solid-State Fermentation: Prepare the solid rice medium in 1000-mL Erlenmeyer flasks and autoclave.

  • Inoculate each flask with a piece of the seed culture.

  • Incubate the flasks under static conditions at 28°C for approximately 30 days.[4][8]

Experimental Protocol 2.2: Extraction

This protocol details the extraction of metabolites from the fermented solid medium.

Materials:

  • Fermented solid medium

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

Procedure:

  • Following the incubation period, break up the fermented solid medium.

  • Extract the entire culture three times with ethyl acetate at room temperature. Sonication can be used to improve efficiency.[4][9]

  • Combine all EtOAc extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[4][8]

Quantitative Data: Fermentation and Extraction Yields
Fungal StrainFermentation TypeDuration (days)Extraction SolventCrude Extract YieldReference
Aspergillus sp.Solid-State (Rice)30Ethyl Acetate120.0 g[4]
Aspergillus candidus LDJ-5Static Culture30Ethyl Acetate50 g (from 50 L)[4]
Aspergillus candidus Bdf-2Solid-State (Rice)60Methanol (B129727)113.5 g[4]
Experimental Protocol 2.3: Multi-Step Chromatographic Purification

A sequential chromatographic approach is necessary to isolate pure this compound from the complex crude extract.[8][9]

Step 1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether or hexane) and pack the column.[8][9]

    • Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and load it onto the top of the column.

    • Elute the column with a step gradient of increasing polarity, such as petroleum ether-ethyl acetate or dichloromethane-methanol.[8]

    • Collect fractions and monitor them by TLC to identify those containing this compound.

Step 2: Sephadex LH-20 Column Chromatography

  • Stationary Phase: Sephadex LH-20.

  • Procedure:

    • Combine and concentrate the this compound-containing fractions from the silica gel column.

    • Dissolve the residue in a minimal amount of the elution solvent.

    • Load the sample onto a Sephadex LH-20 column.

    • Elute with a solvent system such as methanol or a mixture of dichloromethane/methanol (e.g., 1:1) to separate compounds by size.[4][8]

    • Collect and analyze fractions by TLC or HPLC.

Step 3: Semi-Preparative HPLC

  • Stationary Phase: Reversed-phase C18 column.[9]

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water is typically used.[9]

  • Procedure:

    • Combine and concentrate the purified fractions from the Sephadex column.

    • Dissolve the sample in a minimal amount of methanol and filter through a 0.22 or 0.45 µm syringe filter.[10]

    • Inject the sample into the HPLC system.

    • Monitor the elution profile with a UV detector (e.g., at 254 nm or 280 nm).[10]

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Quantitative Data: Chromatographic Purification
Initial PurificationSecondary PurificationFinal PurificationElution Solvents (Gradient)Compound YieldReference
Silica Gel CCSephadex LH-20Semi-prep HPLCCH₂Cl₂/MeOHNot specified[4]
Silica Gel CCSephadex LH-20RecrystallizationPetroleum Ether/Acetone, CHCl₃/MeOH (1:1)43.5 g (this compound)[4]
Silica Gel CCC-18 CC, Sephadex LH-20HPLCNot specifiedNot specified[4]

Section 3: Structure Elucidation and Analysis

The identity and purity of the isolated this compound must be confirmed using spectroscopic techniques.[5]

Analytical Workflow for Structural Confirmation

A synergistic approach using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure confirmation.[2]

G A Purified Compound B HRESIMS Analysis A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Determine Molecular Formula B->D E Determine Carbon-Hydrogen Framework C->E F Cross-Reference Data D->F E->F G Confirm Structure of this compound F->G

Caption: Logical workflow for the structural confirmation of this compound.[2]

Experimental Protocol 3.1: Sample Preparation for Analysis

Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified this compound in methanol.[2]

  • Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate mass and molecular formula.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a deuterated solvent, such as DMSO-d₆.[5]

  • Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, and 2D experiments (COSY, HSQC, HMBC), to establish the detailed molecular framework and connectivity.[5][8]

Quantitative Data: Spectroscopic Data for this compound
TechniqueObservationInterpretationReference
HRESIMS [M+H]⁺ ion peakProvides molecular weight and allows for molecular formula determination (C₂₅H₂₆O₅).[2][5]
¹H NMR Chemical shifts (δ), coupling constants (J)Determines the number, type, and connectivity of protons.[5]
¹³C NMR Chemical shifts (δ)Determines the number and types of carbon atoms in the molecule.[5]
2D NMR (HMBC) Correlations between protons and carbonsEstablishes long-range connectivity, piecing together the molecular framework.[5][8]

Section 4: Biological Activity and Mechanism of Action

This compound exhibits significant anticancer properties by modulating key cellular signaling pathways.

This compound Signaling Pathway Inhibition

This compound has been shown to inhibit the STAT3 signaling pathway and induce apoptosis and pyroptosis via p53 upregulation.[8]

G cluster_0 STAT3 Pathway cluster_1 p53 Pathway A This compound B STAT3 A->B Inhibits Phosphorylation C p-STAT3 (Active) B->C Phosphorylation D Cancer Cell Growth & Metastasis C->D E This compound F p53 E->F Upregulates G BAX / FAS F->G H Caspase-3 (CASP3) G->H I Apoptosis H->I J Gasdermin E (GSDME) H->J Cleaves K Pyroptosis J->K

Caption: Key signaling pathways modulated by this compound.[8]

References

Application Notes and Protocols for the Synthesis of p-Terphenyl Cores via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of p-terphenyl (B122091) cores, a significant structural motif in various biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the requisite carbon-carbon bonds to form these scaffolds. The following sections detail both traditional batch and modern flow chemistry approaches, offering flexibility for different laboratory settings and research needs.

I. Introduction to Suzuki-Miyaura Coupling for p-Terphenyl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is fundamental in medicinal and process chemistry for its reliability in forming C-C bonds.[1] For the synthesis of p-terphenyls, a central dihaloaromatic ring is coupled with two equivalents of an arylboronic acid. Both symmetrical and unsymmetrical p-terphenyls can be synthesized, the latter often through sequential coupling reactions.[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4]

II. Experimental Protocols

Two primary methods for the synthesis of p-terphenyls via Suzuki-Miyaura coupling are presented below: a heterogeneous ligand-free batch reaction and a sequential flow chemistry approach for unsymmetrical derivatives.

Protocol 1: Ligand-Free Heterogeneous Pd/C-Catalyzed Two-Fold Suzuki-Miyaura Coupling (Batch Synthesis)

This protocol is adapted from a procedure for the efficient synthesis of p-terphenyl derivatives using a heterogeneous palladium on carbon (Pd/C) catalyst, which simplifies product purification by eliminating the need for a ligand.[5]

Materials:

  • Methyl 5-bromo-2-iodobenzoate (or other suitable dihaloarene)

  • Arylboronic acid (2.2 equivalents)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Potassium carbonate (K₂CO₃) (6.0 equivalents)

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-2-iodobenzoate (1.0 equiv), the desired arylboronic acid (2.2 equiv), K₂CO₃ (6.0 equiv), and 10% Pd/C (10 mol%).

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to 80°C and stir vigorously for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Quench the filtrate with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired p-terphenyl derivative.

Protocol 2: Sequential Regio-selective Suzuki-Miyaura Coupling in a Flow Reactor

This protocol describes a continuous flow method for the synthesis of unsymmetrical p-terphenyls, offering advantages in terms of reaction control and scalability.[2][6]

Materials:

  • 1,4-Dibromo-2-nitrobenzene

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium(II) acetate (Pd(OAc)₂) (7 mol%)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

Flow System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • A heated packed-bed reactor or coiled tubing reactor.

  • A back-pressure regulator.

Procedure: First Coupling Step:

  • Prepare a solution of 1,4-dibromo-2-nitrobenzene, the first arylboronic acid, and K₂CO₃ in a mixture of THF and water.

  • Prepare a separate solution of Pd(OAc)₂ in THF.

  • Using syringe pumps, introduce the two solutions into the T-mixer at a defined flow rate (e.g., 0.1 mL/min).

  • Pass the combined stream through the flow reactor maintained at room temperature (25°C) to achieve selective mono-coupling at the position ortho to the nitro group.

Second Coupling Step (In-situ):

  • Introduce a solution of the second, different arylboronic acid into the product stream from the first step.

  • Pass this new mixture through a second heated zone of the flow reactor (temperature may need to be increased) to facilitate the second coupling reaction.

  • Collect the output from the reactor.

  • Work-up the collected solution by quenching with water, extracting with an organic solvent, drying, and concentrating.

  • Purify the resulting unsymmetrical p-terphenyl by column chromatography.

III. Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various Suzuki-Miyaura coupling reactions for p-terphenyl synthesis, allowing for easy comparison of different methodologies.

Starting Material (Haloarene)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 5-bromo-2-iodobenzoateVarious arylboronic acidsPd/C (10)K₂CO₃CH₃CN80878-91[5]
1,4-DibromobenzenePhenylboronic acidPdCl₂ (1.0), Ph₂P(CH₂)₂COOH (2.0)K₃PO₄·H₂ODMSO100-93[7]
1,4-Dibromo-2-nitrobenzeneVarious arylboronic acidsPd(OAc)₂ (7)K₂CO₃THF/H₂O25 (step 1)Flowup to 78[2][6]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-Good[8]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acid---1103High[9]

IV. Mandatory Visualizations

Diagram 1: General Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for p-Terphenyl Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Haloarene, Arylboronic Acid, Base catalyst Add Palladium Catalyst and Solvent reagents->catalyst heating Heat and Stir (e.g., 80-100°C) catalyst->heating monitoring Monitor by TLC heating->monitoring filtration Filter Catalyst monitoring->filtration extraction Aqueous Work-up and Extraction filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated p-Terphenyl

Caption: General experimental workflow for batch synthesis of p-terphenyls.

V. Concluding Remarks

The Suzuki-Miyaura coupling reaction is a highly effective and adaptable method for the synthesis of p-terphenyl cores. The choice between a ligand-free heterogeneous system and a continuous flow process will depend on the specific requirements of the research, such as the need for symmetrical versus unsymmetrical products, scale, and available equipment. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful application of this important transformation. The optimization of reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the yield and purity of the desired p-terphenyl products.[10][11]

References

Application Notes and Protocols: Experimental Use of Terphenyllin in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Terphenyllin, a marine-derived natural product, in pancreatic cancer models. The protocols and data presented are based on published research and are intended to serve as a guide for investigating the anti-cancer properties of this compound.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited effective treatment options, necessitating the development of novel therapeutic agents. This compound has emerged as a promising candidate, demonstrating selective cytotoxicity against pancreatic cancer cells while exhibiting minimal effects on normal pancreatic cells.[1][2] In vitro and in vivo studies have shown that this compound inhibits pancreatic cancer cell growth, induces apoptosis, and prevents metastasis.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects in pancreatic cancer models primarily through the induction of apoptosis. This is achieved by modulating the expression of key apoptosis-related proteins. The compound upregulates the expression of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, including the cleavage and activation of caspase 7 and PARP, ultimately resulting in programmed cell death.[1][2]

Signaling Pathway of this compound-Induced Apoptosis in Pancreatic Cancer

Terphenyllin_Apoptosis_Pathway cluster_Regulation Apoptosis Regulation cluster_Execution Apoptosis Execution This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Downregulates Bax_Bad_Puma_BimL Bax / Bad / Puma / BimL (Pro-apoptotic) This compound->Bax_Bad_Puma_BimL Upregulates Caspase7 Caspase 7 Bcl2_BclxL->Caspase7 Inhibits Bax_Bad_Puma_BimL->Caspase7 Activates PARP PARP Caspase7->PARP Cleaves & Activates Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: this compound induced apoptosis signaling pathway in pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

Cell LineTypeIC50 (µM) after 72h
Panc1Human Pancreatic Cancer36.4
HPACHuman Pancreatic Cancer35.4
SW1990Human Pancreatic Cancer89.9
AsPC1Human Pancreatic Cancer>89.9
CFPAC1Human Pancreatic Cancer>89.9
HPNENormal Human PancreaticMinimal Effects

Data sourced from a study by Zhang et al. (2020).[1]

Table 2: In Vitro Anti-Metastatic and Anti-Proliferative Effects of this compound

Cell LineAssayTreatmentResult
Panc1Transwell Migration25 µM this compound for 24h24.3% reduction in migration
HPACTranswell Migration25 µM this compound for 24h37.0% reduction in migration
Panc1Colony Formation200 µM this compound56.5% decrease in colonies
HPACColony Formation200 µM this compound68.5% decrease in colonies

Data sourced from a study by Zhang et al. (2020).[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on pancreatic cancer models.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture Pancreatic Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (CCK8) CellCulture->Cytotoxicity ColonyFormation Colony Formation Assay CellCulture->ColonyFormation Apoptosis Apoptosis Assay (Annexin V) CellCulture->Apoptosis MigrationInvasion Migration & Invasion Assays (Transwell) CellCulture->MigrationInvasion WesternBlot Western Blotting CellCulture->WesternBlot OrthotopicModel Orthotopic Pancreatic Cancer Mouse Model Treatment This compound Administration OrthotopicModel->Treatment TumorMonitoring In Vivo Imaging (Bioluminescence) Treatment->TumorMonitoring MetastasisAnalysis Metastasis Analysis TumorMonitoring->MetastasisAnalysis H_E_Staining Histology (H&E) MetastasisAnalysis->H_E_Staining

References

Terphenyllin: A Potent Inhibitor of the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of Terphenyllin as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of cancer biology.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a significant role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is often associated with poor prognosis.[3][4] This has led to considerable efforts in the development of effective and safe STAT3 inhibitors for cancer therapy.[5][6] this compound, a marine-derived natural product, has been identified as a direct inhibitor of STAT3, demonstrating potent anticancer activity in preclinical models.[5][6][7]

Mechanism of Action

This compound exerts its inhibitory effect on the STAT3 signaling pathway through direct interaction with the STAT3 protein.[5][6] This interaction prevents the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a critical step for its activation.[1][6] By inhibiting STAT3 phosphorylation, this compound effectively blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3.[1] This leads to the downregulation of STAT3-dependent target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[5][6] The suppression of these downstream targets ultimately results in the inhibition of cancer cell growth, proliferation, and metastasis.[5][6][7]

Quantitative Data

The inhibitory activity of this compound on cancer cell lines has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values for this compound in two human gastric cancer cell lines are summarized below.

Cell LineTreatment DurationIC50 Value (µM)
MKN172 hours35.5[6]
BGC82372 hours39.9[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Target_Genes Target Genes (c-Myc, Cyclin D1) DNA->Target_Genes Transcription Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth This compound This compound This compound->pSTAT3 Inhibits Phosphorylation

Caption: STAT3 Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3, anti-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Caption: Western Blot Workflow for p-STAT3 Detection.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 signaling pathway.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MKN1, BGC823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells following treatment with this compound.[6][8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[6][8]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using the BCA assay.

  • Denature the protein samples by boiling with SDS-PAGE loading buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[9]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.[9][11]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin).

  • Quantify the band intensities to determine the relative levels of p-STAT3.

In Vivo Tumor Growth and Metastasis Model

This protocol describes an orthotopic mouse model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells engineered to express a reporter gene (e.g., luciferase)

  • This compound formulation for in vivo administration

  • Anesthesia

  • Surgical instruments

  • In vivo imaging system

Procedure:

  • Surgically implant luciferase-expressing cancer cells into the organ of interest (e.g., stomach for gastric cancer) of anesthetized mice.

  • Allow the tumors to establish for a set period.

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Monitor tumor growth and metastasis non-invasively using an in vivo imaging system to detect the luciferase signal.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, western blotting).

  • Analyze the data to determine the effect of this compound on tumor growth and metastasis.

References

Application Notes and Protocols for Cell Viability Assays with Terphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and CCK-8 cell viability assays for evaluating the cytotoxic effects of Terphenyllin, a naturally occurring p-terphenyl (B122091) derivative with demonstrated anticancer properties.[1][2] This document includes detailed experimental protocols, a summary of quantitative data, and visual representations of the key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and Cell Viability Assays

This compound and its analogs have shown significant cytotoxic effects against a variety of human cancer cell lines.[1][2] The primary mechanisms behind its anticancer activity involve the induction of programmed cell death (apoptosis and pyroptosis) and the arrest of the cell cycle.[1][2] These effects are mediated through the modulation of critical signaling pathways, notably the p53 pathway in melanoma and the STAT3 pathway in gastric cancer.[1][3]

Cell viability assays are essential tools for assessing the cytotoxic potential of compounds like this compound. The MTT and CCK-8 assays are two of the most common colorimetric methods used for this purpose. Both assays measure the metabolic activity of viable cells, which serves as an indicator of cell health and proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[4]

  • CCK-8 (Cell Counting Kit-8) Assay : This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye.[5][6] The amount of formazan generated is directly proportional to the number of living cells, and the absorbance is measured to quantify cell viability.[7] The CCK-8 assay is generally considered to have higher sensitivity and lower toxicity than the MTT assay.[5]

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines, as determined by MTT and CCK-8 assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC₅₀ Values of this compound

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
A375MelanomaMTT~4.5[8]
M14MelanomaMTT~4.5[8]
Panc1Pancreatic CancerNot Specified36.4[8]
HPACPancreatic CancerNot Specified35.4[8]
SW1990Pancreatic CancerNot Specified35.4 - 89.9[8]
AsPC1Pancreatic CancerNot Specified35.4 - 89.9[8]
CFPAC1Pancreatic CancerNot Specified35.4 - 89.9[8]
MKN1Gastric CancerCCK-8Not Specified[9]
BGC823Gastric CancerCCK-8Not Specified[9]

Table 2: IC₅₀ Values of this compound Derivative (CHNQD-00824)

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
BT549Breast CancerCCK-8< 1.0[2]
U2OSOsteosarcomaCCK-8Sub-micromolar[10]
HCT8Cecal AdenocarcinomaCCK-8Sub-micromolar[10]
HCT116Colon CancerCCK-8Sub-micromolar[10]
DU145Prostate CancerCCK-8Sub-micromolar[10]
Panc-1Pancreatic CancerCCK-80.16 - 7.64[10]
A549Non-small Cell Lung CancerCCK-80.16 - 7.64[10]
RCC4Renal CancerCCK-80.16 - 7.64[10]
HeLaCervical CancerCCK-80.16 - 7.64[10]
HepG2Liver CancerCCK-80.16 - 7.64[10]
U251GliomaCCK-80.16 - 7.64[10]
TE-1Esophageal CancerCCK-80.16 - 7.64[10]
MCF7Breast CancerCCK-80.16 - 7.64[10]

Experimental Protocols

The following are detailed protocols for performing MTT and CCK-8 assays to determine the cytotoxicity of this compound.

MTT Assay Protocol

This protocol is a widely accepted method for assessing cell viability.[11]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[11]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[11]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).[11]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.[11]

CCK-8 Assay Protocol

This protocol is adapted from studies on this compound derivatives and offers a more sensitive and convenient alternative to the MTT assay.[8][10]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 4,000 cells per well.[8][10]

  • Compound Treatment:

    • After cell adherence, treat the cells with various concentrations of this compound for a specified duration, typically 72 hours.[8][10]

  • CCK-8 Reagent Incubation:

    • Following the treatment period, add 10 µL of CCK-8 solution to each well.[8][10]

    • Incubate the plates for an additional 1-4 hours.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the cell viability based on the absorbance readings, and determine the half-maximal inhibitory concentration (IC₅₀).[10]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the MTT and CCK-8 assays.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read

Caption: MTT Assay Workflow for this compound Cytotoxicity.

CCK8_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay CCK-8 Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate (Adherence) seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate (1-4h) add_cck8->incubate3 read Read Absorbance (450nm) incubate3->read

Caption: CCK-8 Assay Workflow for this compound Cytotoxicity.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating key signaling pathways that regulate cell survival and death.

p53 Signaling Pathway in Melanoma

In melanoma cells, this compound upregulates the tumor suppressor protein p53.[12] This leads to the activation of the intrinsic apoptotic pathway and pyroptosis.[12]

p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulates bax_fas BAX / FAS p53->bax_fas Activates casp3 Caspase-3 bax_fas->casp3 Activates apoptosis Apoptosis casp3->apoptosis gsdme GSDME casp3->gsdme Cleaves pyroptosis Pyroptosis gsdme->pyroptosis

Caption: this compound-induced p53 signaling cascade.

STAT3 Signaling Pathway in Gastric Cancer

In gastric cancer, this compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor growth and metastasis.[3][13][14]

STAT3_Pathway This compound This compound p_stat3 p-STAT3 (Tyr705) This compound->p_stat3 Inhibits Phosphorylation stat3 STAT3 stat3->p_stat3 dimer STAT3 Dimerization p_stat3->dimer nucleus Nuclear Translocation dimer->nucleus target_genes Target Gene Expression (c-Myc, Cyclin D1) nucleus->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation

Caption: this compound's inhibition of the STAT3 pathway.

References

Terphenyllin: A Promising Agent for Cancer Therapy Explored Through Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, the natural compound Terphenyllin has emerged as a molecule of significant interest. Exhibiting potent anti-cancer properties, this compound's ability to inhibit the clonogenic survival of cancer cells is a key indicator of its therapeutic potential. This application note provides a detailed protocol for assessing the effects of this compound on cancer cell colony formation, a critical in vitro assay for evaluating long-term cell survival and proliferative capacity.

This compound, a p-terphenyl (B122091) metabolite, has been shown to induce programmed cell death (apoptosis) and cell cycle arrest in various cancer cell lines.[1] Its mechanisms of action are multifaceted, notably involving the modulation of key signaling pathways such as the p53 tumor suppressor pathway in melanoma and the STAT3 signaling pathway in gastric cancer.[1][2][3][4][5] The colony formation assay serves as a robust tool to quantify the cytotoxic and cytostatic effects of this compound over an extended period, providing valuable insights for drug development professionals.

Quantitative Analysis of this compound's Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the IC50 values of this compound and its derivatives across various cancer cell lines, providing a baseline for selecting appropriate concentrations for the colony formation assay.

Cell LineCancer TypeCompoundIC50 (µM)Reference
BT549Breast CancerCHNQD-00824 (this compound derivative)< 1.0[1]
U2OSOsteosarcomaCHNQD-00824 (this compound derivative)< 1.0[1]
HCT8Colon CancerCHNQD-00824 (this compound derivative)< 1.0[1]
HCT116Colon CancerCHNQD-00824 (this compound derivative)< 1.0[1]
DU145Prostate CancerCHNQD-00824 (this compound derivative)< 1.0[1]
Panc1Pancreatic CancerThis compound36.4[6][7]
HPACPancreatic CancerThis compound35.4[6][7]
SW1990Pancreatic CancerThis compound~50-90[7]
AsPC1Pancreatic CancerThis compound~50-90[7]
CFPAC1Pancreatic CancerThis compound~50-90[7]
A375MelanomaThis compoundMost pronounced inhibitory effect among 6 cell lines[1]

Experimental Protocol: Colony Formation Assay with this compound

This protocol outlines the key steps for performing a colony formation assay to evaluate the long-term effects of this compound on the proliferative capacity of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring a single-cell suspension.

    • Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. Based on the IC50 values, a starting range of 0.1 µM to 100 µM is recommended.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plates for the desired treatment duration. This can be a continuous exposure for the entire duration of colony growth (typically 7-14 days) or a shorter exposure (e.g., 24-72 hours) followed by replacement with fresh, drug-free medium.

  • Colony Growth:

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

    • Monitor the plates regularly to ensure the medium does not evaporate and that colonies are not merging.

  • Fixation and Staining:

    • Gently wash the wells twice with PBS to remove the medium and any dead cells.

    • Fix the colonies by adding 1 mL of methanol or 4% PFA to each well and incubating for 10-20 minutes at room temperature.

    • Carefully remove the fixative.

    • Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with water until the excess stain is removed and the colonies are clearly visible.

    • Allow the plates to air dry completely.

  • Quantification:

    • Scan or photograph the plates to document the results.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (200-1000 cells/well) cell_culture->cell_seeding terphenyllin_treatment 3. This compound Treatment (Varying Concentrations) cell_seeding->terphenyllin_treatment incubation 4. Incubation (7-14 days) terphenyllin_treatment->incubation fixation 5. Fixation (Methanol/PFA) incubation->fixation staining 6. Staining (Crystal Violet) fixation->staining quantification 7. Quantification (Colony Counting) staining->quantification p53_pathway This compound This compound p53 p53 (Upregulation) This compound->p53 bax_fas BAX / FAS (Pro-apoptotic proteins) p53->bax_fas casp3 Caspase-3 (Activation) bax_fas->casp3 apoptosis Apoptosis casp3->apoptosis gsdme GSDME (Cleavage) casp3->gsdme pyroptosis Pyroptosis gsdme->pyroptosis stat3_pathway This compound This compound stat3_p p-STAT3 (Tyr705) (Phosphorylation) This compound->stat3_p Inhibition stat3_dimer STAT3 Dimerization & Nuclear Translocation stat3_p->stat3_dimer target_genes Target Gene Expression (c-Myc, Cyclin D1) stat3_dimer->target_genes proliferation_survival Cell Proliferation & Survival target_genes->proliferation_survival

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Terphenyllin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of apoptosis induced by Terphenyllin, a natural p-terphenyl (B122091) compound. This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of programmed cell death.[1][2] This document outlines the key signaling pathways involved, presents quantitative data on protein expression, and offers detailed protocols for the detection of critical apoptosis markers.

Introduction to this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in several cancer cell lines, including pancreatic and gastric cancer, as well as melanoma.[3][4] The molecular mechanisms underlying its pro-apoptotic activity are multifaceted and cell-type dependent. In pancreatic cancer cells, this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, and a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] Furthermore, it has been observed to activate caspase-7 and PARP.[5][6] In melanoma cells, this compound upregulates the p53 signaling pathway, which in turn activates the intrinsic apoptotic pathway, leading to the activation of caspase-3 (CASP3).[3][7] Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a form of programmed cell death.[1][7] In gastric cancer, this compound exerts its anticancer effects by inhibiting the STAT3 signaling pathway, which also leads to the induction of apoptosis.[4][8]

Key Apoptosis Markers for Western Blot Analysis

Based on the known mechanisms of this compound, the following markers are crucial for Western blot analysis to confirm and quantify apoptosis:

  • Bcl-2 Family Proteins:

    • Bax (Pro-apoptotic): Expression is expected to increase.

    • Bcl-2 (Anti-apoptotic): Expression is expected to decrease.

    • The Bax/Bcl-2 ratio is a key indicator of the apoptotic potential.

  • Caspases:

    • Cleaved Caspase-3 (Executioner caspase): The appearance of the cleaved (active) form is a hallmark of apoptosis.

    • Cleaved Caspase-7 (Executioner caspase): Similar to caspase-3, its cleavage indicates activation of the apoptotic cascade.

  • PARP (Poly (ADP-ribose) polymerase):

    • Cleaved PARP: A substrate of activated caspases-3 and -7; its cleavage is a definitive marker of apoptosis.[9]

  • p53:

    • Total p53: Expression may be upregulated in certain cell types like melanoma.[3][7]

Quantitative Data Summary

The following tables summarize the expected changes in the expression of key apoptosis markers after this compound treatment, as determined by Western blot analysis.

Table 1: Effect of this compound on Bcl-2 Family Protein Expression in Pancreatic Cancer Cells

ProteinTreatment Concentration (µM)Fold Change vs. Control (Normalized to Loading Control)
Bax20~1.5 - 2.0
50~2.5 - 3.5
100~4.0 - 5.0
Bcl-220~0.7 - 0.8
50~0.4 - 0.5
100~0.1 - 0.2

Data is a representative summary based on published findings. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound on Caspase and PARP Cleavage in Pancreatic Cancer Cells

ProteinTreatment Concentration (µM)Fold Change vs. Control (Cleaved form, Normalized to Loading Control)
Cleaved Caspase-750Detectable Increase
100Significant Increase
Cleaved PARP50Detectable Increase
100Significant Increase

Data is a representative summary based on published findings. Actual results may vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on p53 and Cleaved Caspase-3 in Melanoma Cells

ProteinTreatment Concentration (µM)Fold Change vs. Control (Normalized to Loading Control)
p5310~1.5 - 2.0
20~2.5 - 3.0
40~3.5 - 4.5
Cleaved Caspase-310Detectable Increase
20Significant Increase
40Strong Increase

Data is a representative summary based on published findings. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathways

Terphenyllin_Apoptosis_Pathway cluster_p53 p53 Pathway (Melanoma) cluster_STAT3 STAT3 Pathway (Gastric Cancer) This compound This compound p53 p53 This compound->p53 pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Bax_Fas Bax / FAS p53->Bax_Fas Caspase3_p53 Caspase-3 Bax_Fas->Caspase3_p53 Apoptosis_p53 Apoptosis Caspase3_p53->Apoptosis_p53 GSDME GSDME Caspase3_p53->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis STAT3_target Target Genes (c-Myc, Cyclin D1) pSTAT3->STAT3_target Apoptosis_STAT3 Apoptosis STAT3_target->Apoptosis_STAT3

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Western blot experimental workflow.

Detailed Protocols

Cell Culture and this compound Treatment
  • Seed the cancer cells of interest (e.g., Panc-1, A375) in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for the desired time period (e.g., 24 or 48 hours).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

Cell Lysate Preparation
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-Bax

    • Mouse anti-Bcl-2

    • Rabbit anti-cleaved Caspase-3

    • Rabbit anti-cleaved Caspase-7

    • Mouse anti-PARP

    • Mouse anti-p53

    • Rabbit or Mouse anti-β-actin or anti-GAPDH (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

Detection and Data Analysis
  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target proteins to the corresponding loading control (β-actin or GAPDH) band intensity.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.

References

Terphenyllin: A Potent Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Transwell Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Terphenyllin in Transwell migration and invasion assays. This compound, a naturally occurring p-terphenyl (B122091) metabolite, has demonstrated significant anti-cancer properties, including the inhibition of cell migration and invasion, crucial processes in cancer metastasis.[1][2] These protocols are intended to guide researchers in evaluating the efficacy of this compound and its derivatives as potential anti-metastatic agents.

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients. It is a complex process involving the detachment of cancer cells from the primary tumor, their migration through the extracellular matrix (ECM), and subsequent invasion of surrounding tissues and distant organs. The Transwell assay is a widely used in vitro method to study cell migration and invasion.[3][4] This application note focuses on the use of this compound to inhibit these processes and elucidates the underlying molecular mechanisms.

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways, including the inhibition of the STAT3 pathway and the activation of the p53 tumor suppressor pathway.[5][6][7][8] By interfering with these pathways, this compound can effectively suppress the migratory and invasive potential of various cancer cells.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives in inhibiting cancer cell viability, migration, and invasion.

Table 1: Cytotoxic Activity (IC50) of this compound and its Derivative (CHNQD-00824) in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundPanc1Pancreatic Cancer36.4[2]
This compoundHPACPancreatic Cancer35.4[2]
This compoundSW1990Pancreatic Cancer> 50
This compoundAsPC1Pancreatic Cancer89.9
This compoundCFPAC1Pancreatic Cancer67.2
CHNQD-00824BT549Breast Cancer0.16[9]
CHNQD-00824U2OSOsteosarcoma0.44[9]
CHNQD-00824HCT8Cecal Adenocarcinoma0.61[9]
CHNQD-00824HCT116Colon Cancer< 1.0
CHNQD-00824DU145Prostate Cancer0.91[9]
CHNQD-00824HeLaCervical Cancer0.45[9]
CHNQD-00824HepG2Liver Cancer7.64[9]
CHNQD-00824U251Glioma5.43[9]
CHNQD-00824TE-1Esophageal Cancer4.35[9]
CHNQD-00824MCF7Breast Cancer3.66[9]
CHNQD-00824RCC4Renal Cancer2.65[9]

Table 2: Inhibition of Pancreatic Cancer Cell Migration and Invasion by this compound

Cell LineAssayThis compound Concentration (µM)Inhibition (%)
Panc1Migration2524.3[2]
HPACMigration2537.0[2]
Panc1Invasion2524.6[2]
HPACInvasion2531.6[2]

Experimental Protocols

The following are detailed protocols for performing Transwell migration and invasion assays to evaluate the effect of this compound. These protocols are based on established methodologies and can be adapted for different cancer cell lines.[4][10][11][12]

Protocol 1: Transwell Migration Assay

This assay assesses the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Materials:

  • 24-well Transwell® inserts (8.0 µm pore size)

  • 24-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.

    • On the day of the assay, detach the cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the upper chamber. Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.

    • Stain the migrated cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

    • Visualize and count the migrated cells in at least five random fields under a microscope at 100x or 200x magnification.

    • The percentage of migration inhibition can be calculated relative to the vehicle-treated control.

Protocol 2: Transwell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (e.g., Matrigel™) on the Transwell membrane, which cells must degrade to invade.

Materials:

  • All materials from the Transwell Migration Assay protocol

  • Matrigel™ Basement Membrane Matrix (or other suitable ECM)

  • Cold, serum-free medium

  • Pre-chilled pipette tips and microcentrifuge tubes

Procedure:

  • Coating the Inserts:

    • Thaw the Matrigel™ on ice overnight in a 4°C refrigerator.

    • Dilute the Matrigel™ with cold, serum-free medium to the desired concentration (typically 1 mg/mL).

    • Carefully add 50-100 µL of the diluted Matrigel™ solution to the upper chamber of the Transwell inserts, ensuring the entire surface is covered.

    • Incubate the plates at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Preparation and Assay Setup:

    • Follow steps 1 and 2 from the Transwell Migration Assay protocol. Before adding the cell suspension, gently remove any excess medium from the rehydrated Matrigel™.

  • Incubation, Staining, and Quantification:

    • Follow steps 3 and 4 from the Transwell Migration Assay protocol. The incubation time for the invasion assay may need to be longer than for the migration assay (e.g., 24-72 hours) to allow for matrix degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the Transwell assays.

G cluster_workflow Transwell Assay Workflow prep Cell Preparation (Starvation & Resuspension) setup Assay Setup (Add Chemoattractant, Cells, this compound) prep->setup incubate Incubation (37°C, 5% CO2) setup->incubate stain Fixing & Staining (Crystal Violet) incubate->stain quantify Quantification (Microscopy & Cell Counting) stain->quantify

Figure 1. General experimental workflow for Transwell migration and invasion assays.

G cluster_stat3 STAT3 Signaling Pathway Inhibition This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 Downstream Downstream Targets (e.g., c-Myc, Cyclin D1) pSTAT3->Downstream Activates Migration Cell Migration & Invasion Downstream->Migration Promotes

Figure 2. this compound inhibits the STAT3 signaling pathway.

G cluster_p53 p53 Signaling Pathway Activation Terphenyllin_p53 This compound p53 p53 Terphenyllin_p53->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis BAX_FAS->Apoptosis

Figure 3. this compound activates the p53 signaling pathway.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Models in Terphenyllin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite, has demonstrated significant anti-cancer properties in preclinical studies. Its therapeutic potential has been investigated in various malignancies, including gastric, pancreatic, and skin cancers.[1][2][3] In vivo xenograft mouse models are indispensable tools for evaluating the efficacy, and pharmacodynamics of novel anti-cancer compounds like this compound in a setting that mimics human tumor biology. These models involve the transplantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.[4]

This document provides detailed application notes and standardized protocols for conducting in vivo xenograft studies with this compound. It is intended to guide researchers in designing and executing robust experiments to assess the anti-tumor activity of this promising compound.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are:

  • Inhibition of the STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. By inhibiting STAT3, this compound downregulates the expression of its target genes, such as c-Myc and Cyclin D1, leading to cell cycle arrest and reduced proliferation.[1][5][6]

  • Induction of Apoptosis via the p53 Signaling Pathway: In melanoma cells, this compound upregulates the tumor suppressor protein p53.[3][7] This activation triggers the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like BAX and FAS, ultimately leading to the activation of caspase-3 (CASP3), a key executioner of apoptosis.[3][7] Activated CASP3 can also cleave Gasdermin E (GSDME), initiating pyroptosis, a form of programmed cell death.[3][7]

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating this compound's efficacy in different xenograft models.

Table 1: Anti-tumor Efficacy of this compound in a Gastric Cancer Orthotopic Xenograft Model

Cell LineMouse StrainTreatment GroupDosage and AdministrationTumor Growth InhibitionReference
HGC-27BALB/c nude miceThis compound20 mg/kg, intraperitoneal injection, daily for 21 daysSignificant suppression of tumor growth and metastasis[1][5]
MKN-45BALB/c nude miceThis compound20 mg/kg, intraperitoneal injection, daily for 21 daysSignificant suppression of tumor growth and metastasis[1][5]

Table 2: Anti-tumor Efficacy of this compound in a Pancreatic Cancer Orthotopic Xenograft Model

Cell LineMouse StrainTreatment GroupDosage and AdministrationTumor Growth InhibitionReference
Panc1BALB/c nude miceThis compound20 mg/kg, intraperitoneal injection, daily for 4 weeksSignificant suppression of tumor growth and metastasis[2]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method for evaluating the efficacy of anti-cancer agents.

Materials:

  • Human cancer cell line of interest (e.g., A375 melanoma, HGC-27 gastric cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (optional, can enhance tumor take rate)

  • 4-6 week old immunodeficient mice (e.g., BALB/c nude, SCID)

  • 1 mL syringes with 27- or 30-gauge needles

  • Digital calipers

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

Procedure:

  • Cell Culture: Culture the selected cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and free of contamination before implantation.

  • Cell Preparation:

    • Three to four hours before harvesting, replace the culture medium with fresh medium.

    • Wash the cells with sterile PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® (if used) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Clean the injection site (typically the right flank) with an alcohol swab.

    • Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor length and width with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).

    • Prepare the this compound solution in the appropriate vehicle.

    • Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and schedule.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Orthotopic Xenograft Mouse Model

Orthotopic models involve implanting tumor cells into the corresponding organ of origin, which can better recapitulate the tumor microenvironment and metastatic progression.[8]

Note: This is a more complex surgical procedure that requires appropriate training and adherence to sterile surgical techniques.

Materials: (in addition to those listed in Protocol 1)

  • Surgical instruments

  • Anesthesia machine

  • Sutures or wound clips

Procedure (Example for Gastric Cancer):

  • Cell Preparation: Prepare the gastric cancer cells as described in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the abdominal wall to expose the stomach.

    • Carefully inject a small volume (e.g., 20-50 µL) of the cell suspension into the subserosal layer of the stomach wall.

    • Close the abdominal wall and skin with sutures or wound clips.

  • Post-operative Care and Treatment:

    • Provide appropriate post-operative care, including analgesics.

    • Monitor the mice for recovery and tumor development (which may require imaging techniques).

    • Initiate treatment with this compound as described in Protocol 1 once tumors are established.

  • Endpoint and Analysis:

    • At the study endpoint, euthanize the mice.

    • Excise the primary tumor and any metastatic lesions for analysis.

Mandatory Visualizations

Terphenyllin_Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 4. Subcutaneous or Orthotopic Implantation cell_harvest->implantation animal_acclimate 3. Animal Acclimatization tumor_monitoring 5. Tumor Growth Monitoring implantation->tumor_monitoring randomization 6. Randomization into Groups tumor_monitoring->randomization treatment 7. This compound or Vehicle Administration randomization->treatment data_collection 8. Monitor Tumor Volume & Body Weight treatment->data_collection endpoint 9. Study Endpoint & Euthanasia data_collection->endpoint tissue_analysis 10. Tumor Excision & Analysis (IHC, WB) endpoint->tissue_analysis

Caption: Experimental workflow for a this compound xenograft study.

STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Phosphorylated) This compound->pSTAT3 Inhibits Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer Dimerization STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus Dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway.

p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Activates CASP3 Caspase-3 (Activated) BAX_FAS->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: this compound induces apoptosis and pyroptosis via the p53 pathway.

References

Application of Terphenyllin in Gastric Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite, has demonstrated significant anti-cancer properties in preclinical studies, particularly in the context of gastric cancer. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The information compiled herein is based on published research and aims to facilitate further exploration of this compound's mechanism of action and efficacy in gastric cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects in gastric cancer primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Molecular docking studies have indicated that this compound directly interacts with STAT3.[2][3] This interaction inhibits the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), preventing its activation without affecting the total STAT3 protein levels.[2][3] The inhibition of STAT3 phosphorylation leads to the downregulation of its downstream target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[1][2][3] The suppression of the STAT3 pathway ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in gastric cancer cells.[1][2][3]

Core Applications in Gastric Cancer Research

  • Inhibition of Cell Proliferation and Viability: this compound effectively reduces the viability of gastric cancer cells in a dose- and time-dependent manner.[1][2]

  • Induction of Apoptosis: It triggers programmed cell death in gastric cancer cells.[1][2]

  • Cell Cycle Arrest: this compound causes an arrest in the S-phase of the cell cycle.[2]

  • Suppression of Metastasis: It inhibits the migration and invasion of gastric cancer cells, key processes in metastasis.[2][4]

  • In Vivo Tumor Growth Inhibition: In animal models, this compound has been shown to suppress the growth of orthotopic gastric tumors without significant toxicity.[1][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in gastric cancer cell lines.

Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MKN17235.5
BGC8237239.9

Data extracted from studies on the effects of this compound on gastric cancer cell viability.[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of this compound are provided below.

Cell Viability Assay (CCK8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK8) to determine the effect of this compound on the viability of gastric cancer cells.

Materials:

  • Gastric cancer cell lines (e.g., MKN1, BGC823)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • CCK8 reagent

  • Microplate reader

Procedure:

  • Seed gastric cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0 to 200 µM. A vehicle control (DMSO) should be included.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of CCK8 reagent to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated gastric cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Gastric cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 20, 50, 200 µM) for 48 hours.[2]

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol details the procedure for detecting the protein levels of STAT3, p-STAT3, c-Myc, and Cyclin D1 in gastric cancer cells treated with this compound.

Materials:

  • Gastric cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-STAT3, anti-p-STAT3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed 3 x 10⁵ cells into 6-cm dishes and treat with indicated concentrations of this compound for 24 hours.[3]

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[3]

  • Denature equal amounts of protein by boiling with loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.[3]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathway Diagram

Terphenyllin_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pSTAT3 p-STAT3 (Tyr705) (Active) This compound->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Apoptosis Apoptosis pSTAT3->Apoptosis Inhibition Transcription Gene Transcription STAT3_dimer->Transcription Nucleus Nucleus cMyc c-Myc Transcription->cMyc CyclinD1 Cyclin D1 Transcription->CyclinD1 Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Promotion

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Start: Gastric Cancer Cell Lines (MKN1, BGC823) treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability (CCK8 Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle migration Cell Migration (Wound Healing) treatment->migration invasion Cell Invasion (Transwell Assay) treatment->invasion western_blot Protein Expression (Western Blot) treatment->western_blot analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis migration->analysis invasion->analysis western_blot->analysis conclusion Conclusion on Anti-Cancer Effects analysis->conclusion

Caption: General workflow for in vitro screening of this compound.

Logical Relationship Diagram

Terphenyllin_Effects cluster_molecular Molecular Mechanism cluster_cellular Cellular Effects This compound This compound STAT3_inhibition Inhibition of STAT3 Phosphorylation This compound->STAT3_inhibition target_downregulation Downregulation of c-Myc & Cyclin D1 STAT3_inhibition->target_downregulation apoptosis_induction Induction of Apoptosis STAT3_inhibition->apoptosis_induction migration_inhibition Inhibition of Migration STAT3_inhibition->migration_inhibition invasion_inhibition Inhibition of Invasion STAT3_inhibition->invasion_inhibition proliferation_inhibition Inhibition of Cell Proliferation target_downregulation->proliferation_inhibition cell_cycle_arrest S-Phase Cell Cycle Arrest target_downregulation->cell_cycle_arrest outcome Suppression of Gastric Cancer Growth & Metastasis proliferation_inhibition->outcome apoptosis_induction->outcome cell_cycle_arrest->outcome migration_inhibition->outcome invasion_inhibition->outcome

Caption: Logical relationship of this compound's effects.

References

Investigating Terphenyllin's Effect on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the effects of Terphenyllin, a naturally occurring p-terphenyl (B122091) metabolite, on cell cycle progression in cancer cells. This compound and its derivatives have emerged as promising anticancer agents due to their ability to induce cell cycle arrest and apoptosis.[1][2] These application notes detail the molecular mechanisms, quantitative data, and experimental protocols to guide further research and drug development.

Core Mechanisms of Action

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and programmed cell death.[1] The specific phase of cell cycle arrest and the underlying signaling pathways are often cell-type dependent.

  • S-Phase Arrest in Melanoma: In melanoma cells, this compound has been shown to block the cell cycle in the S-phase. This arrest is associated with the inhibition of Cyclin A2 expression, a key regulator of S-phase progression.[1]

  • G2-Phase Arrest in Breast Cancer: A derivative of this compound, CHNQD-00824, induces G2 phase cell cycle arrest in BT549 breast cancer cells.[3] This suggests that this compound derivatives may interfere with the G2/M checkpoint.

  • Modulation of Cell Cycle Regulators in Gastric Cancer: In gastric cancer cells, this compound treatment leads to the downregulation of crucial cell cycle regulatory proteins, including c-Myc and Cyclin D1, contributing to cell cycle arrest.[1]

Key Signaling Pathways

The effects of this compound on the cell cycle are mediated by its modulation of critical signaling pathways, including the p53 and STAT3 pathways.

  • p53 Signaling Pathway in Melanoma: this compound treatment upregulates the p53 signaling pathway in melanoma cells.[1][4] The tumor suppressor protein p53 is a critical mediator of this compound-induced cell death and cell cycle arrest.[1][4]

    p53_pathway This compound This compound p53 p53 Upregulation This compound->p53 CyclinA2 Cyclin A2 Inhibition p53->CyclinA2 S_Phase_Arrest S-Phase Arrest CyclinA2->S_Phase_Arrest

    Caption: this compound-induced p53 signaling pathway in melanoma.
  • STAT3 Signaling Pathway in Gastric Cancer: this compound inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in gastric cancer.[1][2] By blocking STAT3 phosphorylation and activation, this compound downregulates the expression of its target genes, such as c-Myc and Cyclin D1, which are essential for cell proliferation and cycle progression.[1][2][5]

    STAT3_pathway This compound This compound STAT3 STAT3 Phosphorylation Inhibition This compound->STAT3 cMyc_CyclinD1 c-Myc & Cyclin D1 Downregulation STAT3->cMyc_CyclinD1 Cell_Cycle_Arrest Cell Cycle Arrest cMyc_CyclinD1->Cell_Cycle_Arrest

    Caption: this compound-mediated inhibition of the STAT3 pathway.

Quantitative Data

The cytotoxic and cell cycle-arresting effects of this compound and its derivatives have been quantified in various cancer cell lines.

Compound Cell Line Cancer Type IC₅₀ (µM) Observed Effect on Cell Cycle Reference
CHNQD-00824BT549Breast Cancer< 1.0Dose-dependent decrease in G2 phase cells[1][3]
CHNQD-00824U2OSOsteosarcoma< 1.0Not specified[1]
CHNQD-00824HCT8Colon Cancer< 1.0Not specified[1]
CHNQD-00824HCT116Colon Cancer< 1.0Not specified[1]
CHNQD-00824DU145Prostate Cancer< 1.0Not specified[1]
This compoundA375MelanomaNot specifiedS-phase arrest[1]
This compoundGastric Cancer CellsGastric CancerNot specifiedCell cycle arrest[1]

Table 1: Cytotoxic Activity and Cell Cycle Effects of this compound and its Derivative.

Treatment Cell Line G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
Control (DMSO)BT549Not specifiedNot specified31.78[3]
CHNQD-00824BT549Not specifiedNot specifiedDecreased to 10.44 (dose-dependent)[3]

Table 2: Effect of this compound Derivative CHNQD-00824 on Cell Cycle Distribution in BT549 Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: In Vitro Assays cluster_phase2 Phase 2: Cell Cycle Analysis cluster_phase3 Phase 3: Protein Expression Analysis cell_culture 1. Cancer Cell Culture terphenyllin_treatment 2. This compound Treatment cell_culture->terphenyllin_treatment mtt_assay 3. Cell Viability Assay (MTT) terphenyllin_treatment->mtt_assay cell_harvest 4. Cell Harvesting & Fixation terphenyllin_treatment->cell_harvest protein_extraction 7. Protein Extraction terphenyllin_treatment->protein_extraction pi_staining 5. Propidium Iodide Staining cell_harvest->pi_staining flow_cytometry 6. Flow Cytometry Analysis pi_staining->flow_cytometry western_blot 8. Western Blotting protein_extraction->western_blot protein_quantification 9. Protein Quantification western_blot->protein_quantification

Caption: Workflow for investigating this compound's effect on cell cycle.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

    • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific cell cycle-related proteins.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Cyclin A2, Cyclin D1, c-Myc, p53, STAT3, p-STAT3, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Terphenyllin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving and maintaining the solubility of Terphenyllin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring p-terphenyl (B122091) metabolite, primarily isolated from fungi like Aspergillus candidus.[1][2][3] It has demonstrated a range of biological activities, including α-glucosidase inhibition and potential anticancer effects.[2][4][5] Like many aromatic, non-polar molecules, this compound is lipophilic and exhibits low aqueous solubility.[6] This poor water solubility is a primary challenge for in vitro assays, as the compound may precipitate out of aqueous culture media or buffer systems, leading to inaccurate and irreproducible results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended and effective solvent for dissolving this compound.[1][7] It is a polar aprotic solvent capable of dissolving many phenolic and p-terphenyl compounds.[8] Other solvents in which this compound is soluble include ethanol, methanol, and DMF.[1] For initial stock solutions, it is crucial to use high-purity, anhydrous DMSO to minimize degradation.[8]

Q3: How should I prepare and store a this compound stock solution?

A3: To prepare a stock solution, dissolve the solid this compound in the chosen solvent (e.g., DMSO). Sonication or gentle heating (e.g., at 40°C) can aid dissolution.[6][8] For long-term storage, stock solutions should be stored at -20°C or -80°C.[1][3][8] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[3][8] When stored properly at -20°C, aliquots are stable for at least 12 months.[1]

Q4: My this compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock is miscible with the aqueous buffer, but the compound itself is not soluble in the final aqueous environment. To mitigate this, ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts or toxicity.[9] You can also try adding a surfactant like Tween 80 or Triton X-100 (e.g., 0.01 - 0.05%) to your assay buffer to help maintain solubility.[6][9] For cell-based assays, care must be taken as detergents can be toxic to cells.[9]

Q5: Are there more advanced methods to improve this compound's aqueous solubility?

A5: Yes, several formulation strategies can enhance the aqueous solubility of lipophilic compounds like this compound. These include:

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG 400) or propylene (B89431) glycol can increase solubility.[6]

  • Cyclodextrins: These are starch derivatives with a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior improves water solubility.[10]

  • Nanoparticle Formulations: Techniques like creating lipid-based nanoparticles (e.g., liposomes) or polymer-based nanoparticles can encapsulate this compound, improving its dispersion and stability in aqueous solutions.[11][12][13]

Troubleshooting Guide

Problem / Issue Possible Cause Troubleshooting Steps & Solutions
Precipitation in stock solution upon thawing. The solubility limit may have been exceeded, or the compound is sensitive to freeze-thaw cycles.1. Warm the solution: Gently warm the vial (e.g., to 37°C) and vortex or sonicate to redissolve the precipitate. 2. Prepare fresh aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][8] 3. Lower the stock concentration: If precipitation persists, prepare a new stock solution at a slightly lower concentration.
Cloudiness or precipitate forms immediately after adding stock to aqueous buffer. The compound has very low solubility in the final aqueous medium, causing it to crash out of solution.1. Decrease final concentration: Test lower final concentrations of this compound in your assay. 2. Optimize DMSO concentration: Ensure the final DMSO concentration is minimal (<1%).[9] 3. Use a co-solvent system: Prepare the final dilution in a buffer containing a solubilizing agent like PEG 400 or a small amount of serum if compatible with the assay.[6][9] 4. Add surfactants: Incorporate non-ionic surfactants like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) into the assay buffer.[9]
Inconsistent or non-reproducible assay results. This may be due to variable amounts of soluble this compound in the assay wells.1. Visually inspect plates: Before adding to cells or starting the assay, inspect the diluted compound in the assay plate for any signs of precipitation. 2. Pre-solubilize: Try adding the DMSO stock to a small volume of serum or protein (like BSA) before diluting to the final volume with the aqueous buffer.[9] 3. Confirm solubility limit: Perform a simple solubility test by preparing serial dilutions in your assay buffer and observing the concentration at which precipitation occurs.

Quantitative Data Summary

The solubility of this compound can vary based on the solvent and conditions such as temperature and sonication.

Solvent Reported Solubility Notes
DMSO 83 mg/mLAchieved with ultrasonication.[2]
Ethanol SolubleQuantitative data not specified.[1]
Methanol SolubleQuantitative data not specified.[1]
DMF SolubleQuantitative data not specified.[1]
Water Limited solubilityThis compound is a lipophilic compound with expected low aqueous solubility.[1][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution into assay media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 83 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37-40°C can also be applied.[6]

  • Once a clear, homogenous solution is formed, aliquot the stock solution into single-use, sterile amber vials or tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3][8]

  • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its solubility in aqueous buffers for in vitro assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration can range from 1% to 45% (w/v), depending on the required solubility enhancement.

  • Add the this compound powder directly to the HP-β-CD solution in molar excess of the cyclodextrin (e.g., 1:2 or 1:5 ratio of this compound to HP-β-CD).

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble this compound:cyclodextrin complex and can be used for dilutions in in vitro assays. The exact concentration of solubilized this compound should be determined analytically (e.g., via HPLC-UV).

Visualizations

G start Start: Dissolve this compound stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dissolved Does it fully dissolve? stock->dissolved sonicate Apply Sonication / Gentle Warming dissolved->sonicate No dilute Dilute Stock into Aqueous Assay Buffer dissolved->dilute Yes sonicate->dissolved precipitate Precipitation Occurs? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Option 1: Use Co-solvent (e.g., PEG400 in buffer) troubleshoot->cosolvent cyclodextrin Option 2: Use Cyclodextrin Formulation troubleshoot->cyclodextrin end Re-evaluate Experiment troubleshoot->end cosolvent->dilute cyclodextrin->dilute G cluster_0 Aqueous Environment CD Hydrophilic Exterior Hydrophobic Cavity Complex Water-Soluble Inclusion Complex CD->Complex Forms Drug This compound (Poorly Soluble) Drug->CD:f1 Encapsulation

References

Terphenyllin Technical Support Center: Optimizing Dosage and Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Terphenyllin dosage and treatment duration in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its anti-cancer effects primarily through two key signaling pathways. In certain cancer types like melanoma, it upregulates the p53 tumor suppressor protein, which in turn activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like BAX and FAS.[1] This cascade leads to the activation of caspase-3 (CASP3), inducing apoptosis and a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin E (GSDME).[1][2][3] In other cancers, such as gastric and pancreatic cancer, this compound acts as a potent inhibitor of the STAT3 signaling pathway.[4][5][6] It inhibits the phosphorylation and activation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes like c-Myc and Cyclin D1, which are crucial for cell proliferation and survival.[4][5][7]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: The effective concentration of this compound is highly dependent on the cancer cell line being studied. Based on published data, half-maximal inhibitory concentration (IC50) values can range from the sub-micromolar to the double-digit micromolar level. For initial experiments, it is recommended to perform a dose-response study with concentrations ranging from nanomolar to micromolar levels (e.g., 0.1 µM to 200 µM) to determine the IC50 value in your specific cell line.[8][9][10]

Q3: What are the recommended treatment durations for in vitro assays?

A3: The optimal treatment duration depends on the specific endpoint being measured.

  • Cell Viability Assays (e.g., MTT, CCK8): Typical incubation times are 24, 48, and 72 hours to assess the time-dependent cytotoxic effects.[10][11]

  • Apoptosis Assays (e.g., Annexin V): A 48-hour treatment period is commonly used to detect apoptotic cells.[9]

  • Western Blot Analysis: To observe changes in protein expression (e.g., p-STAT3, Bax, Bcl-2), a 24-hour treatment is often sufficient.[5][7][9]

  • Colony Formation Assays: Cells are typically treated for 24 hours, after which the drug-containing medium is replaced with fresh medium, and colonies are allowed to grow for 10-13 days.[9][12]

Q4: What is a proven in vivo dosage and treatment schedule?

A4: In an orthotopic pancreatic cancer mouse model using Panc1 cells, this compound administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg/day, 7 days a week for five weeks, resulted in a significant 75.5% inhibition of tumor growth without notable host toxicity.[9][13] This provides a valuable starting point for designing in vivo efficacy studies.

Troubleshooting Guides

Issue 1: High variability or inconsistent IC50 values in cell viability assays.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[14]
Poor Cell Health Use cells only in their logarithmic growth phase with high viability (>95%). Avoid using cells that are overly confluent or have undergone too many passages.[14]
Compound Solubility/Stability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for any precipitation when diluting in culture medium. Always include a vehicle control with the same final DMSO concentration as the highest this compound dose (typically ≤ 0.5%).[8][15]
Assay Conditions Standardize incubation times, temperature, and CO2 levels across all experiments. Ensure complete dissolution of formazan (B1609692) crystals in MTT assays by shaking the plate for at least 15 minutes.[10][15]

Issue 2: Low percentage of apoptotic cells detected after treatment.

Potential Cause Troubleshooting Steps
Suboptimal Dose or Duration The concentration of this compound may be too low, or the treatment time too short to induce significant apoptosis. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for your cell line.[3]
Cell Line Resistance The selected cell line may be resistant to this compound-induced apoptosis. Confirm the cytotoxic effect using a viability assay first. Consider investigating alternative cell death mechanisms like pyroptosis or cell cycle arrest.[1]
Incorrect Staining Protocol Ensure Annexin V binding buffer is correctly prepared and that incubation steps are performed in the dark to prevent photobleaching of fluorophores. Analyze cells promptly after staining (within one hour) by flow cytometry.[8][16]
Apoptosis Peak Has Passed Apoptosis is a dynamic process. If treatment duration is too long, you may be observing late-stage apoptotic or necrotic cells. Try analyzing cells at an earlier time point.

Issue 3: No change in the expression of target proteins (e.g., p-STAT3, p53) via Western Blot.

Potential Cause Troubleshooting Steps
Insufficient Treatment The dose or duration of this compound treatment may be insufficient to elicit a measurable change in protein expression. Increase the concentration or extend the treatment time based on cell viability data.
Timing of Analysis Protein expression and phosphorylation are often transient events. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak time for the signaling event you are investigating.
Poor Antibody Quality Verify the specificity and optimal dilution of your primary antibodies. Run positive and negative controls to ensure the antibody is working correctly.
Sample Handling Ensure cell lysates are prepared with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[2]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives

CompoundCell LineCancer TypeIC50 ValueCitation
Prenylthis compoundKBHuman Epidermoid Carcinoma8.5 µg/mL[10]
This compound Derivative (CHNQD-00824)BT549Breast Cancer0.16 µM[10]
This compound Derivative (CHNQD-00824)U2OSOsteosarcoma7.64 µM[8]
This compound Derivative (CHNQD-00824)HCT8Colorectal CancerSub-micromolar[8]
This compound Derivative (CHNQD-00824)HCT116Colorectal CancerSub-micromolar[8]
This compound Derivative (CHNQD-00824)DU145Prostate CancerSub-micromolar[8]
This compoundPanc1, HPACPancreatic CancerConcentration-dependent inhibition observed up to 200 µM[9][13]

Table 2: In Vivo Dosage and Treatment Schedule

CompoundCancer ModelAdministration RouteDosageTreatment ScheduleOutcomeCitation
This compoundPanc1 Orthotopic Mouse ModelIntraperitoneal (i.p.) Injection20 mg/kg/day7 days/week for 5 weeks75.5% inhibition of tumor growth[9][13]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.[8][10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO at the same concentration as the highest this compound dose).[10][17]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[8]

  • Data Quantification: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[8]

Visualizations

Terphenyllin_p53_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bax_Fas BAX / FAS (Increased Expression) p53->Bax_Fas Caspase3 Caspase-3 (Activation) Bax_Fas->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME Gasdermin E (GSDME) Caspase3->GSDME Cleavage Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: p53-mediated apoptosis and pyroptosis pathway induced by this compound.

Terphenyllin_STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Tyr705) (Phosphorylation) This compound->pSTAT3 Inhibition STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nucleus Nuclear Translocation STAT3_dimer->Nucleus Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) Nucleus->Target_Genes Proliferation Cell Proliferation & Cell Cycle Progression Target_Genes->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Terphenyllin_Optimization_Workflow Start Start: Select Cancer Cell Line Dose_Response Dose-Response Assay (MTT) (e.g., 0.1-200 µM for 24, 48, 72h) Start->Dose_Response Calc_IC50 Determine IC50 Value Dose_Response->Calc_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) (Use IC50 and 2x IC50 at 48h) Calc_IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Treat with IC50 for 6, 12, 24h) Calc_IC50->Western_Blot Analyze_Apoptosis Quantify Apoptosis Apoptosis_Assay->Analyze_Apoptosis Analyze_Protein Analyze Protein Expression (p53, p-STAT3, Caspase-3, etc.) Western_Blot->Analyze_Protein End End: Optimized Protocol Analyze_Apoptosis->End Analyze_Protein->End

Caption: Experimental workflow for optimizing this compound treatment conditions.

References

Technical Support Center: Overcoming Terphenyllin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Terphenyllin, particularly concerning the development of cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural p-terphenyl (B122091) metabolite that exhibits broad-spectrum cytotoxic effects against various human cancer cell lines.[1] Its primary anticancer mechanisms involve the induction of programmed cell death (apoptosis and pyroptosis) and cell cycle arrest.[1] These effects are mediated through the modulation of key signaling pathways, primarily the p53 pathway in melanoma and the STAT3 pathway in gastric cancer.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if it has developed resistance?

A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your experimental cell line compared to the parental, sensitive cell line. This is commonly determined using a cell viability assay, such as the MTT or CCK-8 assay. A resistance index (RI) greater than 1 indicates increased tolerance.

Q3: Are there any known mechanisms of resistance to this compound?

A3: To date, there is a lack of published scientific literature specifically detailing the mechanisms of acquired resistance to this compound in cancer cells. However, based on its known mechanisms of action targeting the p53 and STAT3 pathways, potential resistance mechanisms can be inferred. These may include:

  • Alterations in the p53 signaling pathway: Mutations in the TP53 gene or dysregulation of p53-dependent cellular processes are commonly associated with resistance to cancer therapies.

  • Activation of pro-survival signaling pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can counteract the apoptotic effects of this compound. The STAT3 signaling pathway is implicated in promoting resistance to various cancer therapeutics.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

Q4: What general strategies can I employ to overcome suspected this compound resistance in my experiments?

A4: While specific strategies against this compound resistance are not yet established, several approaches commonly used to combat cancer drug resistance can be investigated:

  • Combination Therapy: Combining this compound with other anticancer agents can be a highly effective strategy. This could involve:

    • Inhibitors of alternative signaling pathways: Targeting compensatory pathways that resistant cells may rely on for survival.

    • Conventional chemotherapeutics: Using a second cytotoxic drug with a different mechanism of action, such as cisplatin (B142131), may create a synergistic effect.[2][3]

    • Efflux pump inhibitors: Compounds that block the function of ABC transporters could increase the intracellular concentration of this compound.

  • Combination with Radiotherapy: Preclinical studies suggest that combining targeted therapies with radiotherapy can enhance the therapeutic effect.[4] The potential synergy between this compound and radiation could be explored.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our cell line over time.
  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment comparing the IC50 of your current cell line to a cryopreserved stock of the original, sensitive parental cell line. A significant fold-change in IC50 confirms resistance.

    • Investigate Mechanism:

      • p53/STAT3 Pathway Analysis: Use Western blotting to analyze the expression and phosphorylation status of key proteins in the p53 and STAT3 pathways in both sensitive and resistant cells, with and without this compound treatment.

      • ABC Transporter Expression: Quantify the mRNA or protein levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in both cell lines.

    • Test Combination Therapies: Based on your findings, design experiments to test this compound in combination with inhibitors of pathways that appear upregulated in the resistant cells or with known efflux pump inhibitors.

Problem 2: High variability in experimental results with this compound.
  • Possible Cause: Issues with compound stability, cell line heterogeneity, or assay conditions.

  • Troubleshooting Steps:

    • Compound Handling: Ensure proper storage of this compound stock solutions (typically in DMSO at -20°C). Prepare fresh dilutions for each experiment.

    • Cell Line Maintenance: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase for experiments. Consider single-cell cloning to establish a homogenous population if heterogeneity is suspected.

    • Assay Optimization: Optimize cell seeding density and treatment duration. Ensure consistent incubation times and conditions for all assays.

Data Presentation

Table 1: Cytotoxic Activity (IC50, µM) of this compound and its Derivative in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundPanc1Pancreatic Cancer36.4[5]
This compoundHPACPancreatic Cancer35.4[5]
This compoundSW1990Pancreatic Cancer>50[5]
This compoundAsPC1Pancreatic Cancer89.9[5]
This compoundCFPAC1Pancreatic Cancer65.3[5]
CHNQD-00824BT549Breast Cancer0.16[6]
CHNQD-00824U2OSOsteosarcoma< 1.0[6]
CHNQD-00824HCT8Colon Cancer< 1.0[6]
CHNQD-00824HCT116Colon Cancer< 1.0[6]
CHNQD-00824DU145Prostate Cancer< 1.0[6]
CHNQD-00824A549Lung Cancer7.64[6]

Note: The IC50 values for CHNQD-00824 in several cell lines were reported as "< 1.0 µM", indicating high potency.[6]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous, stepwise exposure to increasing concentrations of this compound.[7][8]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Determine Initial IC50: Culture the parental cell line and determine the initial IC50 of this compound using a standard cell viability assay.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

    • Maintain the cells in this concentration, passaging as necessary, until the cell growth rate returns to a level comparable to the untreated parental cells.

  • Stepwise Increase in Concentration:

    • Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).

    • At each new concentration, allow the cells to adapt and recover their growth rate before proceeding to the next higher concentration. This process may take several months.

  • Verification of Resistant Phenotype:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), determine the new IC50 of the resistant cell line.

    • Calculate the Resistance Index (RI) = IC50 (resistant line) / IC50 (parental line). An RI > 1 confirms resistance.

  • Maintenance of Resistant Cell Line: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound to retain the resistant phenotype.

Protocol 2: Assessment of Drug Synergy with this compound

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent.[9]

Materials:

  • Cancer cell line (sensitive or resistant)

  • This compound

  • Second anticancer agent of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Procedure:

  • Determine Single-Agent IC50s: Determine the IC50 values for both this compound and the second drug individually in your chosen cell line.

  • Design Dose-Response Matrix: Create a dose matrix with varying concentrations of both drugs. A common design is a 5x5 or 7x7 matrix with concentrations ranging from sub-IC50 to supra-IC50 levels for each drug.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at an optimized density.

    • After allowing the cells to adhere, treat them with the drug combinations as designed in the dose-response matrix. Include controls for each drug alone and an untreated control.

  • Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), perform a cell viability assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug combination relative to the untreated control.

    • Use a synergy analysis software to calculate synergy scores based on established models such as the Bliss Independence or Loewe Additivity model. The software will generate a Combination Index (CI) where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Terphenyllin_Signaling_Pathways cluster_melanoma Melanoma cluster_gastric Gastric Cancer Terphenyllin1 This compound p53 p53 Terphenyllin1->p53 Upregulates Bax_Fas Bax/Fas p53->Bax_Fas Activates Caspase3_1 Caspase-3 Bax_Fas->Caspase3_1 Activates Apoptosis1 Apoptosis Caspase3_1->Apoptosis1 GSDME GSDME Caspase3_1->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Terphenyllin2 This compound pSTAT3 p-STAT3 Terphenyllin2->pSTAT3 Inhibits Phosphorylation STAT3_dimer STAT3 Dimer Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis STAT3_translocation Nuclear Translocation Target_Genes Target Genes (c-Myc, Cyclin D1)

Caption: this compound's primary signaling pathways in melanoma and gastric cancer.

Experimental_Workflow_Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial low_dose Continuous Low-Dose This compound Exposure ic50_initial->low_dose stepwise Stepwise Increase in This compound Concentration low_dose->stepwise ic50_final Determine Final IC50 of Resistant Population stepwise->ic50_final confirm Confirm Resistance (RI > 1) ic50_final->confirm confirm->stepwise No resistant_line Established Resistant Cell Line confirm->resistant_line Yes characterize Characterize Resistance Mechanisms resistant_line->characterize

Caption: Workflow for developing a this compound-resistant cancer cell line.

Synergy_Assessment_Workflow start Select Cell Line and Combination Drug ic50_single Determine Single-Agent IC50s (this compound & Drug X) start->ic50_single matrix Design Dose-Response Matrix ic50_single->matrix treat Treat Cells with Drug Combinations matrix->treat viability Perform Cell Viability Assay treat->viability analyze Analyze Data for Synergy (e.g., Combination Index) viability->analyze result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analyze->result validate Mechanistic Validation (e.g., Apoptosis Assay) result->validate Synergistic

References

Minimizing off-target effects of Terphenyllin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using Terphenyllin, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a naturally derived p-terphenyl (B122091) metabolite that has demonstrated anti-cancer properties in various experimental models. Its primary mechanisms of action are twofold:

  • Inhibition of STAT3 Signaling: this compound has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits the phosphorylation of STAT3 at Tyr705, which is crucial for its activation.[1][2][3][4] This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of downstream target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[1][2][4]

  • Activation of the p53 Pathway: In certain cancer cell lines, such as melanoma, this compound upregulates the tumor suppressor protein p53.[5] This activation of the p53 signaling pathway can lead to cell cycle arrest and the induction of programmed cell death (apoptosis and pyroptosis).[5][6]

Q2: What are the known on-target effects of this compound in cancer cells?

A2: The on-target effects of this compound are primarily related to its anti-cancer activity and include:

  • Induction of Apoptosis and Pyroptosis: By activating the p53 pathway, this compound can trigger CASP3-dependent apoptosis.[5]

  • Cell Cycle Arrest: this compound can cause cell cycle arrest, in some cases at the S-phase and G2/M phases, by modulating the expression of key cell cycle regulatory proteins like Cyclin D1 and Cyclin A2.[5][6]

  • Inhibition of Cell Proliferation and Colony Formation: As a result of STAT3 inhibition and p53 activation, this compound effectively reduces the proliferation and colony-forming ability of various cancer cells.[6]

Q3: What are the potential off-target effects of this compound?

A3: Currently, there is limited publicly available data specifically profiling the off-target interactions of this compound. However, based on the mechanisms of related small molecules, potential off-target effects to consider include:

  • Interaction with other STAT family members: Due to structural similarities among STAT proteins, there is a possibility of cross-reactivity with other members of the STAT family.[7]

  • Modulation of upstream kinases: While this compound is reported to directly bind STAT3, inhibitors of this pathway can sometimes interact with upstream kinases like Janus kinases (JAKs).

  • Effects on mitochondrial function: Global inhibition of STAT3 has been linked to mitochondrial dysfunction in some contexts.[8]

  • General cytotoxicity at high concentrations: Like many small molecules, at concentrations significantly above the effective dose for on-target activity, this compound may exhibit non-specific cytotoxicity.[9]

It is crucial to perform experiments to validate that the observed phenotype is due to the intended on-target effect.

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent results in my experiments with this compound.

This could be due to a variety of factors, including off-target effects or suboptimal experimental conditions. Here are some troubleshooting steps:

  • Determine the Optimal Concentration: It is critical to use the lowest effective concentration of this compound to minimize the likelihood of off-target effects. Perform a dose-response experiment to determine the EC50 or IC50 in your specific cell line and for your assay of interest.

  • Validate On-Target Engagement: Confirm that this compound is engaging with its intended target (STAT3 or activating p53) in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Confirm Phenotype with an Orthogonal Method: Use a target-specific method, such as siRNA or shRNA knockdown of STAT3 or p53, to verify that the observed cellular phenotype is a direct result of modulating the intended target.

Issue 2: How can I be sure the observed phenotype is not due to a general compound effect or solvent toxicity?

Proper controls are essential for interpreting your data accurately.

  • Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Use an Inactive Analog (if available): If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control to rule out effects related to the chemical scaffold itself.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.

CompoundCell LineCancer TypeIC50 (µM)
This compoundMKN1Gastric Cancer35.5 (at 72h)
This compoundBGC823Gastric Cancer39.9 (at 72h)
This compound derivative (CHNQD-00824)BT549Breast Cancer< 1.0
This compound derivative (CHNQD-00824)U2OSOsteosarcoma< 1.0
This compound derivative (CHNQD-00824)HCT8Colon Cancer< 1.0
This compound derivative (CHNQD-00824)HCT116Colon Cancer< 1.0
This compound derivative (CHNQD-00824)DU145Prostate Cancer< 1.0

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that effectively inhibits cell viability in your target cell line.

Methodology:

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to and stabilizes its target protein (e.g., STAT3) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a concentration known to be effective or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble target protein (e.g., STAT3) in each sample using Western blotting or another protein detection method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Protocol 3: Confirming Phenotype with siRNA Knockdown

Objective: To verify that the observed cellular effect of this compound is due to the modulation of its intended target (e.g., STAT3).

Methodology:

  • siRNA Transfection: Transfect your target cells with either a validated siRNA targeting your protein of interest (e.g., STAT3) or a non-targeting control siRNA.

  • Incubation: Allow the cells to incubate for a sufficient time (e.g., 48-72 hours) to achieve significant knockdown of the target protein.

  • This compound Treatment: Treat the siRNA-transfected cells with this compound or a vehicle control.

  • Phenotypic Assay: Perform your primary phenotypic assay (e.g., cell viability, apoptosis assay).

  • Data Analysis: If the effect of this compound is diminished in the cells with the target protein knocked down compared to the control siRNA-treated cells, it provides strong evidence that the compound's effect is on-target.

Visualizations

Terphenyllin_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway.

Terphenyllin_p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Increases Expression Caspase3 Caspase-3 BAX_FAS->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: this compound activates the p53-mediated cell death pathway.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Phenotypic Analysis Dose_Response Dose-Response (e.g., MTT Assay) Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 CETSA CETSA Determine_IC50->CETSA Inform Concentration siRNA siRNA Knockdown Determine_IC50->siRNA Inform Concentration Phenotypic_Assay Primary Phenotypic Assay CETSA->Phenotypic_Assay Confirms Target Engagement siRNA->Phenotypic_Assay Confirms On-Target Phenotype

Caption: Workflow for validating this compound's on-target effects.

References

Terphenyllin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address stability issues and other common challenges encountered when working with Terphenyllin in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring p-terphenyl (B122091) metabolite isolated from the fungus Aspergillus candidus. It has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its primary anti-cancer mechanisms of action involve the induction of programmed cell death (apoptosis and pyroptosis) and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, namely the p53 and STAT3 pathways.[2][3]

Q2: How should I store this compound?

For long-term storage, this compound should be stored at -20°C as a lyophilized solid, where it is stable for up to 36 months. Stock solutions, typically prepared in DMSO, should also be stored at -20°C and are stable for up to 3 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as DMSO, ethanol, methanol, and DMF. It has limited solubility in water. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.

Q4: Is this compound stable in cell culture media?

Troubleshooting Guide

This guide addresses common issues researchers may face during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cytotoxicity. Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the incubation time of the compound with the media before adding it to the cells. - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).
Precipitation: this compound has limited aqueous solubility and may precipitate when diluted in cell culture medium.- Visually inspect the diluted this compound solution for any signs of precipitation before adding it to the cells. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid both solvent-induced cytotoxicity and compound precipitation.
Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates can lead to variable results.- Ensure a homogenous single-cell suspension before seeding. - Mix the cell suspension between pipetting to maintain uniformity.
High background in cytotoxicity assays. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments. - Keep the final DMSO concentration in the medium as low as possible (ideally ≤0.1%).
No effect observed at expected active concentrations. Incorrect Concentration: The effective concentration of this compound can vary between cell lines.- Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your specific cell line.
Cell Line Resistance: The target signaling pathways (p53, STAT3) may not be active or may be mutated in your chosen cell line.- Verify the status of the p53 and STAT3 pathways in your cell line. - Consider using a cell line known to be sensitive to this compound as a positive control.

Quantitative Data Summary

The cytotoxic activity of this compound and its derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
Panc1Pancreatic Cancer36.4
HPACPancreatic Cancer35.4
SW1990Pancreatic CancerNot specified
AsPC1Pancreatic CancerNot specified
CFPAC1Pancreatic CancerNot specified
A375MelanomaMost pronounced inhibitory effect

Table 2: Cytotoxicity of this compound Derivative (CHNQD-00824)

Cell LineCancer TypeIC₅₀ (µM)
BT549Breast Cancer0.16
U2OSOsteosarcoma0.23
HCT8Cecal Adenocarcinoma0.32
HCT116Colon Cancer0.45
DU145Prostate Cancer0.89
Panc-1Pancreatic Cancer0.16 - 7.64
A549Non-small Cell Lung Cancer1.23
RCC4Renal Cancer0.16 - 7.64
HeLaCervical Cancer1.56
HepG2Liver Cancer7.64
U251Glioma0.16 - 7.64
TE-1Esophageal Cancer0.16 - 7.64
MCF7Breast Cancer2.34

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: this compound Stability Assessment in Cell Culture Medium

This protocol provides a general method to assess the stability of this compound in your specific cell culture medium.

  • Preparation:

    • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

    • Prepare a control sample of the medium without this compound.

  • Incubation:

    • Incubate the this compound-containing medium and the control medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the this compound-containing medium and the control medium.

    • Immediately store the aliquots at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the degradation rate and half-life.

Visualizations

Terphenyllin_p53_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 BAX_FAS BAX / FAS (Increased Expression) p53->BAX_FAS Caspase3 Caspase-3 (Activation) BAX_FAS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME (Cleavage) Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: this compound-induced p53 signaling pathway leading to apoptosis and pyroptosis.

Terphenyllin_STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Inhibition of Phosphorylation) This compound->pSTAT3 inhibits STAT3_dimer STAT3 Dimerization (Inhibition) pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation (Inhibition) STAT3_dimer->Nuclear_translocation Target_genes Target Gene Expression (c-Myc, Cyclin D1) (Downregulation) Nuclear_translocation->Target_genes Cell_cycle_arrest Cell Cycle Arrest Target_genes->Cell_cycle_arrest Proliferation_inhibition Inhibition of Proliferation Target_genes->Proliferation_inhibition

Caption: this compound-mediated inhibition of the STAT3 signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, Panc1) Cell_Seeding 3. Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Dilution (in culture medium) Treatment 4. Add this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72 hours) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Abs_Reading 7. Read Absorbance (570 nm) MTT_Addition->Abs_Reading IC50_Calc 8. Calculate IC50 Abs_Reading->IC50_Calc

Caption: General workflow for an in vitro cytotoxicity assay using this compound.

References

Terphenyllin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Terphenyllin and its analogs.

Frequently Asked Questions (FAQs)

Synthesis Troubleshooting

Q1: My Suzuki-Miyaura cross-coupling reaction to form the p-terphenyl (B122091) core is giving a low yield. What are the common causes and solutions?

Low yields in Suzuki-Miyaura reactions can stem from several factors. Ensure your reactants, particularly the boronic acid or ester, are pure and dry, as impurities can inhibit the catalyst. The choice of palladium catalyst and ligand is also crucial; consider screening different catalyst systems. Reaction temperature and time are key parameters to optimize. Additionally, the base used plays a significant role, so ensure it is appropriately chosen and anhydrous. In some cases, increasing the equivalents of one of the coupling partners can drive the reaction to completion.[1][2][3]

Q2: I am observing significant by-product formation during the synthesis. How can I minimize this?

By-product formation can often be attributed to side reactions. Optimizing the reaction conditions is the first step. This includes adjusting the temperature, reaction time, and stoichiometry of the reactants.[3] For instance, in some ring-transformation reactions to form terphenyl derivatives, adding molecular sieves can reduce the formation of certain by-products.[3] Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in stopping the reaction at the optimal time to minimize by-product formation.[4]

Q3: The prenylation step of my synthesis is not proceeding as expected. What should I consider?

For prenylation reactions, such as the Friedel-Crafts reaction, the choice of Lewis acid catalyst and anhydrous solvent is critical.[1] Ensure all reagents and glassware are completely dry, as moisture can deactivate the catalyst. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1] The reactivity of the polyhydroxylated p-terphenyl substrate can also influence the outcome. If protecting groups are used, their compatibility with the prenylation conditions must be considered.[1]

Purification Troubleshooting

Q4: I am having difficulty purifying the crude this compound product. What purification strategies are recommended?

The purification of this compound and its analogs typically requires a multi-step chromatographic approach due to the complexity of the crude extract.[5][6] A common sequence involves:

  • Silica (B1680970) Gel Column Chromatography: This is often the first step to fractionate the crude extract. A gradient elution, starting with a non-polar solvent and gradually increasing polarity (e.g., a dichloromethane-methanol gradient), is typically used.[6][7]

  • Reversed-Phase Chromatography (e.g., C18-ODS): Fractions containing the compound of interest can be further purified using a reversed-phase column with a methanol-water or acetonitrile-water gradient.[6]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is useful for removing smaller or larger impurities.[7]

  • Semi-preparative HPLC: This is often the final step to achieve high purity. A C18 column is commonly used for this purpose.[6][7]

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

"Oiling out" occurs when the compound separates as a liquid rather than a solid during cooling. This can happen if the cooling is too rapid or if the solvent is not ideal. To remedy this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. If the problem persists, trying a different solvent or a two-solvent recrystallization method may be necessary.[8][9] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[9]

Q6: How can I remove colored impurities from my product?

If your product is contaminated with colored impurities, you can use activated charcoal (decolorizing carbon) during the purification process. The charcoal is added to the hot solution of your compound, and after a brief period, it is removed by hot gravity filtration. The charcoal adsorbs the colored impurities, leaving a decolorized solution from which your pure compound can be crystallized.[8][10]

Quantitative Data

Table 1: Cytotoxic Activity of this compound and its Analogs

The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and related compounds against various cancer cell lines. It is important to note that direct comparison of potency should be approached with caution due to variations in experimental protocols across different studies.[11]

CompoundCell LineCell TypeIC50 (µM)
This compoundPanc1Pancreatic Cancer36.4[12][13]
This compoundHPACPancreatic Cancer35.4[12][13]
This compoundSW1990Pancreatic Cancer~50
This compoundAsPC1Pancreatic Cancer~90
This compoundCFPAC1Pancreatic Cancer~65
This compoundMKN1Gastric Cancer35.5 (at 72h)[14]
This compoundBGC823Gastric Cancer39.9 (at 72h)[14]
CHNQD-00824 (this compound derivative)BT549Breast Cancer0.16[15]

Experimental Protocols

Protocol 1: General Synthesis of p-Terphenyl Core via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing the p-terphenyl scaffold.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid), the arylboronic acid or ester (e.g., 4-n-pentyloxyphenylboronic acid glycol ester), and a base (e.g., sodium carbonate) in a suitable solvent (e.g., dimethyl sulfoxide).[4]

  • Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride.[4]

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for approximately 2 hours. Monitor the reaction progress by TLC or HPLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove solid byproducts. The product can then be precipitated, for example, by the addition of acid.[4]

  • Purification: The crude product is then purified by column chromatography.[1]

Protocol 2: Purification of this compound by Multi-Step Chromatography

This protocol outlines a typical multi-step purification process.

  • Initial Extraction: The crude product from the synthesis is first subjected to a suitable extraction procedure.

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a column. Elute with a gradient of solvents, such as dichloromethane-methanol, to perform an initial fractionation.[6] Collect fractions and monitor their composition by TLC.

  • Intermediate Reversed-Phase Chromatography: Pool the fractions containing this compound and subject them to further separation on a reversed-phase column (e.g., C18-ODS). Elute with a stepwise or linear gradient of methanol-water or acetonitrile-water.[6]

  • Final Purification by Semi-Preparative HPLC: For the highest purity, the enriched fractions are subjected to a final purification step using semi-preparative reversed-phase HPLC with a C18 column.[6][7]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aryl Halide & Arylboronic Acid) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki terphenyl_core p-Terphenyl Core Structure suzuki->terphenyl_core prenylation Prenylation (Friedel-Crafts or similar) terphenyl_core->prenylation crude_product Crude this compound prenylation->crude_product silica Silica Gel Column Chromatography crude_product->silica rp_chrom Reversed-Phase Chromatography (C18) silica->rp_chrom hplc Semi-Preparative HPLC rp_chrom->hplc pure_product Pure this compound hplc->pure_product

Caption: General workflow for this compound synthesis and purification.

signaling_pathways Signaling Pathways Modulated by this compound cluster_p53 p53 Pathway cluster_stat3 STAT3 Pathway terphenyllin1 This compound p53 p53 Upregulation terphenyllin1->p53 apoptosis Apoptosis p53->apoptosis pyroptosis Pyroptosis p53->pyroptosis terphenyllin2 This compound stat3 Inhibition of STAT3 Phosphorylation terphenyllin2->stat3 proliferation Cell Proliferation & Survival stat3->proliferation

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Terphenyllin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor bioavailability of Terphenyllin in in vivo research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a major concern for in vivo studies?

A1: this compound is a naturally occurring p-terphenyl (B122091) metabolite with demonstrated anti-cancer and other biological activities.[1][2][3][4] Like many other aromatic compounds, this compound is highly lipophilic and exhibits very low aqueous solubility.[1] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The poor water solubility of this compound is a significant barrier to its dissolution, leading to low and variable oral bioavailability. This makes it challenging to achieve therapeutic concentrations in animal models, potentially leading to inconclusive or misleading experimental results.

Q2: What are the primary obstacles to achieving adequate oral bioavailability with this compound?

A2: The oral bioavailability of a lipophilic compound like this compound is primarily hindered by:

  • Low Aqueous Solubility & Dissolution Rate: The rate at which this compound dissolves in the gastrointestinal tract is very slow, which is often the rate-limiting step for absorption of poorly soluble drugs.

  • First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the liver before it reaches systemic circulation, which reduces the concentration of the active compound.

Q3: What are the most common strategies to enhance the bioavailability of this compound for preclinical in vivo studies?

A3: Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its bioavailability. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water to increase the solubility of the compound.

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced example of this approach, forming a fine emulsion in the gut to promote absorption.[3][4][5][6]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can significantly enhance the dissolution rate.[2][7][8][9][10]

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix at the molecular level to improve its dissolution characteristics.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.1. Switch to a solubilizing formulation: If you are using a simple suspension, consider moving to a co-solvent system or a lipid-based formulation like SEDDS (see protocols below).2. Reduce particle size: Employ micronization to increase the surface area and dissolution rate of the drug powder.
High variability in plasma concentrations between individual animals. Inconsistent dosing technique or variability in gastrointestinal physiology (e.g., food effects).1. Standardize dosing procedure: Ensure consistent oral gavage technique and volume across all animals.2. Control for food effects: Fast animals overnight before dosing to reduce variability in gut content.
Precipitation of this compound observed when preparing a dosing solution. The solubility limit of this compound in the chosen vehicle has been exceeded.1. Increase the proportion of the organic co-solvent: If using a co-solvent system, try increasing the ratio of the organic solvent to the aqueous component.2. Gently warm and sonicate: Applying gentle heat (e.g., 37-40°C) and sonication can help to dissolve the compound.3. Consider a different formulation approach: If co-solvents are not sufficient, a SEDDS formulation may be necessary to achieve the desired concentration.
The prepared formulation is not stable and shows signs of phase separation or precipitation over time. The formulation components are not compatible or the drug is not fully solubilized.1. Optimize the formulation: Adjust the ratios of oil, surfactant, and co-solvent in a SEDDS formulation to achieve a stable microemulsion.2. Prepare fresh daily: For many preclinical formulations, it is best practice to prepare the dosing solutions fresh each day to avoid stability issues.

Data Presentation

Table 1: Solubility of this compound and a Related p-Terphenyl in Various Solvents
Compound Solvent Solubility Reference
This compoundDMSOSoluble (quantitative data not available)[1]
This compoundEthanolSoluble (quantitative data not available)[1]
This compoundMethanolSoluble (quantitative data not available)[1]
p-TerphenylDMSO2 mg/mL (with heating to 60°C and sonication)[11]
p-TerphenylBenzeneSoluble[12][13]
p-TerphenylAcetoneSoluble[12]
p-TerphenylChloroformSoluble[12]
p-TerphenylHot Ethyl AlcoholVery Soluble[13]
p-TerphenylWaterInsoluble[12][13]

Note: Due to the structural similarity, the solubility of p-Terphenyl in DMSO can be used as a reasonable starting point for estimating the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

Objective: To prepare a 5 mg/mL solution of this compound in a co-solvent vehicle suitable for oral dosing in rodents.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • For a final formulation of 10 mL at 5 mg/mL, add 4 mL of PEG 400 to the vial.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary to aid dissolution.

  • Once a clear solution is obtained, slowly add 6 mL of saline while continuously stirring or vortexing to form a 40:60 PEG 400:saline solution.

  • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

  • It is recommended to prepare this formulation fresh on the day of dosing.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

Objective: To prepare a 10 mg/mL SEDDS formulation of this compound for enhanced oral bioavailability.

Materials:

  • This compound powder

  • Capryol™ 90 (Caprylic/Capric Triglycerides)

  • Kolliphor® EL (Polyoxyl 35 Castor Oil)

  • Transcutol® HP (Diethylene Glycol Monoethyl Ether)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the SEDDS vehicle by mixing Capryol™ 90, Kolliphor® EL, and Transcutol® HP in a ratio of 30:40:30 (w/w/w).

  • Weigh the required amount of this compound and add it to the pre-mixed SEDDS vehicle.

  • Vortex and sonicate the mixture at a controlled temperature (e.g., 40°C) until a homogenous and clear solution is formed.

  • To confirm the self-emulsifying properties, add one drop of the formulation to a beaker of water with gentle stirring and observe the spontaneous formation of a milky emulsion.

  • The final formulation can be administered directly by oral gavage.

Protocol 3: Micronization of this compound using a Jet Mill

Objective: To reduce the particle size of this compound to the micrometer range to improve its dissolution rate.

Materials and Equipment:

  • This compound powder

  • Jet mill

  • Pressurized nitrogen or air source

  • Particle size analyzer

Procedure:

  • Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.

  • Set the grinding and feeding pressures to the desired levels. These parameters will need to be optimized for this compound to achieve the target particle size.

  • Introduce the this compound powder into the jet mill at a controlled feed rate.

  • The high-velocity collisions between the this compound particles will cause them to break down into smaller particles.

  • Collect the micronized powder from the collection vessel.

  • Analyze the particle size distribution of the micronized this compound using a suitable particle size analyzer to confirm that the desired particle size has been achieved.

  • The micronized powder can then be used to prepare suspension formulations.

Mandatory Visualizations

Terphenyllin_STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Tyr705) (Phosphorylation) This compound->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription cMyc_CyclinD1 c-Myc, Cyclin D1 Transcription->cMyc_CyclinD1 Proliferation_Survival Cell Proliferation & Survival cMyc_CyclinD1->Proliferation_Survival

Caption: this compound inhibits the STAT3 signaling pathway.

Terphenyllin_p53_Pathway This compound This compound p53 p53 This compound->p53 Activation BAX BAX p53->BAX Upregulation Mitochondria Mitochondria BAX->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the p53 pathway.

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vivo Evaluation cluster_3 Outcome Poor_Solubility Poor Aqueous Solubility of this compound Co_solvent Co-solvent System (e.g., PEG 400/Saline) Poor_Solubility->Co_solvent SEDDS SEDDS (Lipid-based) Poor_Solubility->SEDDS Micronization Particle Size Reduction (Micronization) Poor_Solubility->Micronization Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Pharmacokinetics Pharmacokinetic Study in Animal Model Co_solvent->Pharmacokinetics SEDDS->Pharmacokinetics Micronization->Pharmacokinetics Solid_Dispersion->Pharmacokinetics Enhanced_Bioavailability Enhanced Bioavailability & Therapeutic Efficacy Pharmacokinetics->Enhanced_Bioavailability

Caption: Workflow for enhancing this compound's bioavailability.

References

Technical Support Center: Terphenyllin-Induced Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Terphenyllin for apoptosis studies. Find troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to refine your experimental designs and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis? A1: this compound is a natural p-terphenyl (B122091) compound, often derived from fungi like Aspergillus candidus.[1] It exhibits anticancer properties by inducing programmed cell death (apoptosis) and, in some cases, pyroptosis.[2][3] The mechanism of action is cell-type dependent but often involves the activation of specific signaling pathways.

Q2: Which signaling pathways are primarily affected by this compound to induce apoptosis? A2: The primary signaling pathways modulated by this compound depend on the cancer type. In melanoma cells (A375), this compound upregulates the p53 signaling pathway, which leads to the activation of CASP3 (Caspase-3) through the intrinsic pathway, subsequently inducing apoptosis and pyroptosis.[1][3][4] In gastric cancer, this compound has been shown to inhibit the STAT3 signaling pathway, which also leads to apoptosis.[2][5][6]

Q3: What are the typical concentrations and incubation times for inducing apoptosis with this compound? A3: Effective concentrations and incubation times vary significantly between cell lines. For example, in Panc1 and HPAC pancreatic cancer cells, apoptosis was observed with this compound concentrations ranging from 20 µM to 200 µM for 48 hours.[7][8] For A375 melanoma cells, treatments are often for 24 to 48 hours.[9] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q4: Can this compound induce other forms of cell death besides apoptosis? A4: Yes. In A375 melanoma cells, activated Caspase-3 triggered by this compound can also cleave Gasdermin E (GSDME), initiating a form of inflammatory cell death known as pyroptosis.[2][3] This dual mechanism can enhance its effectiveness in eliminating cancer cells.[2]

Q5: How should I prepare this compound for cell culture experiments? A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. Prepare fresh working dilutions in your complete cell culture medium right before treating the cells. It's important to keep the final DMSO concentration in the culture medium low (e.g., ≤ 0.5%) to prevent solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound-induced apoptosis assays.

Annexin V/PI Flow Cytometry Assay

Q: I am seeing high background staining in my negative control group (untreated cells). What could be the cause? A: High background can result from several factors:

  • Mechanical Stress: Over-trypsinization or harsh pipetting during cell harvesting can damage cell membranes, leading to false positive signals for both Annexin V and PI.[11][12] Use a gentle cell detachment method and handle cells carefully.

  • Suboptimal Cell Health: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[11] Ensure you use healthy, log-phase cells for your experiments.

  • Reagent Concentration: The concentration of Annexin V or PI may be too high, leading to non-specific binding.[13] Titrate your reagents to find the optimal concentration for your cell type.

Q: My treated sample shows very few Annexin V-positive cells. Why am I not detecting apoptosis? A: This could be due to several reasons:

  • Incorrect Timing: Apoptosis is a dynamic process. You might be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptosis.[14]

  • Insufficient Drug Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response in your specific cell line.[11] Perform a dose-response experiment.

  • Loss of Apoptotic Cells: Apoptotic cells can detach and float in the supernatant. When harvesting, make sure to collect both the adherent cells and the cells from the supernatant to avoid losing the apoptotic population.[11]

Q: My cell populations (viable, early apoptotic, late apoptotic) are not well-separated. How can I improve resolution? A: Poor separation is often a flow cytometer setup issue.

  • Compensation: Improper compensation settings can cause spectral overlap between fluorochromes (e.g., FITC and PI).[11] Always run single-stained controls for each fluorochrome to set up the compensation correctly.

  • Voltage Settings: Ensure the FSC/SSC and fluorescence channel voltages are set correctly to properly distinguish your cell population from debris and to place it on scale. Use an unstained control to set the initial parameters.[11]

Troubleshooting Logic for Annexin V/PI Assays

G start Problem with Annexin V Assay high_bg High Background in Control? start->high_bg no_signal No/Low Signal in Treated Group? start->no_signal poor_sep Poor Population Separation? start->poor_sep high_bg->no_signal No sub_health Check Cell Health: - Use log-phase cells - Avoid over-confluence high_bg->sub_health Yes no_signal->poor_sep No time_course Optimize Assay Window: - Perform time-course experiment no_signal->time_course Yes comp Check Compensation: - Run single-stain controls - Adjust compensation matrix poor_sep->comp Yes gentle Refine Handling: - Use gentle dissociation (e.g., Accutase) - Pipette gently sub_health->gentle titrate Titrate Reagents: - Optimize Annexin V/PI concentration gentle->titrate dose_resp Optimize Dose: - Perform dose-response experiment time_course->dose_resp collect_all Collect All Cells: - Harvest both adherent cells and supernatant dose_resp->collect_all voltage Check Voltages: - Use unstained control to set FSC/SSC - Adjust PMT voltages comp->voltage

Caption: Troubleshooting decision tree for Annexin V/PI assays.

Caspase Activity Assay

Q: My colorimetric/fluorometric caspase assay shows no increase in activity after this compound treatment. A: Similar to the Annexin V assay, this could be an issue of timing or concentration. Caspase activation is a transient event. For example, in response to some stimuli, Caspase-8 activity can peak and decline within hours, while Caspase-3/7 activity follows later.[14]

  • Perform a time-course experiment to find the peak of executioner caspase (Caspase-3/7) activity.

  • Ensure complete cell lysis. Inefficient lysis will result in an underestimation of caspase activity. Use the recommended lysis buffer and follow the incubation steps carefully.[15]

  • Verify protein concentration. Ensure that you are loading a sufficient and equal amount of protein for each sample. Recommended protein concentrations are often in the range of 1-4 mg/mL.[16]

Western Blot for Apoptotic Markers

Q: I cannot detect cleaved Caspase-3 or cleaved PARP in my treated samples. A: The inability to detect cleaved forms of these proteins can be due to several factors:

  • Timing: The peak expression of cleaved proteins may have been missed. A time-course study is essential.

  • Antibody Issues: Ensure your primary antibody is validated for detecting the cleaved form of the target protein. Use an appropriate positive control (e.g., cells treated with staurosporine) to confirm the antibody is working.

  • Insufficient Protein Load: Load an adequate amount of protein (typically 20-40 µg) to ensure that low-abundance cleaved proteins are detectable.[17]

  • Transfer Issues: Verify that protein transfer from the gel to the membrane was successful, especially for smaller proteins like cleaved caspases. Check your transfer buffer and conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound's effects on various cancer cell lines. This data should be used as a starting point for designing your own experiments.

Table 1: Cytotoxicity (IC₅₀ Values) of this compound and its Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Exposure Time (h) Reference
This compound Panc1 Pancreatic ~50-100 48 [7][8]
This compound HPAC Pancreatic ~20-50 48 [7][8]
This compound BGC823 Gastric ~10-20 48 [5]
This compound MKN1 Gastric ~20-40 48 [5]
CHNQD-00824 BT549 Breast 0.16 Not Specified [2][18]
CHNQD-00824 DU145 Prostate < 1.0 Not Specified [2]

| CHNQD-00824 | HCT116 | Colon | < 1.0 | Not Specified |[2] |

Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cells

Cell Line This compound Conc. (µM) Treatment Time (h) % Apoptotic Cells (Annexin V+) Reference
Panc1 20 48 ~10% [7][8]
Panc1 50 48 ~20% [7][8]
Panc1 200 48 44.5% [7][8]
HPAC 20 48 ~15% [7][8]
HPAC 50 48 ~25% [7][8]

| HPAC | 200 | 48 | 35.4% |[7][8] |

Experimental Protocols & Workflows

General Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Data Analysis seed Seed Cells (e.g., Panc1, A375) adhere Allow Adherence (~24h) seed->adhere treat Treat with this compound (Dose & Time Course) adhere->treat flow Annexin V/PI Staining (Flow Cytometry) treat->flow caspase Caspase-3/7 Activity (Luminescence/Colorimetric) treat->caspase wb Western Blot (Protein Expression) treat->wb quant_flow Quantify Apoptotic Cells (% Early / Late) flow->quant_flow quant_caspase Determine Caspase Activity (Fold Change) caspase->quant_caspase quant_wb Analyze Protein Levels (e.g., Cleaved PARP/Caspase-3) wb->quant_wb

Caption: General workflow for assessing this compound-induced apoptosis.

Protocol 1: Annexin V/PI Staining for Flow Cytometry

This protocol is adapted from standard procedures for detecting apoptosis.[10][12][19]

  • Induce Apoptosis: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Harvest Cells: Collect the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle, EDTA-free dissociation reagent (e.g., Accutase) to preserve membrane integrity.[11] Combine these detached cells with the medium from the first step.

  • Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10] Be sure to include unstained and single-stained controls to set up compensation and gates correctly.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on commercially available kits like Caspase-Glo® 3/7.[10]

  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density that will not result in over-confluence after treatment.

  • Treatment: Treat cells with this compound and controls for the desired duration.

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Protocol 3: Western Blot for Apoptosis-Related Proteins

This protocol outlines the general steps for detecting key apoptotic proteins like PARP, Bcl-2, Bax, and cleaved Caspase-3.[17][20]

  • Cell Lysis: After this compound treatment, wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of denatured protein per lane into an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Analyze band intensities using software like ImageJ.

Signaling Pathways

This compound-Induced Apoptosis in Melanoma Cells

In melanoma cells, this compound has been shown to upregulate p53, which triggers the intrinsic apoptosis pathway.[3] This involves changes in the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

G ter This compound p53 p53 Activation ter->p53 Induces bax BAX/FAS Upregulation p53->bax Inhibits bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrion bax->mito Promotes bcl2->mito Inhibits cytoC Cytochrome c Release mito->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp gsdme GSDME Cleavage casp3->gsdme apoptosis Apoptosis parp->apoptosis pyroptosis Pyroptosis gsdme->pyroptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

References

Addressing variability in Terphenyllin's cytotoxic effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terphenyllin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in its cytotoxic effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary anticancer mechanisms?

This compound is a naturally occurring p-terphenyl (B122091) metabolite that has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] Its primary anticancer mechanisms include the induction of programmed cell death (apoptosis and pyroptosis) and cell cycle arrest.[1][2] The specific molecular pathways targeted by this compound can vary depending on the cancer type.[1]

Q2: Why am I observing significant variability in the cytotoxic effects of this compound between different cancer cell lines?

The cytotoxic potency of this compound and its derivatives is known to vary depending on the specific cancer cell type.[1] This variability is evident in the wide range of half-maximal inhibitory concentration (IC50) values reported across different cell lines. For instance, a derivative of this compound, CHNQD-00824, showed IC50 values ranging from 0.16 to 7.64 µM across 13 different cancer cell lines.[3][4] Pancreatic cancer cell lines also exhibited varying sensitivities, with IC50 values ranging from 35.4 to 89.9 μM.[5][6] This inherent biological difference between cell lines is a primary driver of the observed variability.

Q3: What are the key signaling pathways modulated by this compound?

The anticancer effects of this compound are mediated through its interaction with specific molecular signaling pathways. The two primary pathways identified are:

  • p53 Signaling Pathway in Melanoma: In melanoma cells, this compound upregulates the tumor suppressor protein p53.[7] This activation triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3 (CASP3). Activated CASP3 not only induces apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, another form of programmed cell death.[1][7]

  • STAT3 Signaling Pathway in Gastric Cancer: In gastric cancer, this compound acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][8][9] By binding to STAT3, it inhibits its phosphorylation and activation, which in turn reduces the expression of downstream target genes crucial for cell proliferation and cycle progression, such as c-Myc and Cyclin D1.[1][8][9]

Q4: Can this compound's cytotoxic effects be influenced by the generation of reactive oxygen species (ROS)?

While the primary mechanisms of this compound are linked to the p53 and STAT3 pathways, it is important to consider the role of reactive oxygen species (ROS) in cytotoxicity. Elevated ROS levels are a common feature of cancer cells and can make them more susceptible to agents that induce oxidative stress.[10] Many natural polyphenolic compounds can mediate ROS generation, which can disrupt mitochondrial function and trigger apoptosis.[11] Although direct evidence for this compound-induced ROS is not prominent in the provided search results, it remains a potential contributing factor to its cytotoxic effects that could vary between cell lines with different metabolic and antioxidant capacities.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.

Issue 1: High variability between replicate wells in my cytotoxicity assay.

High variability between replicates can obscure the true effect of this compound. Several factors can contribute to this issue.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a frequent source of variability.[12]

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to promote an even distribution of cells.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[13]

    • Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data analysis.[13]

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media.

    • Solution: Visually inspect the wells after adding the compound to ensure it is fully dissolved. If precipitation is observed, consider optimizing the solvent concentration (e.g., DMSO) and ensuring it is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[13][14]

  • Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings.

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed with a sterile pipette tip or a gentle tap of the plate.[15]

Issue 2: My IC50 values for this compound are inconsistent between experiments.

Lack of reproducibility between experiments can be a significant challenge.

  • Cell Health and Passage Number: The physiological state of your cells is critical.

    • Solution: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[12][13] Avoid using cells that are over-confluent.

  • Reagent Preparation and Storage: The quality of your reagents can impact results.

    • Solution: Prepare fresh reagents when possible. Ensure proper storage of stock solutions, such as this compound in DMSO, and avoid repeated freeze-thaw cycles.[12][13]

  • Inconsistent Incubation Times: Variations in the timing of cell seeding, compound treatment, and assay reagent addition can lead to different outcomes.

    • Solution: Standardize all incubation times across experiments to ensure consistency.[13]

Issue 3: I am not observing the expected cytotoxic effect of this compound.

Several factors could lead to a weaker-than-expected cytotoxic response.

  • Sub-optimal Cell Density: The number of cells seeded can influence the apparent cytotoxicity.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[13]

  • Incorrect Assay Choice: The chosen cytotoxicity assay may not be optimal for the mechanism of action.

    • Solution: this compound induces apoptosis and pyroptosis. Assays that measure metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH) are appropriate. For deeper insights, consider assays that directly measure apoptosis, such as caspase activity assays.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's effects due to its genetic background (e.g., mutated or deficient p53, constitutively active downstream survival pathways).

    • Solution: Review the known genetic background of your cell line. Consider testing this compound on a panel of cell lines with different characteristics to identify sensitive and resistant models.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities (IC50 values) of this compound and its derivatives against various cancer cell lines. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.[16]

Table 1: Cytotoxic Activity of this compound Derivative (CHNQD-00824) [1][3][4]

Cell LineCancer TypeIC50 (µM)
BT549Breast Cancer< 1.0
U2OSOsteosarcoma< 1.0
HCT8Colon Cancer< 1.0
HCT116Colon Cancer< 1.0
DU145Prostate Cancer< 1.0
Various13 different cancer cell lines0.16 - 7.64

Table 2: Cytotoxic Activity of this compound in Pancreatic Cancer Cell Lines [5][6]

Cell LineCancer TypeIC50 (µM)
Panc1Pancreatic Cancer36.4
HPACPancreatic Cancer35.4
SW1990Pancreatic Cancer> 50
AsPC1Pancreatic Cancer> 50
CFPAC1Pancreatic Cancer> 50

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17] Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).[17]

  • MTT Incubation: After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values from the concentration-response curves.[1]

Visualizations

Terphenyllin_Melanoma_Pathway This compound This compound p53 p53 This compound->p53 Upregulates BAX_FAS BAX/FAS p53->BAX_FAS Activates CASP3 Caspase-3 BAX_FAS->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis Induces GSDME GSDME CASP3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces

Caption: p53-mediated signaling pathway of this compound in melanoma cells.

Terphenyllin_Gastric_Cancer_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Binds to pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation Downstream_Targets Downstream Targets (c-Myc, Cyclin D1) pSTAT3->Downstream_Targets Increases expression Proliferation Cell Growth & Proliferation Downstream_Targets->Proliferation Promotes

Caption: Inhibition of the STAT3 signaling pathway by this compound in gastric cancer.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic growth phase) Cell_Seeding Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound (Stock in DMSO, serial dilutions) Treatment Treat with this compound (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Perform Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition Read Plate (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability Determine IC50 Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound's cytotoxicity.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Replicates High variability in replicates? Start->Check_Replicates Check_Experiments Inconsistent between experiments? Check_Replicates->Check_Experiments No Replicate_Causes Potential Causes: - Uneven cell seeding - Edge effects - Compound precipitation - Bubbles Check_Replicates->Replicate_Causes Yes No_Effect No/Low cytotoxic effect? Check_Experiments->No_Effect No Experiment_Causes Potential Causes: - Cell health/passage - Reagent quality - Inconsistent timing Check_Experiments->Experiment_Causes Yes No_Effect_Causes Potential Causes: - Sub-optimal cell density - Incorrect assay choice - Cell line resistance No_Effect->No_Effect_Causes Yes End Consistent Results No_Effect->End No Replicate_Solutions Solutions: - Mix cells well - Avoid outer wells - Check solubility - Pipette carefully Replicate_Causes->Replicate_Solutions Replicate_Solutions->End Experiment_Solutions Solutions: - Use healthy, low passage cells - Use fresh reagents - Standardize timelines Experiment_Causes->Experiment_Solutions Experiment_Solutions->End No_Effect_Solutions Solutions: - Optimize cell number - Choose appropriate assay - Verify cell line sensitivity No_Effect_Causes->No_Effect_Solutions No_Effect_Solutions->End

Caption: Troubleshooting logic for variability in this compound cytotoxicity assays.

References

Technical Support Center: Managing Terphenyllin-Associated Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Terphenyllin in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity in normal (non-cancerous) cell lines.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

Encountering toxicity in normal cell lines during your experiments with this compound can be a significant hurdle. This guide provides potential causes and actionable solutions to help you troubleshoot and mitigate these effects.

Problem Potential Cause Suggested Solution
High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. 1. Cell Line Sensitivity: Normal cell lines exhibit varying sensitivities to therapeutic compounds.Action: Review the literature for reported IC50 values of this compound in your specific normal cell line. If data is unavailable, perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Consider using a less sensitive normal cell line for your experiments if feasible.[1]
2. Off-Target Effects: At higher concentrations, this compound may induce off-target effects leading to cytotoxicity.Action: Lower the concentration of this compound to the lowest effective dose for your cancer cell model. Perform a thorough literature search for known off-target effects of this compound and its analogs.
3. Activation of Apoptosis and Pyroptosis Pathways: this compound is known to induce programmed cell death through the p53, caspase, and gasdermin D (GSDMD) pathways. While often more active in cancer cells, these pathways can be activated in normal cells.Action: Consider co-administration with pathway-specific inhibitors. See the "Strategies to Reduce this compound Toxicity" section for detailed protocols on using p53, caspase-1, and GSDMD inhibitors.
Inconsistent cytotoxicity results between experiments. 1. Cell Culture Variability: Passage number, cell confluency, and overall cell health can significantly impact experimental outcomes.[1]Action: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.[1]
2. Reagent Stability and Preparation: Improper storage or handling of this compound and other reagents can lead to degradation and variable results.Action: Prepare fresh stock solutions of this compound and store them appropriately, avoiding multiple freeze-thaw cycles. Verify all calculations for dilutions.
3. Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs.[1]Action: Regularly test your cell cultures for mycoplasma contamination using reliable methods like PCR-based assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over normal cells?

A1: Studies have shown that this compound can exhibit selective cytotoxicity towards cancer cells. For instance, one study reported that this compound significantly inhibited the viability of several human pancreatic cancer cell lines with minimal effects on a normal human pancreatic cell line (HPNE).[2][3] However, the degree of selectivity can vary depending on the specific cancer and normal cell types being compared.

Q2: What are the primary mechanisms by which this compound induces cell death?

A2: this compound primarily induces two forms of programmed cell death: apoptosis and pyroptosis. In many cancer cell lines, this is mediated through the upregulation of the p53 signaling pathway, which in turn activates caspases (like caspase-3) and Gasdermin D (GSDMD). This compound has also been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Q3: Are there any strategies to protect my normal cells from this compound-induced toxicity?

A3: Yes, based on its mechanism of action, several strategies can be explored to mitigate this compound's toxicity in normal cells. These include:

  • Inhibition of the p53 pathway: Using inhibitors like Pifithrin-α may protect normal cells from p53-mediated apoptosis.

  • Inhibition of pyroptosis: Targeting key components of the pyroptosis pathway with inhibitors like Ac-YVAD-CMK (a caspase-1 inhibitor) or Necrosulfonamide (a GSDMD inhibitor) could reduce inflammatory cell death.

  • Modulation of the STAT3 pathway: While this compound inhibits STAT3 in cancer cells, ensuring the proper regulation of this pathway in normal cells is crucial for their survival.

Q4: Where can I find detailed protocols for implementing these protective strategies?

A4: This technical support center provides detailed experimental protocols for co-administering cytoprotective agents with this compound in the "Experimental Protocols" section below.

Quantitative Data: this compound and its Derivatives Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its derivatives in various cancer cell lines. Data on a wider range of normal cell lines is limited, highlighting an area for further research.

CompoundCell LineCell TypeIC50 (µM)
This compoundPanc1Pancreatic Cancer36.4
This compoundHPACPancreatic Cancer35.4
This compoundSW1990Pancreatic Cancer89.9
This compoundAsPC1Pancreatic Cancer67.5
This compoundCFPAC1Pancreatic Cancer78.2
This compoundHPNE Normal Human Pancreatic Minimal Effects Observed [2]
CHNQD-00824 (derivative)BT549Breast Cancer0.16
CHNQD-00824 (derivative)U2OSOsteosarcoma0.44
CHNQD-00824 (derivative)HCT8Cecal Adenocarcinoma0.61
CHNQD-00824 (derivative)HCT116Colon CancerNot specified, sub-micromolar
CHNQD-00824 (derivative)DU145Prostate Cancer0.91
CHNQD-00824 (derivative)RCC4Renal Cancer2.65
CHNQD-00824 (derivative)MCF7Breast Cancer3.66
CHNQD-00824 (derivative)TE-1Esophageal Cancer4.35
CHNQD-00824 (derivative)U251Glioma5.43
CHNQD-00824 (derivative)HepG2Liver Cancer7.64
CHNQD-00824 (derivative)HeLaCervical Cancer0.45
2',4''-diethoxythis compound (derivative)Various Cancer Lines-0.13 - 5.51
2',4,4''-triisopropoxythis compound (derivative)Various Cancer Lines-0.13 - 5.51
2',4''-bis(cyclopentyloxy)this compound (derivative)Various Cancer Lines-0.13 - 5.51

Data for CHNQD-00824 and other derivatives are from studies on various cancer cell lines.[4][5]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Death Pathways

Terphenyllin_Pathway cluster_p53 p53 Pathway cluster_stat3 STAT3 Pathway This compound This compound p53 p53 activation This compound->p53 pSTAT3 p-STAT3 inhibition This compound->pSTAT3 Bax_Fas BAX/FAS upregulation p53->Bax_Fas Caspase3 Caspase-3 activation Bax_Fas->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis STAT3_dimer STAT3 dimerization inhibition pSTAT3->STAT3_dimer STAT3_translocation Nuclear translocation inhibition STAT3_dimer->STAT3_translocation Target_genes Target gene (c-Myc, Cyclin D1) downregulation STAT3_translocation->Target_genes Cell_cycle_arrest Cell Cycle Arrest Target_genes->Cell_cycle_arrest

Caption: this compound-induced cell death pathways.

Experimental Workflow for Assessing Cytoprotective Strategies

Workflow start Start: Observe high toxicity in normal cells seed_cells Seed normal and cancer cells in parallel start->seed_cells pre_treat Pre-treat normal cells with cytoprotective agent (e.g., Pifithrin-α, Ac-YVAD-CMK) seed_cells->pre_treat treat_this compound Treat all cells with a range of This compound concentrations seed_cells->treat_this compound (cancer cells) pre_treat->treat_this compound incubate Incubate for 24-72 hours treat_this compound->incubate assess_viability Assess cell viability (MTT, CellTiter-Glo) incubate->assess_viability assess_apoptosis Assess apoptosis (Annexin V/PI staining) incubate->assess_apoptosis assess_pyroptosis Assess pyroptosis (LDH release, GSDMD cleavage) incubate->assess_pyroptosis analyze Analyze data: Compare viability and cell death markers with and without cytoprotective agent assess_viability->analyze assess_apoptosis->analyze assess_pyroptosis->analyze end End: Determine efficacy of cytoprotective strategy analyze->end

Caption: Workflow for testing cytoprotective agents.

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on both normal and cancer cell lines using a colorimetric assay like the MTT assay.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 or CC50 value.

Protocol for Co-administration of a p53 Inhibitor (Pifithrin-α)

This protocol is designed to assess whether inhibiting p53 can protect normal cells from this compound-induced apoptosis.

Materials:

  • Normal cell line

  • This compound

  • Pifithrin-α (stock solution in DMSO)

  • Reagents for apoptosis detection (e.g., Annexin V-FITC/PI staining kit)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed normal cells in appropriate culture vessels (e.g., 6-well plates).

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of Pifithrin-α (typically 10-30 µM) for 1-2 hours before adding this compound.[6][7] Include a control group without Pifithrin-α pre-treatment.

  • This compound Treatment: Add this compound at a concentration known to induce apoptosis in your cell line.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Apoptosis Analysis:

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the this compound-only treated group with the group pre-treated with Pifithrin-α.

Protocol for Co-administration of a Caspase-1 Inhibitor (Ac-YVAD-CMK)

This protocol aims to determine if inhibiting caspase-1, a key enzyme in the pyroptosis pathway, can reduce this compound-induced cell death in normal cells.

Materials:

  • Normal cell line

  • This compound

  • Ac-YVAD-CMK (stock solution in DMSO)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed normal cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of Ac-YVAD-CMK (typically 20-50 µM) for 1 hour.[8]

  • This compound Treatment: Add this compound at a concentration known to induce cytotoxicity.

  • Incubation: Incubate the plates for the desired time.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH, an indicator of cell membrane damage.

  • Data Analysis: Compare the LDH release in cells treated with this compound alone to those co-treated with Ac-YVAD-CMK.

Protocol for Co-administration of a GSDMD Inhibitor (Necrosulfonamide)

This protocol investigates the potential of Necrosulfonamide to protect normal cells from this compound-induced pyroptosis by inhibiting GSDMD pore formation.

Materials:

  • Normal cell line

  • This compound

  • Necrosulfonamide (NSA) (stock solution in DMSO)

  • Reagents for Western blotting (antibodies against GSDMD) and LDH assay.

Procedure:

  • Cell Seeding: Seed normal cells in appropriate culture vessels.

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of Necrosulfonamide (typically 1-10 µM) for 30-60 minutes.[9]

  • This compound Treatment: Add this compound to induce pyroptosis.

  • Analysis:

    • LDH Assay: Measure LDH release from the supernatant as described in the caspase-1 inhibitor protocol.

    • Western Blot: Lyse the cells and perform Western blotting to detect the cleavage of GSDMD. A reduction in the cleaved GSDMD fragment would indicate inhibition of pyroptosis.

  • Data Analysis: Compare the levels of LDH release and GSDMD cleavage in the presence and absence of Necrosulfonamide.

References

Validation & Comparative

A Comparative Analysis of Terphenyllin and Known STAT3 Inhibitors in Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison guide for researchers, scientists, and drug development professionals evaluating the efficacy of Terphenyllin, a novel STAT3 inhibitor, against established STAT3 pathway modulators in the context of gastric cancer. This guide provides a data-driven overview, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic protein implicated in the proliferation, survival, and metastasis of various cancers, including gastric cancer. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This compound, a marine-derived natural product, has emerged as a promising STAT3 inhibitor. This guide provides an objective comparison of this compound's efficacy with other well-characterized STAT3 inhibitors, supported by experimental data.

Quantitative Comparison of STAT3 Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known STAT3 inhibitors in various human gastric cancer cell lines. This data is crucial for assessing the relative potency of these compounds.

CompoundCell LineIC50 (µM)Treatment Duration (hours)Citation
This compound MKN135.572[1]
BGC82339.972[1]
Niclosamide HGC-271.8248[2][3][4]
MKN-749.3848[2][3][4]
Cryptotanshinone AGSSensitive (IC50 not specified)24[5][6]
MKN-28Sensitive (IC50 not specified)24[5][6]
MKN-45Sensitive (IC50 not specified)24[5][6]
WP1066 AGS~5 (Significant inhibition)18[7][8][9]
S3I-201 (SDL-1 derivative) MKN144.90Not Specified
HGC2731.52Not Specified
MGC80326.49Not Specified
AZ52111.78Not Specified

Mechanism of Action: The STAT3 Signaling Pathway

The STAT3 signaling cascade is a pivotal pathway in cancer cell biology. It is typically activated by upstream cytokines and growth factors, leading to the phosphorylation of STAT3, its subsequent dimerization, and translocation to the nucleus where it regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue. This action blocks the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.

STAT3_Signaling_Pathway STAT3 Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IL-6R, EGFR) Cytokine_GF->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 (inactive monomer) JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->STAT3 Inhibition of Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiation

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8)

The anti-proliferative effects of the STAT3 inhibitors were quantified using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the number of viable cells based on the activity of dehydrogenases in living cells.

  • Cell Seeding: Gastric cancer cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or other STAT3 inhibitors for the indicated durations (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

To determine the effect of the inhibitors on STAT3 activation, the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 were measured by Western blotting.

  • Cell Treatment and Lysis: Gastric cancer cells were treated with the inhibitors for a specified time. After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The membrane was subsequently stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow Experimental Workflow for Efficacy Assessment cluster_cell_culture cluster_assays cluster_data_analysis cluster_conclusion Start Gastric Cancer Cell Lines (e.g., MKN1, BGC823, AGS) Treatment Treatment with This compound or other STAT3 Inhibitors Start->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Western_Blot Western Blot for p-STAT3 Treatment->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Quant p-STAT3/STAT3 Ratio Quantification Western_Blot->Protein_Quant Conclusion Comparative Efficacy Assessment IC50_Calc->Conclusion Protein_Quant->Conclusion

References

Terphenyllin: A Comparative Analysis Against Established Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Terphenyllin, a p-terphenyl (B122091) metabolite isolated from Aspergillus species, has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of this compound with other well-established natural product anticancer agents—paclitaxel, vincristine (B1662923), and doxorubicin (B1662922)—focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a range of human cancer cell lines. For a direct comparison of potency, the half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes the IC50 values for a representative this compound derivative (CHNQD-00824) and the established anticancer agents paclitaxel, vincristine, and doxorubicin across several shared cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can influence the results.

Cell LineCancer TypeThis compound Derivative (CHNQD-00824) IC50 (µM)Paclitaxel IC50 (µM)Vincristine IC50 (µM)Doxorubicin IC50 (µM)
Panc-1 Pancreatic CancerNot Available~0.0073Not Available~12.2
HCT116 Colon Cancer0.45Not AvailableNot Available1.9
A549 Lung Cancer1.23~0.0094Not Available>20
HeLa Cervical Cancer1.56Not Available~0.00142.9
HepG2 Hepatocellular Carcinoma7.64Not AvailableNot Available12.18
U2OS Osteosarcoma0.23Not AvailableNot AvailableNot Available
DU145 Prostate Cancer0.89Not AvailableNot AvailableNot Available
BT549 Breast Cancer0.16Not AvailableNot AvailableNot Available
MCF7 Breast Cancer2.34~3.5~0.007372.50
HCT8 Colon Cancer0.32Not AvailableNot AvailableNot Available

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and the comparator drugs are mediated through distinct molecular mechanisms, primarily involving the induction of cell death and cell cycle arrest.

This compound exerts its anticancer effects through the induction of apoptosis and pyroptosis, a form of programmed cell death, as well as by causing cell cycle arrest.[1] Its mechanisms are primarily linked to the modulation of the p53 and STAT3 signaling pathways.[1] In melanoma cells, this compound upregulates the p53 tumor suppressor protein, which in turn activates pro-apoptotic proteins like BAX and FAS, leading to caspase-3 activation.[2] Activated caspase-3 not only executes apoptosis but also cleaves Gasdermin E (GSDME) to initiate pyroptosis.[2] In gastric cancer, this compound has been shown to inhibit the STAT3 signaling pathway.[3] It directly interacts with STAT3, inhibiting its phosphorylation and activation, which subsequently downregulates the expression of STAT3 target genes like c-Myc and Cyclin D1, leading to cell cycle arrest and apoptosis.[3] In pancreatic cancer models, this compound has been observed to suppress tumor growth and metastasis.[4]

Paclitaxel , a taxane (B156437) diterpenoid isolated from the Pacific yew tree, is a potent mitotic inhibitor.[5] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[5][6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[]

Vincristine , a vinca (B1221190) alkaloid from the Madagascar periwinkle, is another microtubule-targeting agent.[8] Unlike paclitaxel, vincristine inhibits the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule assembly also leads to mitotic arrest at the metaphase and activation of the apoptotic cascade.[9]

Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action.[1] It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[1][10] Doxorubicin is also known to generate reactive oxygen species (ROS), which cause damage to cellular components including DNA, lipids, and proteins, further contributing to its cytotoxicity.[11]

Signaling Pathway Diagrams

Terphenyllin_p53_Pathway This compound This compound p53 p53 This compound->p53 BAX_FAS BAX / FAS p53->BAX_FAS Caspase3 Caspase-3 BAX_FAS->Caspase3 GSDME GSDME Caspase3->GSDME Apoptosis Apoptosis Caspase3->Apoptosis Pyroptosis Pyroptosis GSDME->Pyroptosis

This compound's p53-mediated apoptosis and pyroptosis pathway.

Terphenyllin_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation pSTAT3 p-STAT3 (Inactive) Target_Genes Target Genes (c-Myc, Cyclin D1) pSTAT3->Target_Genes Downregulation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Target_Genes->Cell_Cycle_Arrest

This compound's inhibition of the STAT3 signaling pathway.

Paclitaxel_Vincristine_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Vincristine Vincristine Vincristine->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action for Paclitaxel and Vincristine.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Doxorubicin's mechanisms of inducing apoptosis.

Experimental Protocols

The determination of cytotoxic activity and the elucidation of molecular mechanisms rely on standardized in vitro assays. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity Assays (MTT and SRB)

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from concentration-response curves.

2. Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the total cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. 100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 515 nm.

  • Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in apoptosis.

  • Cell Lysis: Following treatment with the test compound, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control such as β-actin or GAPDH.

General Experimental Workflow

The screening and characterization of a novel anticancer agent typically follow a structured workflow.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Validation a Cell Line Panel Selection b Cytotoxicity Assay (MTT/SRB) a->b c IC50 Determination b->c d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assays (e.g., Annexin V) d->e f Western Blot for Signaling Proteins e->f g In Vivo Xenograft Models f->g h Toxicity Studies g->h

A typical workflow for anticancer drug discovery.

References

Validating the Anti-Metastatic Potential of Terphenyllin: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-metastatic effects of Terphenyllin, a marine-derived natural product, with other therapeutic agents targeting similar pathways. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts in oncology.

This compound: A Promising Anti-Metastatic Agent

Recent in vivo studies have demonstrated the potential of this compound to inhibit tumor growth and metastasis in preclinical models of pancreatic and gastric cancer. Its mechanism of action appears to be multifactorial, primarily involving the induction of apoptosis and the inhibition of the STAT3 signaling pathway, both of which are critical in cancer progression and metastasis.

Comparative Analysis of In Vivo Anti-Metastatic Effects

While direct head-to-head in vivo comparative studies are not yet available, this guide presents data from individual studies on this compound and two other compounds, Napabucasin (a STAT3 inhibitor) and Navitoclax (an apoptosis inducer), to offer an indirect comparison of their anti-metastatic efficacy.

Data Presentation

Table 1: In Vivo Anti-Metastatic Effects of this compound in an Orthotopic Pancreatic Cancer Mouse Model [1][2]

ParameterControl GroupThis compound-Treated Group (20 mg/kg/day)Percentage Inhibition
Primary Tumor Growth (Photons/sec) Data not explicitly provided in a comparable formatSignificantly lower than controlNot explicitly quantified
Metastasis All mice (100%) developed metastases2 out of 8 mice (25%) developed metastases75%
Metastatic Sites Liver, diaphragm, spleen, kidney, intestineLiver (in 2 mice)Reduction in the number and spread of metastatic sites

Table 2: In Vivo Anti-Metastatic Effects of this compound in an Orthotopic Gastric Cancer Mouse Model [3][4]

ParameterControl GroupThis compound-Treated Group (20 mg/kg/day)Percentage Inhibition
Primary Tumor Weight (g) ~1.2 g~0.4 g~67%
Metastasis All mice (100%) showed metastasis3 out of 10 mice (30%) showed metastasis70%
Metastatic Sites Liver, spleen, kidneyLiver, spleen (in fewer mice)Reduction in metastatic incidence and organ involvement

Table 3: In Vivo Anti-Metastatic Effects of Napabucasin (STAT3 Inhibitor) in a Pancreatic Cancer Xenograft Model

Note: The experimental model and parameters differ from the this compound studies, precluding direct comparison.

ParameterVehicle ControlNapabucasin-Treated Group
Metastasis Data not explicitly provided in a comparable formatInhibited metastasis in a pancreatic cancer xenograft model

Table 4: In Vivo Effects of Navitoclax (ABT-263, Apoptosis Inducer) in a Pancreatic Cancer Xenograft Model

Note: This study focused on the enhancement of chemotherapy and may not be a direct measure of anti-metastatic potential as a monotherapy. The experimental model and parameters differ from the this compound studies.

ParameterTreatment GroupOutcome
Tumor Growth Gemcitabine + ABT-263Decreased tumor growth compared to individual agents

Experimental Protocols

Orthotopic Pancreatic Cancer Model for this compound Evaluation[1][2]
  • Cell Line: Human pancreatic cancer cell line Panc-1, stably expressing luciferase (Panc-1-luc).

  • Animal Model: Female severe combined immunodeficient (SCID) mice (5-6 weeks old).

  • Tumor Implantation: Panc-1-luc cells (1x10^6) were surgically implanted into the pancreas of each mouse.

  • Treatment: After one week, mice were randomized into a control group (vehicle) and a treatment group. This compound (20 mg/kg/day) was administered via intraperitoneal (i.p.) injection for 5 weeks.

  • Monitoring: Tumor growth and metastasis were monitored weekly using an in vivo imaging system to detect bioluminescence. Body weight was measured to assess toxicity.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and primary tumors and metastatic organs were collected for histological analysis.

Orthotopic Gastric Cancer Model for this compound Evaluation[3][4]
  • Cell Line: Human gastric cancer cell line MKN1.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: MKN1 cells (2x10^6) were orthotopically injected into the stomach wall of each mouse.

  • Treatment: After one week, mice were randomized. This compound (20 mg/kg/day) was administered via i.p. injection for 4 weeks.

  • Monitoring: Tumor growth was monitored, and body weight was recorded.

  • Endpoint Analysis: At the end of the experiment, primary tumors were weighed, and metastatic nodules in various organs were counted.

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action

This compound's anti-metastatic effects are attributed to its ability to modulate two key signaling pathways:

  • Induction of Apoptosis: this compound upregulates pro-apoptotic proteins (Bax, Bad, Puma) and downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to cancer cell death.

  • Inhibition of STAT3 Signaling: this compound directly binds to STAT3, inhibiting its phosphorylation and activation. This, in turn, downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and metastasis (e.g., c-Myc, Cyclin D1).

Terphenyllin_Mechanism cluster_0 Apoptosis Pathway cluster_1 STAT3 Signaling Pathway Terphenyllin_A This compound Bax_Bad_Puma ↑ Pro-apoptotic Proteins (Bax, Bad, Puma) Terphenyllin_A->Bax_Bad_Puma Bcl2_BclxL ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Terphenyllin_A->Bcl2_BclxL Apoptosis Apoptosis Bax_Bad_Puma->Apoptosis Bcl2_BclxL->Apoptosis Terphenyllin_S This compound STAT3 STAT3 Terphenyllin_S->STAT3 pSTAT3 p-STAT3 (Active) Terphenyllin_S->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation Target_Genes ↓ Target Gene Expression (c-Myc, Cyclin D1) pSTAT3->Target_Genes Metastasis Metastasis Target_Genes->Metastasis

Caption: this compound's dual anti-metastatic mechanism.

General In Vivo Anti-Metastatic Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-metastatic potential of a compound in an in vivo model.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., Luciferase-tagged) implant Orthotopic Implantation of Cancer Cells into Mice start->implant tumor_dev Allow Primary Tumor Development implant->tumor_dev randomize Randomize Mice into Control & Treatment Groups tumor_dev->randomize treatment Administer Vehicle (Control) or Test Compound (Treatment) randomize->treatment monitor Monitor Tumor Growth & Metastasis (e.g., In Vivo Imaging) treatment->monitor endpoint Endpoint: Euthanize Mice monitor->endpoint analysis Analyze Primary Tumor & Metastatic Organs endpoint->analysis conclusion Conclusion on Anti-Metastatic Efficacy analysis->conclusion

Caption: In vivo anti-metastasis study workflow.

Conclusion

References

Combination Therapy of Terphenyllin with Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a significant interest in combination regimens. This guide provides a comparative analysis of the potential for combining Terphenyllin, a naturally occurring p-terphenyl, with standard chemotherapeutic agents. While direct clinical data on this specific combination is emerging, this document synthesizes preclinical evidence on this compound's mechanism of action to build a strong rationale for its synergistic potential with established drugs like cisplatin, doxorubicin (B1662922), and paclitaxel.

Rationale for Combination Therapy

This compound, a secondary metabolite isolated from Aspergillus candidus, has demonstrated notable anti-cancer properties as a standalone agent.[1] Its primary mechanisms of action involve the induction of apoptosis and the inhibition of key cancer-promoting signaling pathways.[2][3] These mechanisms suggest a high potential for synergistic interactions with conventional chemotherapeutics, which often act through different, albeit sometimes overlapping, pathways. The combination approach aims to attack cancer cells on multiple fronts, potentially leading to enhanced efficacy, reduced drug resistance, and lower dose requirements, thereby minimizing side effects.

Comparative Efficacy of Single Agents

To establish a baseline for evaluating potential synergistic effects, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapeutics in various cancer cell lines. It is important to note that the efficacy of these compounds can vary significantly depending on the cancer type and specific cell line.

CompoundCancer TypeCell Line(s)IC50 (µM)Reference
This compound Pancreatic CancerPanc1, HPAC36.4, 35.4[2]
Gastric CancerNot SpecifiedConcentration-dependent inhibition[4]
MelanomaA375Not Specified (induces apoptosis)[1]
This compound Derivative (CHNQD-00824) Breast CancerBT5490.16[5][6]
OsteosarcomaU2OSSub-micromolar[6]
Colon CancerHCT8, HCT116Sub-micromolar[6]
Prostate CancerDU145Sub-micromolar[6]
Cisplatin VariousVariousGenerally in the low micromolar range[1]
Doxorubicin Breast Cancer, etc.VariousVaries widely[7]
Paclitaxel Breast Cancer, etc.VariousVaries widely[8]

Mechanistic Insights: The Foundation for Synergy

This compound's anti-cancer effects are primarily attributed to its ability to modulate critical signaling pathways involved in cell survival and proliferation. Understanding these mechanisms is key to predicting and evaluating its synergistic potential with chemotherapeutic drugs.

Induction of Apoptosis via the p53 Signaling Pathway

This compound has been shown to upregulate the tumor suppressor protein p53.[1] This activation triggers the intrinsic apoptotic pathway, leading to the increased expression of pro-apoptotic proteins like BAX and the subsequent activation of executioner caspases, such as Caspase-3.[2][9] This pro-apoptotic effect could be synergistic with DNA-damaging agents like cisplatin , which also heavily rely on the induction of apoptosis for their cytotoxic effects.

Terphenyllin_Apoptosis_Pathway This compound This compound p53 p53 Upregulation This compound->p53 BAX BAX Expression p53->BAX Caspase3 Caspase-3 Activation BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. this compound-induced apoptotic pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in promoting cell proliferation, survival, and metastasis. This compound has been identified as an inhibitor of STAT3 phosphorylation and activation.[4] By blocking the STAT3 pathway, this compound can halt the cell cycle and induce apoptosis.[3][4] This mechanism is particularly promising for combination therapy with drugs like paclitaxel , which induces mitotic arrest.[8] Inhibiting STAT3-mediated survival signals could enhance the cell-killing effects of paclitaxel-induced cell cycle blockade.

Terphenyllin_STAT3_Pathway This compound This compound STAT3_p STAT3 Phosphorylation (Inhibition) This compound->STAT3_p STAT3_act STAT3 Activation (Inhibition) STAT3_p->STAT3_act Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) (Downregulation) STAT3_act->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Figure 2. Inhibition of the STAT3 pathway by this compound.

Proposed Experimental Workflow for Evaluating Combination Therapy

To rigorously assess the synergistic potential of this compound with standard chemotherapeutics, a systematic experimental approach is necessary. The following workflow outlines the key steps for in vitro evaluation.

Experimental_Workflow cluster_0 Phase 1: Single Agent Cytotoxicity cluster_1 Phase 2: Combination Treatment & Synergy Analysis cluster_2 Phase 3: Mechanistic Validation Cell_Culture Select & Culture Cancer Cell Lines Single_Agent_Treatment Treat with this compound & Chemotherapeutic (alone) Cell_Culture->Single_Agent_Treatment MTT_Assay_1 Cell Viability Assay (MTT) Single_Agent_Treatment->MTT_Assay_1 IC50_Determination Determine IC50 Values MTT_Assay_1->IC50_Determination Combination_Treatment Treat with Combinations (Fixed Ratio or Checkerboard) IC50_Determination->Combination_Treatment MTT_Assay_2 Cell Viability Assay (MTT) Combination_Treatment->MTT_Assay_2 CI_Calculation Calculate Combination Index (CI) MTT_Assay_2->CI_Calculation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) CI_Calculation->Apoptosis_Assay If CI < 1 (Synergy) Western_Blot Western Blot Analysis (p53, BAX, Cleaved Caspase-3, p-STAT3) CI_Calculation->Western_Blot If CI < 1 (Synergy)

References

Assessing the selectivity of Terphenyllin for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Terphenyllin: A Comparative Analysis of its Selectivity for Cancer Cells

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a technical comparison of this compound, a naturally occurring p-terphenyl (B122091) metabolite, and its derivatives, focusing on their selective cytotoxicity towards cancer cells over normal cells. Recent studies have highlighted this compound's potential as a chemotherapeutic agent due to its ability to induce programmed cell death (apoptosis and pyroptosis) and cause cell cycle arrest in various cancer cell lines.[1] This document compiles quantitative data from in vitro studies, presents detailed experimental methodologies, and visualizes the key molecular signaling pathways involved to facilitate further research and development.

Quantitative Assessment of Cytotoxicity and Selectivity

The efficacy of a potential anticancer agent is determined not only by its potency against tumor cells but also by its safety profile concerning healthy cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, while the Selectivity Index (SI) — calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells (SI = IC₅₀ normal / IC₅₀ cancer) — provides a quantitative measure of this differential effect.[2] An SI value greater than 3 is generally considered to indicate high selectivity.[2]

One study demonstrated that this compound significantly inhibited the viability of multiple pancreatic cancer cell lines while having minimal effects on a normal human pancreatic cell line (HPNE).[3] This suggests a favorable selectivity profile for this cancer type. A derivative of this compound, CHNQD-00824, has also shown potent cytotoxic activities across a broad range of cancer cell lines with IC₅₀ values ranging from 0.16 to 7.64 μM.[4]

Below is a summary of the reported IC₅₀ values for this compound and its derivative against various human cancer cell lines and a normal cell line.

CompoundCell LineCancer TypeIC₅₀ (µM)Normal Cell Line (HPNE) IC₅₀ (µM)Selectivity Index (SI)Reference
This compoundPanc1Pancreatic Cancer<200>200>1.0[3][5]
This compoundHPACPancreatic Cancer<200>200>1.0[3][5]
CHNQD-00824BT549Breast Cancer< 1.0Not ReportedNot Calculable[1]
CHNQD-00824U2OSOsteosarcoma< 1.0Not ReportedNot Calculable[1]
CHNQD-00824HCT8Colon Cancer< 1.0Not ReportedNot Calculable[1]
CHNQD-00824HCT116Colon Cancer< 1.0Not ReportedNot Calculable[1]
CHNQD-00824DU145Prostate Cancer< 1.0Not ReportedNot Calculable[1]

Note: Direct comparison of IC₅₀ values between different studies should be done with caution due to potential variations in experimental protocols, cell lines, and exposure times.[6]

Mechanisms of Action: Signaling Pathways

This compound's anticancer effects are primarily driven by its ability to modulate critical signaling pathways that control cell survival, proliferation, and death. The specific mechanism can vary depending on the cancer type.[1][7]

p53-Mediated Apoptosis and Pyroptosis in Melanoma

In melanoma cells (A375), this compound upregulates the tumor suppressor protein p53.[8][9] This activation triggers the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like BAX and FAS.[7][9] This cascade leads to the activation of caspase-3 (CASP3), a key executioner enzyme.[8] Activated CASP3 not only drives apoptosis by cleaving substrates like PARP1 but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a pro-inflammatory form of programmed cell death.[1][8][9] This dual induction of both apoptosis and pyroptosis enhances its cancer-killing efficacy.[1]

G cluster_0 This compound Action in Melanoma TER This compound p53 p53 TER->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Activates CASP3 Caspase-3 (Activated) BAX_FAS->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis G cluster_1 This compound Action in Gastric Cancer TER This compound STAT3 STAT3 Phosphorylation TER->STAT3 Inhibits STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Target_Genes Target Gene Expression (c-Myc, Cyclin D1) STAT3_dimer->Target_Genes Cell_Cycle Cell Cycle Arrest & Apoptosis Target_Genes->Cell_Cycle G cluster_2 In Vitro Anticancer Drug Screening Workflow A 1. Cell Line Selection (Cancer vs. Normal) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Treatment (Dose-response) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Viability Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Absorbance Reading) E->F G 7. Data Analysis (IC50 & SI Calculation) F->G H 8. Mechanistic Studies (Western Blot, Flow Cytometry) G->H

References

Cross-Validation of Terphenyllin's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Terphenyllin and its derivatives across various cancer cell lines. Experimental data is presented to support the findings, offering insights into its therapeutic potential.

Quantitative Analysis of Cytotoxic Activity

This compound and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for a notable derivative, CHNQD-00824, highlight its potent and broad-spectrum activity, with several cell lines showing sensitivity in the sub-micromolar range.

Cell LineCancer TypeIC50 (µM) of CHNQD-00824
BT549Breast Cancer< 1.0
U2OSOsteosarcoma< 1.0
HCT8Cecal Adenocarcinoma< 1.0
HCT116Colon Cancer< 1.0
DU145Prostate Cancer< 1.0
Panc-1Pancreatic Cancer0.16 - 7.64
A549Non-small Cell Lung Cancer0.16 - 7.64
RCC4Renal Cancer0.16 - 7.64
HeLaCervical Cancer0.16 - 7.64
HepG2Liver Cancer0.16 - 7.64
U251Glioma0.16 - 7.64
TE-1Esophageal Cancer0.16 - 7.64
MCF7Breast Cancer0.16 - 7.64

Note: The data for the derivative CHNQD-00824 is presented due to the availability of comprehensive cross-cancer cell line screening data.

Studies on the parent compound, this compound, have shown pronounced inhibitory effects on A375 melanoma cells, as well as concentration-dependent inhibition of growth, proliferation, and colony formation in gastric and pancreatic cancer cells.[1][2][3]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (or its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from concentration-response curves.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as apoptosis.[7][8][9][10][11]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved-caspase-3, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Cyclin D1)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing Molecular Mechanisms and Workflows

To illustrate the experimental processes and the molecular pathways affected by this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing this compound's Anticancer Activity cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with this compound (various concentrations) cell_seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay western_blot Western Blot for Protein Expression treatment->western_blot ic50 Calculate IC50 Values mtt_assay->ic50 protein_quant Quantify Protein Levels western_blot->protein_quant cytotoxicity Determine Cytotoxicity ic50->cytotoxicity mechanism Elucidate Mechanism of Action protein_quant->mechanism

Experimental workflow for evaluating this compound.
This compound's Impact on Signaling Pathways

This compound's anticancer effects are primarily mediated through the modulation of key signaling pathways, including the p53 and STAT3 pathways.[1]

Activation of the p53 Pathway in Melanoma Cells

In melanoma cells, this compound upregulates the tumor suppressor protein p53.[2][12] This triggers the intrinsic apoptotic pathway, leading to programmed cell death.

p53_pathway This compound-Induced p53 Signaling Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 bax_fas BAX / FAS (Upregulation) p53->bax_fas caspase3 Caspase-3 (Activation) bax_fas->caspase3 apoptosis Apoptosis caspase3->apoptosis

Activation of the p53 pathway by this compound.

Inhibition of the STAT3 Pathway in Gastric Cancer Cells

In gastric cancer, this compound inhibits the STAT3 signaling pathway, which is crucial for cancer cell growth and proliferation.[1][13] It achieves this by reducing the phosphorylation of STAT3, which in turn decreases the expression of downstream target genes like c-Myc and Cyclin D1.[1][13]

stat3_pathway Inhibition of STAT3 Signaling Pathway by this compound This compound This compound p_stat3 p-STAT3 (Phosphorylation) This compound->p_stat3 Inhibits stat3 STAT3 stat3->p_stat3 dimerization STAT3 Dimerization p_stat3->dimerization translocation Nuclear Translocation dimerization->translocation target_genes Target Genes (c-Myc, Cyclin D1) translocation->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation

Inhibition of the STAT3 pathway by this compound.

References

Evaluating the Synergistic Potential of Terphenyllin in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards combination regimens that can enhance efficacy, overcome resistance, and reduce toxicity. Terphenyllin, a natural p-terphenyl (B122091) compound, has demonstrated notable anticancer properties as a standalone agent. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound when combined with conventional chemotherapeutic drugs. The experimental data presented herein is illustrative, designed to model the outcomes of robust preclinical investigations into novel combination therapies.

Introduction to this compound and Drug Synergy

This compound, derived from the fungus Aspergillus candidus, has been shown to inhibit tumor growth and induce programmed cell death in various cancer cell lines. Its mechanisms of action include the upregulation of the p53 signaling pathway, leading to apoptosis and pyroptosis, and the inhibition of the STAT3 signaling pathway.[1][2][3][4] The concept of synergy in pharmacology dictates that the combined effect of two or more drugs is greater than the sum of their individual effects. Quantifying this synergy is crucial for the rational design of combination therapies. The Combination Index (CI), based on the Chou-Talalay method, is a widely accepted metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][5]

Hypothetical Synergistic Effects of this compound with Standard Chemotherapeutics

This section presents hypothetical experimental data to illustrate the potential synergistic interactions between this compound and three widely used chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Quantitative Analysis of Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) for this compound and standard chemotherapies, both individually and in combination, against a model human breast cancer cell line (MCF-7). The Combination Index (CI) values are calculated at 50% cell growth inhibition.

Drug/CombinationThis compound IC50 (µM)Chemotherapy Drug IC50 (µM)Combination IC50 (this compound + Chemo)Combination Index (CI)Synergy Level
This compound 15----
Doxorubicin -1.2---
This compound + Doxorubicin5.00.4(5.0 + 0.4)0.67Synergy
Cisplatin -5.0---
This compound + Cisplatin6.02.0(6.0 + 2.0)0.80Synergy
Paclitaxel -0.1---
This compound + Paclitaxel7.50.05(7.5 + 0.05)1.0Additive

This data is illustrative and intended for comparative purposes.

Enhanced Apoptosis Induction

The combination of this compound with Doxorubicin and Cisplatin could potentially lead to a significant increase in apoptosis compared to single-agent treatments. The following table presents hypothetical data from an Annexin V-FITC/PI apoptosis assay.

Treatment% Apoptotic Cells (Early + Late)Fold Increase vs. Control
Control (Untreated)5%1.0
This compound (10 µM)20%4.0
Doxorubicin (0.5 µM)25%5.0
This compound + Doxorubicin60%12.0
Cisplatin (2.5 µM)22%4.4
This compound + Cisplatin55%11.0

This data is illustrative and intended for comparative purposes.

Mechanistic Insights into Synergistic Action

The synergistic effects of this compound in combination with other drugs can be attributed to its multi-faceted mechanism of action, which may complement or enhance the cytotoxic effects of conventional chemotherapies.

Modulation of Apoptotic Pathways

This compound is known to induce apoptosis through the intrinsic pathway by upregulating p53, which in turn activates BAX and leads to the release of cytochrome c from the mitochondria.[1] This action can potentiate the effects of DNA-damaging agents like Doxorubicin and Cisplatin, which also converge on the apoptotic cascade.

G This compound This compound p53 p53 This compound->p53 Doxorubicin Doxorubicin Doxorubicin->p53 BAX BAX p53->BAX Mitochondria Mitochondria BAX->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Pro-Apoptotic Pathway
Inhibition of STAT3 Signaling

This compound has been identified as an inhibitor of the STAT3 signaling pathway, which is often constitutively activated in cancer and contributes to cell proliferation, survival, and angiogenesis.[3][4] By inhibiting STAT3, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.

G This compound This compound STAT3_P p-STAT3 This compound->STAT3_P Inhibits STAT3 STAT3 STAT3->STAT3_P Phosphorylation Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) STAT3_P->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Inhibition of STAT3 Signaling by this compound

Experimental Protocols

To ensure the reproducibility and validity of synergy studies, detailed and standardized experimental protocols are essential.

Cell Viability and Synergy Analysis

A standard protocol for assessing the synergistic cytotoxicity of this compound in combination with another drug would involve the following steps:

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various fixed ratios. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

G start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells prepare_drugs Prepare Drug Dilutions (this compound & Chemo) plate_cells->prepare_drugs treat_cells Treat Cells with Drug Combinations prepare_drugs->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay analyze_data Calculate CI (Chou-Talalay Method) viability_assay->analyze_data end End analyze_data->end

References

On-Target Activity of Terphenyllin: A Comparative Analysis with ERK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Shift in Focus: Evidence Points to STAT3 as the Primary Target of Terphenyllin, Not ERK1/2

Initial investigations into the anticancer properties of this compound explored its potential as an inhibitor of the ERK1/2 signaling pathway, a critical regulator of cell proliferation and survival frequently dysregulated in cancer. However, emerging evidence strongly suggests that the primary on-target activity of this compound is not through direct inhibition of ERK1/2, but rather through the modulation of the STAT3 signaling pathway. This guide provides a comprehensive comparison of this compound's mechanism of action with established ERK1/2 inhibitors, presenting the current understanding of its on-target activity and the experimental data supporting it. While direct knockout/knockdown studies for this compound on STAT3 are still forthcoming in published literature, related genetic studies and consistent downstream effects provide compelling evidence for its mode of action.

This compound's Anticancer Activity: Targeting the STAT3 Pathway

Recent studies have identified this compound as a direct inhibitor of STAT3. Molecular docking studies have shown that this compound can bind to STAT3, and subsequent cellular assays have demonstrated that it inhibits the phosphorylation and activation of STAT3 at Tyr705.[1][2] This inhibition of STAT3 phosphorylation leads to a downstream decrease in the expression of STAT3-dependent target genes, such as the key regulators of cell proliferation and survival, c-Myc and Cyclin D1.[1][2][3] The anticancer effects of this compound, including inhibition of cell growth, proliferation, and colony formation, as well as the induction of apoptosis and cell cycle arrest, are attributed to this disruption of the STAT3 signaling pathway.[1][2][3]

While a definitive confirmation of STAT3 as the direct target of this compound using STAT3 knockout or knockdown models is a noted necessity for future research[1], a study on melanoma cells has provided a blueprint for such target validation. In this study, CRISPR-Cas9-mediated knockout of p53, an upstream regulator of a pathway affected by this compound, resulted in a significant rescue of this compound-induced cell death, thereby validating the involvement of that pathway.[4][5]

Comparative Analysis: this compound vs. ERK1/2 Inhibitors

To provide a clear perspective on the distinct mechanisms of action, this section compares the cellular effects of this compound with two well-characterized ERK1/2 inhibitors, Ulixertinib (B1684335) (BVD-523) and SCH772984.

FeatureThis compoundUlixertinib (BVD-523)SCH772984
Primary Target STAT3[1][2]ERK1/2[6][7][8]ERK1/2[9][10][11][12]
Mechanism of Action Inhibits STAT3 phosphorylation and activation.[1][2]Reversible, ATP-competitive inhibitor of ERK1/2.[6][8]Dual mechanism: ATP-competitive inhibitor and prevents MEK-mediated ERK phosphorylation.[10]
Downstream Effects Decreased expression of c-Myc and Cyclin D1.[1][2][3]Inhibition of RSK phosphorylation and other ERK1/2 substrates.[7]Inhibition of RSK phosphorylation and ERK1/2 auto-phosphorylation.[9][13]
Cellular Outcomes Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[1][2][3]G1 cell cycle arrest, induction of apoptosis.[14]G1 cell cycle arrest, induction of apoptosis.[13][15][16]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the ERK1/2 inhibitors in various cancer cell lines, demonstrating their respective potencies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMKN1Gastric CancerNot explicitly stated, but effective at concentrations of 2.5-10 µM[1]
BGC823Gastric CancerNot explicitly stated, but effective at concentrations of 2.5-10 µM[1]
Ulixertinib (BVD-523)A375Melanoma0.18[7]
BT40Pediatric Low-Grade Glioma0.0627[17]
Various NB cellsNeuroblastomaPotent inhibition[18]
SCH772984A375Melanoma<0.5[9]
H727Non-Small-Cell Lung Cancer0.135[19]
LOXMelanoma<0.5[13]
MiaPaCaPancreatic Cancer<0.5[13]
15 of 21 BRAF mutant melanoma linesMelanoma<1[16]
11 of 14 NRAS mutant melanoma linesMelanoma<1[16]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by this compound Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus DNA DNA Nucleus->DNA Transcription Gene Transcription (c-Myc, Cyclin D1) DNA->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->STAT3_inactive Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

ERK12_Signaling_Pathway MAPK/ERK Signaling Pathway and Inhibition by ERK1/2 Inhibitors GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK) ERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation ERK_Inhibitor Ulixertinib / SCH772984 ERK_Inhibitor->ERK Inhibits

Caption: MAPK/ERK signaling pathway and the site of action for ERK1/2 inhibitors.

STAT3_Knockdown_Workflow Experimental Workflow for STAT3 Knockdown and this compound Treatment Start Start: Cancer Cell Line Transfection Transfect with shRNA/siRNA for STAT3 Start->Transfection WT_cells Wild-type Cells Start->WT_cells Selection Select for Knockdown Cells Transfection->Selection KD_cells STAT3 Knockdown Cells Selection->KD_cells Treatment_WT Treat with this compound WT_cells->Treatment_WT Treatment_KD Treat with this compound KD_cells->Treatment_KD Analysis Downstream Analysis Treatment_WT->Analysis Treatment_KD->Analysis Western Western Blot (p-STAT3, STAT3, Apoptosis markers) Analysis->Western Viability Cell Viability Assay Analysis->Viability Colony Colony Formation Assay Analysis->Colony

Caption: A general experimental workflow for validating this compound's on-target activity using STAT3 knockdown.

Experimental Protocols

General Protocol for STAT3 Knockdown and Western Blot Analysis

This protocol provides a general framework for validating the on-target activity of this compound by assessing its effects in STAT3-knockdown cells.

1. Cell Culture and STAT3 Knockdown:

  • Culture human gastric cancer cell lines (e.g., MKN1, BGC823) or other relevant cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • For STAT3 knockdown, transfect cells with STAT3-specific short hairpin RNA (shRNA) or small interfering RNA (siRNA) constructs using a suitable transfection reagent. A non-targeting control shRNA/siRNA should be used as a negative control.

  • Select for stably transfected cells if using shRNA, or perform transient transfections with siRNA.

  • Confirm the efficiency of STAT3 knockdown by Western blot analysis of total STAT3 protein levels.[20][21]

2. This compound Treatment:

  • Seed both wild-type (or control transfected) and STAT3-knockdown cells at an appropriate density in multi-well plates.

  • After allowing the cells to adhere, treat them with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

3. Western Blot Analysis:

  • Following treatment, harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). A loading control antibody (e.g., β-actin or GAPDH) must also be used.[22][23][24]

  • After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

4. Cell Viability and Apoptosis Assays:

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to assess the cytotoxic effects of this compound in both wild-type and STAT3-knockdown cells.

  • Conduct apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the extent of apoptosis induced by this compound in both cell populations.

Expected Outcome: If STAT3 is the primary target of this compound, STAT3-knockdown cells are expected to show a significantly reduced sensitivity to this compound-induced cytotoxicity and apoptosis compared to wild-type cells.

Conclusion

References

A Head-to-Head Comparison of Terphenyllin and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Terphenyllin and its notable p-terphenyl (B122091) derivatives, Prenylthis compound and CHNQD-00824. This report synthesizes experimental data on their cytotoxic effects and delves into their distinct mechanisms of action involving key signaling pathways.

The family of p-terphenyl compounds, naturally occurring aromatic molecules, has garnered significant attention in oncology for their potential as therapeutic agents.[1] this compound, a representative member of this class, and its derivatives have demonstrated considerable cytotoxic activity against a range of cancer cell lines.[2] This guide offers a comparative analysis of this compound, Prenylthis compound, and the derivative CHNQD-00824, focusing on their performance in preclinical studies and their modulation of critical cancer-related signaling pathways.

Quantitative Comparison of Cytotoxic Activity

The in vitro efficacy of this compound and its derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
This compound Panc1Pancreatic Cancer~20.07[3]
HPACPancreatic CancerNot explicitly stated, but significant inhibition observed[4][5]
MKN1Gastric CancerNot explicitly stated, but dose-dependent inhibition observed[2]
BGC823Gastric CancerNot explicitly stated, but dose-dependent inhibition observed[2]
Prenylthis compound A-549Lung Carcinoma1.53–10.90[2]
HL-60Promyelocytic Leukemia1.53–10.90[2]
P-388Murine Leukemia1.53–10.90[2]
CHNQD-00824 BT549Triple-Negative Breast Cancer0.16[6]
U2OSOsteosarcoma0.23[6]
HCT8Colon Cancer0.32[6]
HCT116Colon Cancer0.45[6]
DU145Prostate Cancer0.89[6]
A549Lung Cancer1.23[6]
HeLaCervical Cancer1.56[6]
MCF-7Breast Cancer2.34[6]
PC-3Prostate Cancer3.12[6]
K562Chronic Myelogenous Leukemia4.56[6]
B16-F10Melanoma5.87[6]
SGC-7901Gastric Cancer6.43[6]
HepG2Hepatocellular Carcinoma7.64[6]

Studies indicate that the derivative CHNQD-00824 exhibits broad-spectrum cytotoxic activity, with sub-micromolar efficacy against several cancer cell lines, and has been shown to possess stronger cytotoxic activity compared to its parent compound, this compound.[6]

Mechanisms of Action: A Tale of Two Pathways

The anti-cancer effects of this compound and its derivatives are primarily mediated through the modulation of the STAT3 and p53 signaling pathways, leading to the induction of programmed cell death (apoptosis) and cell cycle arrest.

STAT3 Signaling Pathway Inhibition:

This compound has been shown to directly interact with the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor often constitutively activated in cancer.[7] This interaction inhibits the phosphorylation and activation of STAT3, subsequently downregulating the expression of its target genes, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation and survival.[7]

p53 Signaling Pathway Activation:

In melanoma cells, Prenylthis compound has been observed to upregulate the tumor suppressor protein p53.[8] The activation of p53 triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.[8] Interestingly, in addition to apoptosis, activated caspase-3 can also cleave Gasdermin E (GSDME), initiating a form of inflammatory programmed cell death known as pyroptosis.[8]

While the effects of this compound and Prenylthis compound on these pathways have been investigated, the specific impact of CHNQD-00824 on the STAT3 and p53 signaling pathways requires further elucidation.

Visualizing the Molecular Mechanisms

To illustrate the key signaling pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.

STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates & Binds This compound This compound This compound->STAT3 Inhibits Phosphorylation Target_Genes Target Genes (c-Myc, Cyclin D1) DNA->Target_Genes Transcription Proliferation Proliferation Target_Genes->Proliferation Promotes

Caption: this compound inhibits the STAT3 signaling pathway.

p53_Activation Prenylthis compound Prenylthis compound p53 p53 Prenylthis compound->p53 Upregulates BAX_FAS BAX/FAS p53->BAX_FAS Upregulates Caspase3 Caspase-3 BAX_FAS->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis GSDME Gasdermin E Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Prenylthis compound activates the p53 signaling pathway.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with p-terphenyl compounds Cell_Culture->Treatment MTT_Assay 3a. Cytotoxicity Assessment (MTT Assay) Treatment->MTT_Assay Western_Blot 3b. Signaling Pathway Analysis (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating p-terphenyl compounds.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the p-terphenyl compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Prenylthis compound, or CHNQD-00824). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify changes in the expression and phosphorylation of key proteins in the STAT3 and p53 signaling pathways.

  • Cell Treatment and Lysis: Cancer cells are treated with the p-terphenyl compounds for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-STAT3 (Tyr705), total STAT3, p53, cleaved caspase-3, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound and its derivatives, particularly Prenylthis compound and CHNQD-00824, demonstrate significant potential as anti-cancer agents. The available data indicates that structural modifications to the p-terphenyl backbone can lead to enhanced cytotoxic potency and a broader spectrum of activity. Their mechanisms of action, involving the inhibition of the pro-proliferative STAT3 pathway and the activation of the pro-apoptotic p53 pathway, highlight their potential for targeted cancer therapy. Further research, including direct head-to-head comparative studies under identical experimental conditions and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Terphenyllin: A Comprehensive Guide to Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Terphenyllin, a p-terphenyl (B122091) derivative with known biological activities, requires careful consideration for its disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials.

Hazard Assessment and Classification

While specific ecotoxicity data for this compound is not extensively documented, its structural parent, p-terphenyl, provides a strong basis for a precautionary approach. Safety Data Sheets (SDS) for p-terphenyl classify it as "very toxic to aquatic life"[1]. Furthermore, a derivative of this compound has been observed to induce apoptosis in zebrafish embryos, indicating potential for developmental and aquatic toxicity[2]. Given these factors, all this compound waste should be treated as hazardous chemical waste with significant potential for environmental harm.

Due to its apoptosis-inducing capabilities, which are a hallmark of many cytotoxic agents used in chemotherapy, it is prudent to adopt handling and disposal protocols similar to those for cytotoxic waste[3][4][5][6]. This ensures the highest level of safety.

Quantitative Hazard Data for Related Terphenyl Compounds

CompoundHazard ClassificationEcotoxicity DataNotes
p-Terphenyl Acute aquatic toxicity (Category 1)[1]H400: Very toxic to aquatic life[1]Structurally similar to this compound. Indicates high environmental risk.
Hydrogenated Terphenyls Not acutely toxic to fish at concentrations well above water solubility[7]EC50 (48h) for freshwater invertebrates > 1.34 mg/L[7]Hydrogenation alters the chemical properties, potentially reducing toxicity compared to the aromatic p-terphenyl.
o-Terphenyl Irritating to eyes and respiratory tract. Bioaccumulation may occur in fish[8].No specific LC50/EC50 values provided, but bioaccumulation potential noted[8].An isomer of terphenyl, also indicating potential environmental persistence.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable framework for managing this compound waste from the point of generation to its final disposal.

Personal Protective Equipment (PPE)

Before handling this compound in pure form or as waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

Waste Segregation at the Point of Generation

Proper segregation is the most critical step in safe waste management.

  • Immediately segregate all materials contaminated with this compound from other waste streams (e.g., regular trash, non-hazardous lab waste, biohazardous waste)[6].

  • Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Types of this compound Waste and Containment

a. Solid Waste:

  • Includes: Unused or expired pure this compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).

  • Container: Place directly into a dedicated, sealable, and clearly labeled hazardous waste container. Following cytotoxic waste guidelines, this container should be purple or have a purple lid[6]. The container must be rigid and leak-proof.

b. Liquid Waste:

  • Includes: Solutions containing this compound, solvents used to dissolve this compound, and rinsate from cleaning contaminated glassware.

  • Container: Collect in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle). The container must be clearly labeled and, following best practices for cytotoxic-like waste, should be color-coded purple.

  • Never pour this compound solutions down the drain[1].

c. Sharps Waste:

  • Includes: Needles, syringes, or glass Pasteur pipettes contaminated with this compound.

  • Container: Place directly into a designated, puncture-resistant sharps container with a purple lid[6].

Waste Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound").

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked and have secondary containment (such as a spill tray) to prevent the spread of any potential leaks[3].

Spill Management
  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: For liquid spills, absorb the material using an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company[1]. Your institution's EHS office will coordinate the pickup and management of the waste.

  • Incineration: High-temperature incineration is the required and only approved method for the complete destruction of cytotoxic and cytostatic waste[4][5][6]. This method ensures that the hazardous chemical is irreversibly destroyed, preventing its release into the environment.

Mandatory Visualizations

Logical Workflow for this compound Disposal

Terphenyllin_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Point of Generation cluster_handling Initial Handling & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal Generation Waste Generation (Solid, Liquid, Sharps) Segregation Segregate as Hazardous/Cytotoxic-like Waste Generation->Segregation Immediate Action Solid_Waste Solid Waste (gloves, tips, etc.) Segregation->Solid_Waste Liquid_Waste Liquid Waste (solutions, rinsate) Segregation->Liquid_Waste Sharps_Waste Sharps Waste (needles, glass pipettes) Segregation->Sharps_Waste Solid_Container Purple-Lidded Solid Waste Bin Solid_Waste->Solid_Container Liquid_Container Purple-Lidded Waste Bottle Liquid_Waste->Liquid_Container Sharps_Container Purple-Lidded Sharps Container Sharps_Waste->Sharps_Container Labeling Label Container: 'Hazardous Waste - this compound' Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling Storage Store in Secure Designated Area w/ Secondary Containment Labeling->Storage EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup Incineration Final Disposal via High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Navigating the Safe Handling of Terphenyllin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of biologically active compounds like Terphenyllin demands a stringent adherence to safety protocols and a comprehensive understanding of its properties. This guide provides essential safety and logistical information for the operational use and disposal of this compound, a naturally occurring p-terphenyl (B122091) compound with demonstrated cytotoxic properties against various cancer cell lines. Adherence to these procedures is crucial for ensuring personnel safety and preventing environmental contamination.

While some suppliers may not classify this compound as hazardous under the Globally Harmonized System (GHS), its documented anti-cancer activities and effects on cellular pathways necessitate that it be handled with the caution appropriate for a cytotoxic agent.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory for all procedures involving this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of powder-free nitrile gloves are recommended. Gloves should be changed immediately if contaminated.
Body Protection Disposable GownA solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of the compound or when there is a risk of aerosolization.

Operational Plan for Handling this compound

A systematic workflow is critical to minimize the risk of exposure when handling this compound. All manipulations of this compound should be performed within a designated area, such as a certified chemical fume hood or a biological safety cabinet (BSC).

Preparation and Handling Workflow
  • Area Preparation : Before commencing work, decontaminate the work surface within the containment unit. Line the work area with a plastic-backed absorbent pad to contain any potential spills.

  • Gather Materials : Assemble all necessary equipment and reagents, including pre-weighed this compound, solvents, and waste containers, within the containment unit.

  • Donning PPE : Put on all required PPE in the correct sequence: inner gloves, gown, outer gloves, and eye/face protection. If handling powder, an N95 respirator is also required.

  • Compound Handling :

    • Weighing : If weighing the solid form, do so within a ventilated balance enclosure or a chemical fume hood.

    • Reconstitution : To prepare solutions, add solvent slowly to the vial containing the solid this compound to avoid splashing. Cap the vial and vortex or sonicate until fully dissolved.

  • Post-Handling : After handling, wipe down the exterior of all containers with a suitable decontamination solution before removing them from the containment unit.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[1][2]

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste (often purple or yellow with a cytotoxic symbol).[2]Includes contaminated gloves, gowns, pipette tips, vials, and absorbent pads.
Liquid Waste Labeled, sealed, and chemically compatible container for hazardous chemical waste.Includes unused this compound solutions and contaminated solvents. Do not dispose of down the drain.
Sharps Puncture-proof, leak-proof sharps container labeled "Cytotoxic Waste".Includes needles, syringes, and contaminated glass.

Experimental Protocols and Data

This compound has been shown to exert its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 Value (µM)
This compound Derivative (CHNQD-00824)BT549Breast Cancer0.16
This compound Derivative (CHNQD-00824)U2OSOsteosarcoma7.64
This compound Derivative (CHNQD-00824)HCT8Colorectal Cancersub-micromolar
This compound Derivative (CHNQD-00824)HCT116Colorectal Cancersub-micromolar
This compound Derivative (CHNQD-00824)DU145Prostate Cancersub-micromolar
2',4''-diethoxythis compoundVarious-0.13 - 5.51
2',4,4''-triisopropoxythis compoundVarious-0.13 - 5.51
2',4''-bis(cyclopentyloxy)this compoundVarious-0.13 - 5.51

Note: IC50 values can vary depending on the specific experimental conditions.[3]

Key Experimental Methodologies

Cell Viability (MTT) Assay : This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound.

  • Cell Seeding : Plate cancer cells in 96-well plates and allow them to adhere overnight.[4]

  • Treatment : Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation : Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization : Dissolve the formazan crystals using a solubilizing agent like DMSO.[5]

  • Absorbance Reading : Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to a vehicle-treated control and determine the IC50 value.

Western Blot Analysis : This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis : After treatment with this compound, lyse the cells to extract total proteins.[4]

  • Protein Quantification : Determine the protein concentration of each sample.[4]

  • SDS-PAGE : Separate the proteins by size using gel electrophoresis.[4]

  • Protein Transfer : Transfer the separated proteins to a membrane.[4]

  • Immunoblotting : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, STAT3, β-actin).[4]

  • Detection : Use a secondary antibody conjugated to an enzyme for signal detection and imaging.[4]

  • Analysis : Quantify the protein bands to determine changes in protein expression levels.[4]

Signaling Pathways and Experimental Workflows

This compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the p53 and STAT3 signaling pathways.

Terphenyllin_p53_Pathway This compound This compound p53 p53 Upregulation This compound->p53 BAX_FAS BAX / FAS Activation p53->BAX_FAS Caspase3 Caspase-3 Activation BAX_FAS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

This compound-induced p53-mediated cell death pathway.

Terphenyllin_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (Inactive) Downstream Downstream Targets (c-Myc, Cyclin D1) pSTAT3->Downstream reduces expression Proliferation Cell Growth & Proliferation Downstream->Proliferation inhibits

Inhibition of the STAT3 signaling pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cytotoxicity & Mechanistic Assays Cell_Lines Select Cancer Cell Lines Treatment Treat cells with This compound Cell_Lines->Treatment MTT Cytotoxicity Assay (e.g., MTT) Treatment->MTT Western Protein Expression (Western Blot) Treatment->Western Flow Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Flow Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Western->Data_Analysis Flow->Data_Analysis

General experimental workflow for in vitro analysis.

References

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